molecular formula C7H4N2O2S B1322881 Thiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 757172-82-0

Thiazolo[5,4-c]pyridine-2-carboxylic acid

Cat. No.: B1322881
CAS No.: 757172-82-0
M. Wt: 180.19 g/mol
InChI Key: HNHHPCKKEOPKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHHPCKKEOPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Thiazolo[5,4-c]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Notably, derivatives of this core structure are integral to the development of modern pharmaceuticals, including the anticoagulant drug Edoxaban. This document details the necessary chemical transformations, experimental protocols, and quantitative data to enable the successful synthesis of this important compound and its precursors.

Introduction

The thiazolo[5,4-c]pyridine nucleus is a fused heterocyclic system of significant interest in the field of drug discovery. Its structural rigidity and potential for diverse functionalization make it an attractive scaffold for targeting a range of biological entities. The 2-carboxylic acid derivative, in particular, serves as a crucial building block for creating more complex molecules, leveraging the carboxylic acid group as a handle for amide bond formation and other modifications. This guide will focus on a logical and efficient synthetic pathway, beginning with commercially available starting materials and proceeding through key intermediates to the final aromatic product.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process. The core strategy involves the initial construction of a saturated 4,5,6,7-tetrahydrothis compound intermediate, followed by aromatization of the pyridine ring. This pathway allows for greater control and generally higher yields compared to direct synthesis of the aromatic system.

The proposed workflow is as follows:

G cluster_0 Part 1: Synthesis of Tetrahydro Intermediate cluster_1 Part 2: Aromatization A N-Boc-4-piperidone B N-Boc-3-bromo-4-piperidone A->B Bromination C Ethyl N-Boc-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylate B->C Hantzsch-type Condensation D N-Boc-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid C->D Ester Hydrolysis E 4,5,6,7-Tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid D->E N-Boc Deprotection F Thiazolo[5,4-c]pyridine- 2-carboxylic acid (Final Product) E->F Oxidation/ Aromatization G cluster_workflow Detailed Synthesis Workflow start Start: N-Boc-4-piperidone bromination Bromination start->bromination condensation Thiazole Ring Formation (Hantzsch-type) bromination->condensation hydrolysis Ester Hydrolysis condensation->hydrolysis deprotection N-Boc Deprotection hydrolysis->deprotection aromatization Aromatization (Oxidation) deprotection->aromatization end Final Product: Thiazolo[5,4-c]pyridine- 2-carboxylic acid aromatization->end

An In-Depth Technical Guide to Thiazolo[5,4-c]pyridine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Thiazolo[5,4-c]pyridine-2-carboxylic acid and its key derivatives. The primary focus of available research is on the N-methylated, tetrahydro derivative, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride, a crucial intermediate in the synthesis of the anticoagulant drug Edoxaban. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound and Key Derivative

This compound is a heterocyclic compound featuring a fused thiazole and pyridine ring system. While this core structure is of interest, the majority of published scientific data pertains to its derivative, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride . This guide will primarily focus on the latter due to the wealth of available information.

Chemical and Physical Properties

The hydrochloride salt of the N-methylated tetrahydro derivative is a white to off-white crystalline solid.[1] It exhibits slight hygroscopic properties, necessitating storage in a dry environment to prevent degradation.[1] The presence of both sulfur and nitrogen in the heterocyclic rings, along with the carboxylic acid functional group, imparts a structural complexity that is key to its utility as a synthetic building block.[2]

A summary of the available quantitative data for 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₁ClN₂O₂S[3][4][5]
Molecular Weight 234.7 g/mol [3][4][5]
CAS Number 720720-96-7[3]
Appearance White to off-white or light orange to yellow to green powder/crystal[1][6]
Melting Point 201 °C[6]
Purity ≥ 97% (HPLC)[6]
Solubility Sparingly soluble in water[1]

Synthesis and Reactivity

The synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride is typically achieved through cyclization reactions involving substituted pyridine and thiazole precursors.[1] One common route begins with a piperidone derivative, which undergoes cyclization with sulfur and cyanamide in the presence of a catalytic secondary amine (e.g., piperidine) to form a 2-aminotetrahydrothiazolo[5,4-c]pyridine intermediate.[2]

A detailed experimental protocol for the preparation of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride from its corresponding nitrile is as follows:

Experimental Protocol: Hydrolysis of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate [3]

  • Reaction Setup: A mixture of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate (500.61 mg), ethanol (5 mL), and 4N aqueous lithium hydroxide (1.34 mL) is prepared at room temperature.

  • Heating: The reaction mixture is stirred at 50 °C for 7 hours.

  • Acidification: The mixture is then cooled with an ice-water bath, and 1N HCl in ethanol (7.5 mL) is added.

  • Precipitation and Isolation: The mixture is stirred for an additional 1.5 hours, during which the product precipitates. The crystals are collected by filtration and washed with ethanol (2 mL).

  • Drying: The wet crystals are dried at room temperature under reduced pressure to yield the final product.[3]

The thiazolo[5,4-c]pyridine core is a versatile scaffold for further chemical modifications, making it a valuable building block in organic synthesis for the creation of more complex molecules with potential biological activities.[2]

Biological Activity and Applications

Derivatives of this compound have been investigated for a range of pharmacological activities.

Anticoagulant Properties

The most significant application of 5-Methyl-4,5,6,7-tetrahydrothis compound is as a key intermediate in the synthesis of Edoxaban .[3] Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[2] By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and the risk of thrombosis.[2]

coagulation_cascade_inhibition Prothrombin Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes Fibr Fibr Fibrin Fibrin (Clot) FactorXa Factor Xa FactorXa->Prothrombin catalyzes Edoxaban Edoxaban (derived from Thiazolo[5,4-c]pyridine -2-carboxylic acid derivative) Edoxaban->FactorXa

Inhibition of the Coagulation Cascade by Edoxaban.
Antimicrobial Activity

Preliminary studies have suggested that thiazolo-pyridine derivatives may possess antimicrobial properties.[2] The proposed mechanism of action involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[2] Further research is needed to fully elucidate the antimicrobial potential of this class of compounds.

Conclusion

This compound and its derivatives, particularly 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride, are significant compounds in medicinal chemistry. The latter serves as a critical building block for the synthesis of the Factor Xa inhibitor Edoxaban, highlighting the therapeutic potential of this heterocyclic scaffold. While the biological activities of the core compound remain less explored, the established utility of its derivatives in drug discovery warrants further investigation into the broader pharmacological applications of the thiazolo[5,4-c]pyridine ring system.

References

In-depth Technical Guide on the Crystal Structure of Thiazolo[5,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[5,4-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The determination of their crystal structure is paramount for understanding their structure-activity relationships (SAR), optimizing their design for specific biological targets, and facilitating drug development processes. While a crystal structure for the parent Thiazolo[5,4-c]pyridine-2-carboxylic acid is not publicly available, this guide provides a comprehensive overview of the crystallographic data and experimental protocols for closely related and well-characterized derivatives of 5-oxo-2,3-dihydro-5H-[1][2]-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA). The insights gleaned from these structures provide a valuable framework for understanding the broader class of thiazolopyridine compounds.

Crystallographic Data of TPDCA Derivatives

The following table summarizes the key crystallographic data for four novel TPDCA derivatives, providing a comparative overview of their structural parameters.[1] These compounds were prepared via a supersaturation method and their structures were determined by single-crystal X-ray diffraction.[1][3]

ParameterCompound 1Compound 2Compound 3Compound 4
Chemical Formula 2(C₉H₇NO₅S)·H₂O(C₉H₇NO₅S)·C₅H₉NO(C₉H₇NO₅S)Na(PO₂H₂)C₉H₅NO₅S(NH₄)₂·H₂O
Molecular Weight 500.4340.4329.2293.3
Crystal System MonoclinicMonoclinicTriclinicTriclinic
Space Group P2₁P2₁/cP1̅P1̅
Temperature (K) 293293150293
a (Å) 6.2294 (8)9.8153 (16)6.8291 (4)6.2307 (3)
b (Å) 17.133 (3)14.7840 (9)16.0750 (8)9.0432 (4)
c (Å) 9.8153 (16)14.7840 (9)6.2307 (3)11.7429 (5)
α (°) 909097.642 (2)93.975 (2)
β (°) 92.880 (5)106.460 (2)93.975 (2)103.694 (2)
γ (°) 9090103.694 (2)67.751 (2)
Volume (ų) 1046.2 (3)1556.44 (15)633.64 (5)624.01 (6)
Z 2422

Experimental Protocols

Synthesis and Crystallization

The four novel TPDCA derivatives were synthesized using a supersaturation method.[1][3] This method involves the combination of TPDCA with water, N-methyl-2-pyrrolidone (NMP), Na(PO₂H₂), and an ammonia solution to yield compounds (1), (2), (3), and (4) respectively.[1][3] The formation of single crystals suitable for X-ray diffraction was achieved through controlled solvent evaporation or slow cooling of the saturated solutions.

Single-Crystal X-ray Diffraction

The crystal structures of the TPDCA derivatives were determined using single-crystal X-ray diffraction.[1][3] The general workflow for this process is outlined below. The atomic positions of carbon, nitrogen, oxygen, and sulfur were located using direct methods, and the structures were refined using full-matrix least-squares on F². Hydrogen atoms were placed in calculated positions and refined using a riding model.[1] Further details on the structure refinements can be obtained from the Cambridge Crystallographic Data Centre (CCDC) with the deposition numbers CCDC-1985955, CCDC-1985956, CCDC-1985957, and CCDC-1985958 for compounds 1-4, respectively.[1]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Structure Determination start Reactants: TPDCA, Water, NMP, Na(PO2H2), Ammonia soln. synthesis Supersaturation Method start->synthesis crystallization Crystal Growth (Slow Evaporation/Cooling) synthesis->crystallization crystals Single Crystals crystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement validation Crystallographic Data (CIF) refinement->validation

Experimental workflow for synthesis and crystal structure determination.

Signaling Pathways

While the specific signaling pathways for this compound have not been elucidated, research on related thiazolopyridine derivatives has shed light on their potential biological targets and mechanisms of action. Several studies have indicated that these compounds can modulate key signaling pathways implicated in cancer and other diseases.

For instance, some thiazolopyridine derivatives have been shown to act as inhibitors of various protein kinases, which are crucial components of signaling cascades that regulate cell growth, proliferation, and survival.[3] One study on the thiazolopyridine AV25R demonstrated its ability to significantly impact cancer-related signaling pathways, including the VEGFA-VEGFR2 signaling pathway.[1] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of this pathway can therefore represent a viable anti-cancer strategy. Other thiazole-containing compounds have been identified as inhibitors of kinases such as c-Met, CDK1, and PI3Kα.

Furthermore, another class of related compounds, thiazolo[3,2-a]pyrimidine-7-carboxylic acids, has been designed and synthesized as inhibitors of p38α mitogen-activated protein kinase (MAPK). The p38α MAPK pathway is involved in cellular responses to stress and inflammation and is also implicated in cancer.

The diagram below illustrates a simplified representation of the VEGFA-VEGFR2 signaling pathway and indicates the potential point of intervention for thiazolopyridine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation VEGFA VEGFA VEGFA->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazolopyridine Thiazolopyridine Derivative (e.g., AV25R) Thiazolopyridine->VEGFR2 Inhibition

Potential inhibition of the VEGFA-VEGFR2 signaling pathway by thiazolopyridine derivatives.

The crystallographic data of the TPDCA derivatives provide a solid foundation for understanding the three-dimensional structure of the thiazolopyridine scaffold. This information, coupled with the emerging knowledge of their interactions with biological targets such as protein kinases, offers valuable insights for the rational design of novel therapeutic agents. Further research into the synthesis and structural elucidation of a wider range of Thiazolo[5,4-c]pyridine derivatives will undoubtedly accelerate the development of new drugs with improved efficacy and specificity.

References

An In-depth Technical Guide to the Synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives. This class of compounds is of significant interest in medicinal chemistry, with applications in the development of novel therapeutic agents. This document details key experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic workflows.

Introduction

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core of various biologically active molecules. Notably, derivatives of this scaffold have been investigated for their potential as anticoagulants, kinase inhibitors, and other therapeutic agents. The synthesis of these complex molecules requires multi-step procedures, often starting from readily available pyridine or piperidine precursors. This guide will focus on the key synthetic transformations required to construct the this compound core and its derivatives.

Multi-Step Synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound

A common and well-documented route to a key intermediate, 5-Methyl-4,5,6,7-tetrahydrothis compound, starts from a piperidone derivative. This multi-step synthesis involves the initial formation of the thiazole ring, followed by a series of functional group manipulations to install the desired carboxylic acid at the 2-position and a methyl group at the 5-position.

Experimental Workflow: Multi-step Synthesis

G Piperidone Piperidone Derivative Aminothiazole 2-Amino-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine Piperidone->Aminothiazole Cyclization Bromothiazole 2-Bromo-5-methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine Aminothiazole->Bromothiazole Bromination & Methylation Cyanothiazole 2-Cyano-5-methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine Bromothiazole->Cyanothiazole Cyanation CarboxylicAcid 5-Methyl-4,5,6,7-tetrahydro- This compound Cyanothiazole->CarboxylicAcid Hydrolysis

Caption: Workflow for the multi-step synthesis of a key this compound derivative.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This initial step involves the construction of the thiazole ring fused to the piperidine core.

  • Reaction: A piperidone derivative is reacted with sulfur powder and cyanamide in the presence of a catalytic amount of a secondary amine, such as piperidine.

  • Solvent: Toluene is commonly used as the solvent.

  • Temperature: The reaction is typically carried out at a temperature of 80-100 °C.

  • Duration: The reaction is generally run for 12-24 hours.

  • Work-up: The product is isolated by filtration and can be purified by recrystallization.

Step 2: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This step involves the bromination of the 2-amino group and subsequent methylation of the piperidine nitrogen.

  • Bromination: The 2-aminothiazole intermediate is treated with a brominating agent. One method utilizes copper(II) bromide and an alkyl nitrite (e.g., isoamyl nitrite). An alternative procedure involves the use of sodium nitrite in the presence of hydrobromic acid.

  • Methylation: The methylation of the piperidine nitrogen is achieved using formaldehyde and a reducing agent such as triacetoxysodium borohydride.

  • Reaction Conditions: The bromination is often performed at reduced temperatures (e.g., 0-15 °C), followed by warming, while the methylation is typically carried out under mild conditions.

Step 3: Synthesis of 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

The bromo group at the 2-position is displaced with a cyano group in this step.

  • Cyanating Agent: A metal cyanide, such as a combination of sodium cyanide and copper cyanide, is employed.

  • Stoichiometry: The metal cyanide is typically used in a slight excess (e.g., 1.5 equivalents).

  • Solvent: A polar aprotic solvent like DMF or DMSO is suitable for this reaction.

Step 4: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Reagent: An aqueous solution of a strong base, such as lithium hydroxide, is used for the hydrolysis.

  • Solvent: The reaction is often carried out in a mixture of an alcohol (e.g., ethanol) and water.

  • Temperature: The hydrolysis is typically performed at an elevated temperature, for example, 50 °C.

  • Duration: The reaction is monitored until completion, which may take several hours (e.g., 7 hours).

  • Work-up: The reaction mixture is cooled and acidified with an acid (e.g., HCl in ethanol) to precipitate the carboxylic acid hydrochloride salt, which is then collected by filtration.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Piperidone derivativeSulfur, Cyanamide, PiperidineToluene80-10012-2475-85
2a 2-AminothiazoleCuBr₂, isoamyl nitriteAcetonitrile0-400.5-160-70
2b 2-AminothiazoleNaNO₂, HBrWater0-302465-75
3 2-BromothiazoleNaCN, CuCNDMF80-1002-470-80
4 2-CyanothiazoleLiOHEthanol/Water507>90

Alternative Synthetic Approaches

While the multi-step synthesis from piperidone is a common route, other strategies can be employed to access the thiazolo[5,4-c]pyridine core.

One-Pot Synthesis of Thiazolo[5,4-b]pyridine Derivatives

One-pot methodologies offer an efficient alternative for the synthesis of related thiazolopyridine isomers. For instance, the reaction of sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives with 2-chloropyridin-3-amines can yield 4-(1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols in a single step.[1] Although this example leads to a different isomer, the principle of a one-pot reaction combining multiple steps can be conceptually applied to the synthesis of thiazolo[5,4-c]pyridine derivatives.

Synthesis from 2-Aminothiazole Precursors

Commercially available or readily synthesized 2-aminothiazole derivatives can serve as versatile starting materials. For example, 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be used to build more complex structures. An alkylation-cyclocondensation process with a phenacyl bromide derivative can be employed to construct a fused imidazo ring system.[2] This highlights the utility of the 2-aminothiazole moiety as a handle for further functionalization.

Characterization Data

The synthesized compounds are typically characterized by a range of spectroscopic and analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineC₇H₉N₃S167.23¹H NMR, ¹³C NMR, MS
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineC₇H₉BrN₂S233.13¹H NMR: signals for CH₂, CH₃, and thiazole protons.
2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineC₈H₉N₃S179.24IR: characteristic nitrile stretch (around 2230 cm⁻¹).
5-Methyl-4,5,6,7-tetrahydrothis compound HClC₈H₁₁ClN₂O₂S234.70¹H NMR, ¹³C NMR, MS, Elemental Analysis.

Conclusion

The synthesis of this compound derivatives is a challenging yet rewarding area of synthetic organic chemistry. The multi-step approach from piperidone derivatives provides a reliable route to key intermediates, while ongoing research into one-pot methodologies and the use of versatile building blocks like 2-aminothiazoles continues to expand the synthetic toolbox. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel thiazolo[5,4-c]pyridine-based compounds for drug discovery and development.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of a Key Thiazolo[5,4-c]pyridine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of a key intermediate in pharmaceutical synthesis, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. While the initial focus of this guide was the parent compound, this compound (CAS 757172-82-0), a thorough review of publicly available scientific literature and databases revealed a significant lack of detailed spectroscopic and experimental data for this specific molecule. In contrast, its derivative, 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride (CAS 720720-96-7), is a well-documented compound due to its critical role as a building block in the synthesis of the anticoagulant medication, Edoxaban.[1][2][3]

This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the available spectroscopic data, a detailed synthetic protocol, and a visual representation of its synthetic pathway and role in the production of Edoxaban.

Spectroscopic Data

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 720720-96-7
Molecular Formula C₈H₁₁ClN₂O₂S
Molecular Weight 234.70 g/mol [2][5]
Appearance Light beige to light brown solid[3]
Melting Point 199.0 to 203.0 °C[3][6]
Boiling Point 175 °C[3][6]
Solubility Slightly soluble in water and DMSO (with heating/ultrasonication), very slightly soluble in methanol.[3]

Table 2: Spectroscopic Data Summary

Spectroscopic Technique Data Availability
¹H NMR Data not publicly available.
¹³C NMR Data not publicly available.
Infrared (IR) Spectroscopy Data not publicly available.
Mass Spectrometry (MS) Data not publicly available.

Experimental Protocols

The synthesis of 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride is a multi-step process. The following protocol is a summarized description based on available literature.[1][7]

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride from 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate

Materials:

  • 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate (500.61 mg)

  • Ethanol (5 mL)

  • 4N aqueous lithium hydroxide (1.34 mL)

  • 1N HCl in ethanol (7.5 mL)

  • Ice-water bath

Procedure:

  • In a suitable reaction vessel, a mixture of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate, ethanol, and 4N aqueous lithium hydroxide is prepared at room temperature.[1]

  • The reaction mixture is then heated to 50 °C and stirred for 7 hours.[1]

  • After the reaction is complete, the mixture is cooled using an ice-water bath.[1]

  • 1N HCl in ethanol is added to the cooled mixture, which is then stirred for an additional 1.5 hours.[1]

  • The resulting precipitate (crystals) is collected by filtration.[1]

  • The collected crystals are washed with ethanol (2 mL).[1]

  • The wet product is dried at room temperature under reduced pressure to yield 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the role of 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride as a key intermediate.

G Synthesis of 5-methyl-4,5,6,7-tetrahydrothis compound HCl cluster_0 Key Synthesis Steps Piperidone Derivative Piperidone Derivative 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Piperidone Derivative->2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Sulfur, Cyanamide 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine->2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Bromination & Methylation 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine->2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Cyanation Target Compound 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid HCl 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine->Target Compound Hydrolysis G Role as an Intermediate in Edoxaban Synthesis Starting Materials Starting Materials Intermediate 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid HCl Starting Materials->Intermediate Multi-step Synthesis Edoxaban Edoxaban Intermediate->Edoxaban Coupling Reaction

References

Potential Therapeutic Targets of Thiazolo[5,4-c]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine-2-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have shown promising activity against a range of therapeutic targets, positioning this core as a valuable starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Factor Xa Inhibition: A Potential Anticoagulant

The most prominent and well-documented therapeutic application of the this compound core is in the development of anticoagulants through the inhibition of Factor Xa (FXa).[1][2][3] This is underscored by the fact that 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride serves as a key intermediate in the synthesis of Edoxaban, a clinically approved oral direct FXa inhibitor.[4][5][6] Derivatives of this scaffold have been synthesized and shown to be potent FXa inhibitors.[1][2][3]

Quantitative Data: Factor Xa Inhibition
CompoundTargetAssay TypeKey ParametersReference
EdoxabanFactor XaChromogenic Anti-Xa AssayPlasma concentrations in clinical studies: Peak ~250 ng/mL, Trough ~25 ng/mL for a 60 mg dose.[7][7]
Experimental Protocol: Chromogenic Anti-Xa Assay for Edoxaban

This assay is a functional, two-stage laboratory test used to determine the plasma concentration of Edoxaban and other FXa inhibitors.[4][8]

Principle: The assay measures the residual activity of a known amount of FXa after inhibition by the compound in a plasma sample. This residual activity is inversely proportional to the concentration of the FXa inhibitor.[4][8][9]

Procedure:

  • Specimen Collection: Collect whole blood in a light-blue top tube containing 3.2% sodium citrate. Ensure the correct blood-to-anticoagulant ratio is maintained.[4][10]

  • Plasma Preparation: Prepare platelet-poor plasma by double centrifugation of the whole blood sample.[10]

  • Assay Reaction (Automated Analyzer):

    • A specific volume of patient plasma, calibrator, or control is pipetted into a reaction cuvette.

    • A pre-determined excess amount of Factor Xa reagent is added.

    • The mixture is incubated at 37°C for a specified time (e.g., 120 seconds) to allow the inhibitor to bind to FXa.[4]

    • A chromogenic substrate specific for FXa is added.

    • The residual, uninhibited FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).

  • Measurement: The absorbance of the colored product is measured spectrophotometrically at 405 nm.[4]

  • Quantification: The concentration of the FXa inhibitor in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of the inhibitor (e.g., Edoxaban calibrators ranging from 0 to 500 ng/mL).[4]

cluster_workflow Chromogenic Anti-Xa Assay Workflow start Start: Platelet-Poor Plasma Sample add_fxa Add Excess Factor Xa Reagent start->add_fxa incubation Incubate at 37°C add_fxa->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate color_development Color Development (Proportional to Residual FXa) add_substrate->color_development measure_absorbance Measure Absorbance at 405 nm color_development->measure_absorbance quantification Quantify Inhibitor Concentration (vs. Standard Curve) measure_absorbance->quantification end End: Inhibitor Concentration quantification->end

Chromogenic Anti-Xa Assay Workflow

c-KIT Kinase Inhibition: A Potential Anti-Cancer Agent

Derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold have demonstrated potent inhibitory activity against the c-KIT kinase, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST).[11] Of particular significance is the activity of these compounds against imatinib-resistant c-KIT mutants, such as the V560G/D816V double mutant.[11]

Quantitative Data: c-KIT Inhibition by a Thiazolo[5,4-b]pyridine Derivative

The following table summarizes the inhibitory activity of a representative thiazolo[5,4-b]pyridine derivative, compound 6r , against wild-type and mutant c-KIT, as well as its anti-proliferative effects on c-KIT-dependent cancer cell lines.[11][12]

CompoundTargetIC50 (µM) (Enzymatic Assay)Cell LineGI50 (µM) (Anti-proliferative Assay)Reference
6r c-KIT (V560G/D816V)4.77HMC1.2 (V560G/D816V)1.15[11]
Imatinib (control)c-KIT (Wild-Type)0.27--[12]
Imatinib (control)c-KIT (V560G/D816V)37.93--[12]
Sunitinib (control)c-KIT (Wild-Type)0.14--[12]
Sunitinib (control)c-KIT (V560G/D816V)3.98--[12]
Experimental Protocol: Radiometric Biochemical Kinase Assay for c-KIT

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase, providing a direct measure of enzyme activity.[12]

Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in radioactivity.[12]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, incubate the c-KIT kinase enzyme with the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a substrate and [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Termination: Stop the reaction.

  • Separation: Separate the radiolabeled substrate from the free [γ-³²P]ATP.

  • Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

cluster_pathway Simplified c-KIT Signaling Pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivative (6r) Inhibitor->Dimerization Inhibits

Simplified c-KIT Signaling Pathway Inhibition

MALT1 Protease Inhibition: Potential in Lymphoma Treatment

The thiazolo[5,4-b]pyridine scaffold has also been identified as a core structure for the development of inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a paracaspase crucial for the activation of NF-κB signaling in lymphocytes.[13][14] Aberrant MALT1 activity is linked to the pathogenesis of certain types of B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[14][15]

Quantitative Data: MALT1 Inhibition

A patent from AbbVie Inc. has disclosed thiazolo[5,4-b]pyridine compounds as MALT1 inhibitors. One exemplified compound demonstrated an EC50 of 0.091 µM in a FRET-based assay.[16]

Experimental Protocol: Fluorogenic MALT1 Cleavage Assay

This assay measures the cleavage of a fluorogenic substrate by MALT1, resulting in the release of a fluorescent signal.[14][15]

Principle: The rate of increase in fluorescence is proportional to the MALT1 protease activity.

Procedure:

  • Cell Lysis and Immunoprecipitation:

    • Lyse cells with constitutive (e.g., ABC-DLBCL cell lines) or induced MALT1 activity.

    • Immunoprecipitate endogenous MALT1 from the cell lysates using a MALT1-specific antibody.

  • Assay Reaction:

    • Incubate the immunoprecipitated MALT1 with a fluorogenic substrate peptide (e.g., Ac-LRSR-AMC) in a suitable cleavage buffer.

  • Measurement:

    • Monitor the release of the fluorescent reporter (e.g., AMC) over time using a plate reader with excitation at 360 nm and emission at 460 nm.[15]

  • Inhibition Analysis:

    • To test for inhibition, pre-incubate the immunoprecipitated MALT1 with the test compound before adding the substrate.

    • A known MALT1 inhibitor (e.g., Z-VRPR-FMK) can be used as a positive control for inhibition.[15]

Other Potential Therapeutic Targets

The versatility of the thiazolo-pyridine scaffold suggests its potential to interact with a variety of other therapeutic targets. While the data for the specific this compound core is less mature for these targets, related structures have shown activity, indicating promising avenues for further investigation.

Cyclooxygenase-2 (COX-2) Inhibition

Thiazole and thiazolidinone derivatives have been reported as inhibitors of COX-2, an enzyme involved in inflammation and pain.[16][17]

  • Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric): This assay is based on the detection of Prostaglandin G2, the initial product of the COX enzyme reaction, using a fluorometric probe.[18] The procedure typically involves reconstituting the COX-2 enzyme, preparing a reaction mix with a fluorometric probe and cofactor, adding the test inhibitor, and then initiating the reaction with arachidonic acid. The fluorescence is then measured to determine the extent of inhibition.

Sphingosine-1-Phosphate (S1P) Receptor Modulation

Pyrazolopyridine derivatives, which share some structural similarities with thiazolo-pyridines, have been investigated as ligands for S1P receptors, which are involved in immune cell trafficking and have therapeutic relevance in autoimmune diseases.[5][19]

  • Experimental Protocol: Competitive Radioligand Binding Assay for S1P Receptors: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³²P]S1P or [³H]-ozanimod) from the S1P receptor.[5][19] The protocol involves incubating cell membranes expressing the S1P receptor subtype of interest with the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the IC50 of the test compound.

Antimicrobial Activity

Various thiazole derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.[13][20][21][22]

  • Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20] The protocol involves preparing serial dilutions of the test compound in a 96-well plate, inoculating the wells with a standardized suspension of the microorganism, incubating the plate, and then visually assessing for turbidity to determine the MIC.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutics. Its established role in the potent Factor Xa inhibitor Edoxaban provides a strong foundation for its application in anticoagulation. Furthermore, the demonstrated activity of its isomers and related heterocyclic structures against c-KIT, MALT1, COX-2, S1P receptors, and various microbes highlights a broad range of potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for researchers to further explore and quantify the activity of novel this compound derivatives against these and other emerging targets. Continued investigation into the structure-activity relationships of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

In Silico Modeling of Thiazolo[5,4-c]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties. This document outlines common computational methodologies, summarizes key data from relevant studies, and provides standardized protocols to guide future research and development efforts.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused thiazole and pyridine ring system. This scaffold is a key building block in the synthesis of various biologically active molecules. Notably, it is an important intermediate in the synthesis of antithrombotics and Factor Xa (FXa) inhibitors, such as Edoxaban.[1] The structural rigidity and potential for diverse substitutions make this core an attractive starting point for rational drug design. In silico modeling plays a pivotal role in exploring the therapeutic potential of this scaffold by predicting its physicochemical properties, binding affinities to biological targets, and pharmacokinetic profiles.

Physicochemical Properties

The physicochemical properties of the parent compound, 5-Methyl-4,5,6,7-tetrahydro[2][3]this compound hydrochloride, are summarized in the table below. These properties are crucial for initial drug-likeness assessment.

PropertyValueSource
IUPAC Name5-methyl-6,7-dihydro-4H-[2][3]this compound;hydrochloride[4]
Molecular FormulaC₈H₁₁ClN₂O₂S[4]
Molecular Weight234.70 g/mol [4]
InChIKeyZWIYEBIMFPQYDI-UHFFFAOYSA-N[4]
SMILESCN1CCC2=C(C1)SC(=N2)C(=O)O.Cl[4]

Synthesis Protocols

The synthesis of this compound derivatives is a critical step in generating novel compounds for biological screening. A representative protocol for the synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride is detailed below.

Experimental Protocol: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride[1]
  • Reaction Setup: Mix 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate (500.61 mg), ethanol (5 mL), and 4N aqueous lithium hydroxide (1.34 mL) at room temperature.

  • Heating: Stir the resulting mixture at 50 °C for 7 hours.

  • Acidification: Cool the reaction mixture with an ice-water bath and add 1N HCl in ethanol (7.5 mL).

  • Precipitation and Filtration: Stir the mixture for 1.5 hours. Collect the precipitated crystals by filtration.

  • Washing and Drying: Wash the collected crystals with ethanol (2 mL) and dry them at room temperature under reduced pressure to obtain the final product.

G Synthesis Workflow start Start Materials: 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate, ethanol, LiOH reaction Mix and stir at 50°C for 7 hours start->reaction cooling Cool with ice-water bath reaction->cooling acidification Add 1N HCl in ethanol cooling->acidification precipitation Stir for 1.5 hours to allow precipitation acidification->precipitation filtration Collect crystals by filtration precipitation->filtration washing Wash with ethanol filtration->washing drying Dry under reduced pressure washing->drying end_product Final Product: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride drying->end_product

Synthesis of a this compound derivative.

In Silico Modeling Workflow

A typical in silico workflow for the evaluation of this compound derivatives involves several key steps, from ligand and protein preparation to molecular docking and ADMET prediction.

In Silico Drug Discovery Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation ligand_prep Ligand Preparation: - 2D to 3D conversion - Energy minimization docking Molecular Docking: - Define binding site - Run docking algorithm - Score and rank poses ligand_prep->docking admet ADMET Prediction: - Absorption - Distribution - Metabolism - Excretion - Toxicity ligand_prep->admet protein_prep Protein Preparation: - PDB structure selection - Removal of water and ligands - Addition of hydrogens protein_prep->docking binding_analysis Binding Interaction Analysis: - Identify key residues - Visualize interactions docking->binding_analysis drug_likeness Drug-Likeness Evaluation: - Lipinski's Rule of Five - Other filters admet->drug_likeness binding_analysis->drug_likeness synthesis_testing Candidate for Synthesis and In Vitro Testing drug_likeness->synthesis_testing

A general workflow for in silico drug discovery.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, this is often used to predict the binding mode and affinity for a specific biological target.

Experimental Protocol: Molecular Docking of Thiazolo[4,5-b]pyridine Derivatives against E. coli MurB Enzyme [5]

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., E. coli MurB) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation:

    • Draw the 2D structure of the Thiazolo[4,5-b]pyridine derivative.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted active sites.

    • Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined binding site.

  • Analysis of Results:

    • Analyze the docking scores to estimate the binding affinity.

    • Visualize the predicted binding poses to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

ADMET and Drug-Likeness Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to assess the pharmacokinetic and pharmacodynamic properties of a compound. Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five.

Protocol: In Silico ADMET and Drug-Likeness Prediction

  • Input: Obtain the 2D or 3D structure of the this compound derivative.

  • Web Server/Software: Utilize online tools or software (e.g., SwissADME, QikProp) to calculate various physicochemical and pharmacokinetic parameters.

  • Parameters to Evaluate:

    • Lipinski's Rule of Five: Molecular weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • ADMET Properties: Human intestinal absorption, blood-brain barrier penetration, Caco-2 permeability, CYP450 inhibition, and potential toxicity.

  • Analysis: Compare the predicted properties against the desired ranges for orally bioavailable drugs.

Biological Activities of Derivatives

While data on the parent compound is limited, numerous studies have reported the biological activities of its derivatives. This information is crucial for guiding the design of new analogs with improved potency and selectivity.

Antimicrobial Activity

Derivatives of the thiazolopyridine scaffold have shown promising activity against various bacterial and fungal strains.

Compound ClassTarget Organism(s)Activity (MIC/MBC)Reference
Thiazolo[4,5-b]pyridin-5-onesMRSA, P. aeruginosa, E. coli0.12 - 0.94 mg/mL[5]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesP. aeruginosa, E. coli0.21 μM (for compound 3g)[6]
Thiazolo[4,5-b]pyridine derivativesGram-positive and Gram-negative bacteriaModerate to good[7]
Anticancer Activity

Several thiazolopyridine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines.

Compound ClassCancer Cell Line(s)Activity (IC₅₀)Reference
Thiazolo[5,4-d]pyrimidine derivativesMGC-803, HGC-27 (gastric cancer)4.64 - 5.13 μM[8]
Thiazolo[4,5-b]pyridine derivativesProstate and breast cancer cell linesNot specified, but showed interaction with target proteins[7]

Signaling Pathways and Molecular Targets

The diverse biological activities of this compound derivatives suggest their interaction with multiple signaling pathways and molecular targets. For instance, their antimicrobial activity may be attributed to the inhibition of essential bacterial enzymes like DNA gyrase or MurB.[5][6] Their anticancer effects could be mediated through the inhibition of protein kinases or by interacting with DNA.[7]

Potential Molecular Targets and Signaling Pathways cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_anticoagulant Anticoagulant Activity compound Thiazolo[5,4-c]pyridine -2-carboxylic Acid Derivatives dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition murb MurB Enzyme compound->murb Inhibition kinases Protein Kinases compound->kinases Inhibition dna DNA compound->dna Interaction fxa Factor Xa compound->fxa Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_wall Bacterial Cell Wall Synthesis murb->cell_wall cell_cycle Cell Cycle Arrest kinases->cell_cycle apoptosis Apoptosis dna->apoptosis coagulation Coagulation Cascade fxa->coagulation

Potential molecular targets and pathways of derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide has provided a framework for the in silico modeling of this compound class, from synthesis and physicochemical characterization to molecular docking and ADMET prediction. By leveraging these computational approaches, researchers can accelerate the discovery and optimization of new drug candidates with improved efficacy and safety profiles. The presented protocols and summarized data serve as a valuable resource for scientists and professionals in the field of drug discovery.

References

The Multifaceted Mechanisms of Action of Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While a single, universal mechanism of action for the core Thiazolo[5,4-c]pyridine-2-carboxylic acid is not established, its derivatives have been shown to exhibit a range of therapeutic effects through modulation of various biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with key derivatives, supported by available quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways.

Inhibition of Activated Coagulation Factor X (FXa): Anticoagulant Properties

A prominent and well-documented mechanism of action for derivatives of this compound is the inhibition of activated coagulation factor X (FXa). Specifically, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride has been identified as a potent inhibitor of FXa, a critical enzyme in the coagulation cascade[1]. This compound serves as a key intermediate in the synthesis of Edoxaban, a clinically approved oral FXa inhibitor used for the prevention of stroke and systemic embolism[2][3].

The inhibition of FXa by these derivatives disrupts the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin and preventing the development of blood clots[1]. This targeted action underscores their potential as therapeutic agents for thromboembolic disorders[1].

Signaling Pathway: Coagulation Cascade

coagulation_cascade Prothrombin Prothrombin FXa Factor Xa Thrombin Thrombin Fibrin Fibrin Clot Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen FXa->Thrombin catalyzes conversion Inhibitor Thiazolo[5,4-c]pyridine Derivative Inhibitor->FXa inhibits

Caption: Inhibition of the Coagulation Cascade by Thiazolo[5,4-c]pyridine Derivatives.

Enzyme Inhibition in Neurodegenerative Disease and Inflammation

Derivatives of the tetrahydrothiazolo[5,4-c]pyridine core have demonstrated inhibitory effects on enzymes relevant to neurodegenerative diseases and inflammation.

PARK7 (DJ-1) Inhibition

Studies have revealed that certain derivatives of tetrahydrothiazolo[5,4-c]pyridine can selectively inhibit PARK7 (also known as DJ-1), a protein implicated in Parkinson's disease, with IC50 values in the submicromolar range[4]. The precise downstream effects of PARK7 inhibition by these compounds are an active area of research.

Anti-inflammatory Effects

Compounds related to thiazolo-pyridines have been investigated for their anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2)[1]. By targeting these key mediators of inflammation, these compounds could offer therapeutic potential for managing chronic inflammatory conditions[1].

Quantitative Data on Enzyme Inhibition
Compound ClassTarget EnzymeIC50Reference
Tetrahydrothiazolo[5,4-c]pyridine derivativesPARK7Submicromolar[4]
Thiazolo-pyridine related compoundsCOX-2Not Specified[1]
Experimental Protocol: Enzyme Inhibition Assay (General)

A typical experimental workflow to determine the inhibitory activity of a Thiazolo[5,4-c]pyridine derivative against a target enzyme would involve the following steps:

enzyme_inhibition_workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents incubate Incubate Enzyme with Varying Inhibitor Concentrations prepare_reagents->incubate initiate_reaction Initiate Reaction by Adding Substrate incubate->initiate_reaction measure_activity Measure Enzyme Activity (e.g., spectrophotometrically) initiate_reaction->measure_activity data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_activity->data_analysis end End data_analysis->end

Caption: Generalized Workflow for an Enzyme Inhibition Assay.

Antimicrobial Activity

Thiazolo-pyridine derivatives have shown promise as antimicrobial agents[1]. The proposed mechanisms of action include the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways[1].

Molecular docking studies on certain thiazolo[4,5-b]pyridin-5-ones suggest that the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, could be a putative mechanism for their antibacterial activity[5].

Quantitative Data on Antimicrobial Activity
CompoundOrganismMIC (mg/mL)MBC (mg/mL)Reference
4p (a thiazolo[4,5-b]pyridin-5-one)Resistant P. aeruginosa & E. coli0.12-0.470.23-0.94[5]
4i (a thiazolo[4,5-b]pyridin-5-one)Antifungal activity0.12-0.470.23-0.94 (MFC)[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify antimicrobial activity and is often determined using the broth microdilution method.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The thiazolo-pyridine compound is serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of MBC/MFC: Aliquots from wells showing no growth are sub-cultured on agar plates. The MBC/MFC is the lowest concentration that results in no growth on the sub-culture.

Other Potential Biological Activities

The versatility of the thiazolo[5,4-c]pyridine scaffold is further highlighted by its exploration in other therapeutic areas:

  • Neuropharmacology: These compounds have been investigated for their potential as anticonvulsants and analgesics, suggesting interactions with targets in the central nervous system[6][7].

  • Oncology: Certain derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, a thiazolo-pyridine dicarboxylic acid derivative showed an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells[8]. Other related structures have been evaluated as inhibitors of c-Met kinase and ALK5, both of which are implicated in cancer progression[9][10].

Conclusion

The this compound core serves as a valuable template for the development of compounds with diverse and potent biological activities. The primary and most well-characterized mechanism of action for its derivatives is the inhibition of Factor Xa, leading to anticoagulant effects. Additionally, emerging research points to their potential as enzyme inhibitors for neurodegenerative and inflammatory diseases, as well as broad-spectrum antimicrobial agents. Further investigation into the specific molecular interactions and downstream signaling effects of these compounds will be crucial for their continued development as novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising class of molecules.

References

An In-depth Technical Guide to the Physicochemical Characterization of Thiazolo[5,4-c]pyridine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. This guide focuses on the physicochemical characterization of a key derivative, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7). This particular compound is a crucial intermediate in the synthesis of Edoxaban, an oral anticoagulant that functions as a direct factor Xa inhibitor.[1][2][3] A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This document provides a consolidated overview of the known physicochemical data, outlines standard experimental protocols for its characterization, and presents visual workflows relevant to its role in drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride.

PropertyValueSource(s)
Molecular Formula C₈H₁₁ClN₂O₂S[1][4][5][6][7]
Molecular Weight 234.7 g/mol [1][4][8][9]
Appearance Pale beige to light brown or light orange to yellow to green powder/solid.[1][7][8][10]
Melting Point 190°C (decomposes) to 203.0 °C.[1][4][8][10]
Boiling Point 165°C to 175°C (at 101,325 Pa).[1][4][10]
Solubility Slightly soluble in aqueous acid and DMSO (heating and sonication may be required).[1][4] Very slightly soluble in methanol.[1][4] Practically insoluble in water.[5]
pKa Data not available (NA).[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (nitrogen or argon).[1][8][10] The compound is noted to have slight hygroscopic properties.[11]
Purity (Typical) ≥ 97% (by HPLC).[8]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pharmaceutical compounds like this compound derivatives are crucial for reproducible and accurate characterization.[12][13] Below are standard methodologies.

Determination of Solubility

The shake-flask method is a standard technique for determining equilibrium solubility.[14][15]

  • Objective: To determine the saturation concentration of the compound in a specific solvent.

  • Apparatus: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, spectrophotometer or HPLC system.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, methanol) in a vial.

    • The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

    • The suspension is then centrifuged or filtered to separate the saturated solution from the excess solid.

    • The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of Ionization Constant (pKa)

Potentiometric titration is a common and economical method for pKa determination.[14][15]

  • Objective: To measure the pH at which the compound is 50% ionized.

  • Apparatus: pH meter with a calibrated electrode, automatic titrator, beaker, magnetic stirrer.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored continuously as a function of the volume of titrant added.

    • A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point of the titration.

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[16][17]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions.[18] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[19]

Visualizations: Workflows and Relationships

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical profiling of a new chemical entity in a drug development setting.

cluster_0 Phase 1: Initial Screening A Synthesis & Purification B Structure Confirmation (NMR, MS) A->B C Initial Solubility Screen B->C D Equilibrium Solubility (Shake-Flask) C->D I Solid-State Characterization (XRPD, Microscopy) D->I E pKa Determination (Potentiometric Titration) K Excipient Compatibility E->K F Melting Point & Thermal Analysis (DSC) F->I G Hygroscopicity G->K H LogP/LogD Determination J Forced Degradation Studies H->J

Physicochemical characterization workflow.
Role in Edoxaban Synthesis

This diagram shows the logical relationship between the core heterocyclic system, the specific intermediate, and the final drug product, Edoxaban.

A Thiazolo[5,4-c]pyridine (Core Scaffold) B 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine- 2-carboxylic acid HCl (Key Intermediate) A->B Synthesis & Modification C Edoxaban (Active Pharmaceutical Ingredient) B->C Further Synthesis

Synthetic relationship to Edoxaban.
Mechanism of Action for Edoxaban

This compound is a building block for Edoxaban, a direct Factor Xa inhibitor. The diagram below simplifies the coagulation cascade to illustrate where Edoxaban exerts its therapeutic effect.

Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Catalyzed by Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Conversion FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Edoxaban Edoxaban Edoxaban->FactorXa Inhibition

Simplified coagulation cascade and Edoxaban's target.

References

Thiazolo[5,4-c]pyridine Core Structures in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique arrangement of nitrogen and sulfur atoms within a fused bicyclic system allows for diverse interactions with various biological targets, making it a promising core for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, medicinal applications, and relevant signaling pathways associated with the thiazolo[5,4-c]pyridine core and its isomers, with a focus on its potential in oncology and neurodegenerative diseases.

Synthesis of the Thiazolo[5,4-c]pyridine Core

The synthesis of the thiazolo[5,4-c]pyridine core can be achieved through several synthetic strategies. A key intermediate for many derivatives is 2-aminothiazolo[5,4-c]pyridine. One reported synthesis involves the use of high-performance liquid chromatography for the separation and purification of this novel heterocyclic system.

A notable example is the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, which has shown activity as a Met inhibitor.[1][2] The synthesis involves an alkylation-cyclocondensation process using a 2-aminothiazole derivative and a phenacyl bromide, followed by reduction of a nitro group and subsequent coupling with an appropriate amino acid derivative.[1][2]

Medicinal Chemistry Applications

While research on the Thiazolo[5,4-c]pyridine isomer is emerging, its related isomers, particularly thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyrimidine, have been more extensively studied and provide valuable insights into the potential of this heterocyclic family.

Anticancer Activity

Thiazolopyridine derivatives have shown significant promise as anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival.

c-KIT Inhibition: Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).[3] Some of these compounds have demonstrated efficacy against imatinib-resistant c-KIT mutants.[3][4]

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. Thiazolo[5,4-b]pyridine analogues have been developed as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activity.[5][6]

c-Met Inhibition: The hepatocyte growth factor receptor (c-Met) is another important target in cancer therapy. A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative has been synthesized and identified as a c-Met antagonist, highlighting the potential of this specific core in targeting this pathway.[1][2]

Potential in Neurodegenerative Diseases

The broader class of thiazole-containing compounds has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. These compounds can target multiple factors implicated in the disease pathology, including the inhibition of cholinesterase activity and the aggregation of amyloid-beta and tau proteins. This suggests that the thiazolo[5,4-c]pyridine core could be a valuable scaffold for the design of novel multi-target agents for neurodegenerative diseases.

Quantitative Biological Data

The following tables summarize the biological activity of various thiazolopyridine derivatives. It is important to note that much of the currently available quantitative data is for the thiazolo[5,4-b]pyridine isomer.

Table 1: Kinase Inhibitory Activity of Thiazolopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)ScaffoldReference
19a PI3Kα3.6Thiazolo[5,4-b]pyridine[5][6]
19a PI3Kγ1.8Thiazolo[5,4-b]pyridine[6]
19a PI3Kδ2.5Thiazolo[5,4-b]pyridine[6]
6r c-KIT (V560G/D816V)4770Thiazolo[5,4-b]pyridine[3][4]
6h c-KIT9870Thiazolo[5,4-b]pyridine[3][4]

Table 2: Antiproliferative Activity of Thiazolopyridine Derivatives

Compound IDCell LineGI50 (µM)ScaffoldReference
6r HMC1.21.15Thiazolo[5,4-b]pyridine[3][4]
Compound 3 HL-600.57Pyridine-Thiazole Hybrid[7]
7i MGC-8034.64Thiazolo[5,4-d]pyrimidine[8]
7i HGC-275.07Thiazolo[5,4-d]pyrimidine[8]
4c MCF-7-Thiazolo-pyridopyrimidine
4a MDAMB-231-Thiazolo-pyridopyrimidine

Key Signaling Pathways

The therapeutic potential of thiazolo[5,4-c]pyridine and its isomers is largely attributed to their ability to modulate key signaling pathways implicated in disease.

c-KIT Signaling Pathway

The c-KIT signaling pathway plays a crucial role in cell survival and proliferation. Aberrant activation of this pathway is a hallmark of several cancers. Thiazolopyridine derivatives can inhibit c-KIT, thereby blocking downstream signaling.

c_KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds PI3K PI3K cKIT->PI3K Activates RAS RAS cKIT->RAS JAK JAK cKIT->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Regulates STAT3 STAT3 STAT3->Transcription Regulates JAK->STAT3 Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Inhibitor Thiazolopyridine Inhibitor Inhibitor->cKIT

Caption: The c-KIT signaling pathway and the inhibitory action of thiazolopyridine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivity is a common feature of many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_output Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Growth Cell Growth S6K->Growth Proliferation Proliferation Inhibitor Thiazolopyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazolopyridine derivatives.

c-Met Signaling Pathway

The c-Met signaling pathway, when aberrantly activated, drives tumor growth, invasion, and metastasis.

c_Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Activates PI3K PI3K GAB1->PI3K Activates AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Regulates STAT3->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Invasion Invasion Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Thiazolo[5,4-c]pyridine Derivative Inhibitor->cMet

Caption: The c-Met signaling pathway and the inhibitory action of a Thiazolo[5,4-c]pyridine derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of thiazolopyridine derivatives.

Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine

This protocol describes a key step in the synthesis of a potent PI3K inhibitor.[5][6]

Materials:

  • 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine

  • Iron powder

  • Acetic acid

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A mixture of iron powder (75.2 mmol, 4.2 g) and 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (18.8 mmol, 5 g) in acetic acid is stirred at 60 °C for 2 hours.

  • The reaction mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (DCM/MeOH = 20:1) to afford the title compound.

In Vitro Kinase Assay (Radiometric)

This protocol is a general method for determining the inhibitory activity of compounds against a target kinase.[3]

Materials:

  • Recombinant kinase (e.g., c-KIT)

  • Test compound (dissolved in DMSO)

  • ATP (including a radiolabeled isotope, e.g., ³³P-ATP)

  • Substrate peptide or protein

  • Kinase buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP (containing the radiolabel) and the substrate.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel thiazolo[5,4-c]pyridine-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synthesis Chemical Synthesis of Thiazolo[5,4-c]pyridine Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT for GI50) KinaseAssay->CellAssay HitID Hit Identification CellAssay->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR SAR->Synthesis Iterative Design ADMET In Silico/In Vitro ADMET Profiling SAR->ADMET LeadOpt Lead Optimization ADMET->LeadOpt

Caption: A general experimental workflow for the synthesis and screening of Thiazolo[5,4-c]pyridine derivatives.

Conclusion

The thiazolo[5,4-c]pyridine core and its related isomers represent a versatile and promising scaffold in medicinal chemistry. With demonstrated activity against key cancer targets such as c-KIT, PI3K, and c-Met, these compounds hold significant potential for the development of novel anticancer agents. Furthermore, the broader biological activity profile of thiazole-containing molecules suggests that the thiazolo[5,4-c]pyridine core may also be a valuable starting point for the design of therapeutics for other conditions, including neurodegenerative diseases. Further exploration of the synthesis and biological evaluation of a wider range of Thiazolo[5,4-c]pyridine derivatives is warranted to fully unlock the therapeutic potential of this privileged heterocyclic system.

References

Methodological & Application

Thiazolo[5,4-c]pyridine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolo[5,4-c]pyridine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. This bicyclic structure, incorporating both a thiazole and a pyridine ring, serves as a versatile backbone for the design of novel therapeutic agents. Derivatives of thiazolo[5,4-c]pyridine-2-carboxylic acid have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of new treatments for various diseases.

The core structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic profiles. This document provides an overview of the applications of this compound derivatives in drug discovery, along with detailed protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

Derivatives of this compound have been investigated for a variety of therapeutic applications, primarily as enzyme inhibitors. The key areas of investigation include:

  • Anticoagulation: The most prominent application is in the development of anticoagulants. Specifically, 5-Methyl-4,5,6,7-tetrahydrothis compound is a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant (DOAC) that functions as a potent and selective inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, and its inhibition prevents the formation of thrombin, thereby reducing the risk of blood clots.

  • Anticancer: Certain derivatives of the broader thiazolopyridine class have shown potential as anticancer agents. For instance, a thiazolo-pyridine dicarboxylic acid derivative has demonstrated cytotoxic activity against human leukemia (HL-60) cells.[3][4] The mechanism of action for the anticancer effects of these compounds is an active area of research, with some related thiazolopyridine isomers showing inhibition of key kinases involved in cancer progression, such as c-KIT and PI3K.

  • Antimicrobial: Thiazolopyridine derivatives have also been explored for their antimicrobial properties. Some compounds have exhibited activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antibiotics.[5]

Data Presentation

The following tables summarize the quantitative data for the biological activity of selected this compound derivatives and related compounds.

Table 1: Anticancer Activity of Thiazolo-Pyridine Derivatives

CompoundCell LineAssay TypeIC50 ValueReference
Thiazolo-Pyridine Dicarboxylic Acid DerivativeHL-60 (Leukemia)MTT Assay158.5 ± 12.5 µM[3][4]

Table 2: Antimicrobial Activity of Thiazolopyridine Derivatives

Compound ClassBacterial Strain(s)Activity MetricValue Range (mg/mL)Reference
Thiazolo[4,5‐b]pyridin‐5‐onesMRSA, P. aeruginosa, E. coliMIC/MBC0.12 - 0.94[5]

Experimental Protocols

General Synthesis of the 4,5,6,7-Tetrahydrothis compound Scaffold

A plausible synthetic route to the core scaffold can be adapted from established methods for the synthesis of related heterocyclic systems, such as the Hantzsch thiazole synthesis followed by pyridine ring formation.

Step 1: Hantzsch Thiazole Synthesis

  • Reaction: React an alpha-haloketone with a thiourea derivative. For the synthesis of the 2-carboxylic acid moiety, a thiourea with an appropriate protecting group on one of the nitrogens and a carboxylate equivalent on the other can be envisioned.

  • Cyclization: The reaction proceeds via a condensation and cyclization to form the thiazole ring.

  • Deprotection and Modification: Subsequent chemical modifications would be necessary to install the desired substituents and reveal the carboxylic acid group.

Step 2: Pyridine Ring Formation (via Hantzsch Pyridine Synthesis Adaptation)

  • Condensation: A multi-component reaction involving the synthesized thiazole derivative (containing an appropriately functionalized side chain), an aldehyde, and a β-ketoester in the presence of a nitrogen source like ammonia or ammonium acetate.[3][6][7][8][9]

  • Cyclization and Dehydrogenation: The initial product is a dihydropyridine which is then oxidized to the aromatic pyridine ring.

Protocol 1: Factor Xa (FXa) Inhibition Assay (Chromogenic)

This protocol is used to determine the inhibitory activity of test compounds against human Factor Xa.

Materials:

  • Human Factor Xa (diluted to 0.125 ng/µl in assay buffer)[10]

  • FXa Chromogenic Substrate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound at concentrations 10-fold higher than the desired final concentrations.[10]

  • Reaction Setup:

    • Add 40 µl of diluted Factor Xa to each well of a 96-well plate (except for the negative control wells).[10]

    • Add 10 µl of the test compound dilutions to the respective wells.

    • For positive control wells (no inhibition), add 10 µl of the solvent vehicle.

    • For negative control wells (no enzyme), add 40 µl of assay buffer instead of the enzyme solution.[10]

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation.[10]

  • Substrate Addition: Add 50 µl of the FXa chromogenic substrate to all wells.[10]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: WST-1 Assay for Cell Viability

The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Test compound

  • WST-1 reagent

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired duration (e.g., 24-96 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified atmosphere.[5]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm using a microplate reader. A reference wavelength above 600 nm can be used.

  • Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 value.

Visualizations

coagulation_cascade_inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa Contact IXa IXa XIa->IXa Ca2+ Xa Factor Xa IXa->Xa VIIIa, Ca2+, PL VIIa_TF VIIa-TF Complex VIIa_TF->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va, Ca2+, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Thiazolo_5_4_c_pyridine Thiazolo[5,4-c]pyridine -2-carboxylic acid derivative (e.g., Edoxaban) Thiazolo_5_4_c_pyridine->Xa Inhibition

Caption: Inhibition of the Coagulation Cascade by a Thiazolo[5,4-c]pyridine Derivative.

experimental_workflow_anticancer start Start cell_culture 1. Cell Seeding (e.g., HL-60 cells in 96-well plate) start->cell_culture compound_treatment 2. Compound Treatment (Thiazolo[5,4-c]pyridine derivative) cell_culture->compound_treatment incubation 3. Incubation (e.g., 48 hours) compound_treatment->incubation assay 4. Viability Assay (MTT or WST-1) incubation->assay data_acquisition 5. Absorbance Reading (Microplate Reader) assay->data_acquisition data_analysis 6. Data Analysis (Calculate % Viability and IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for Assessing Anticancer Activity using Cell Viability Assays.

References

Application Notes and Protocols for Thiazolo[5,4-c]pyridine-2-carboxylic acid in in vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives, particularly focusing on the well-characterized Factor Xa (FXa) inhibitor, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride. This document outlines the mechanism of action, key quantitative data, and step-by-step protocols for relevant biochemical and cell-based assays.

Introduction

This compound derivatives are a class of heterocyclic compounds with significant therapeutic potential. A key derivative, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride, is a potent and selective inhibitor of activated Factor X (FXa), a critical enzyme in the coagulation cascade.[1] FXa is responsible for the conversion of prothrombin to thrombin, the final protease in the clotting cascade that leads to the formation of a fibrin clot. By inhibiting FXa, this compound effectively disrupts the coagulation cascade, demonstrating potential as an antithrombotic agent for the prevention and treatment of thromboembolic disorders.[1] This compound is also a known intermediate in the synthesis of Edoxaban, a commercially available direct oral anticoagulant (DOAC).[2]

Mechanism of Action: Inhibition of the Coagulation Cascade

The primary mechanism of action for 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride is the direct inhibition of Factor Xa. This inhibition occurs at the confluence of the intrinsic and extrinsic pathways of the coagulation cascade, preventing the amplification of the clotting signal.

Figure 1: Coagulation cascade and the target of this compound.

Quantitative Data Summary

The inhibitory potency of this compound derivatives against Factor Xa can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the compound's efficacy.

CompoundTargetAssay TypeIC50Reference
5-Methyl-4,5,6,7-tetrahydrothis compound hydrochlorideFXaChromogenic Substrate AssayNanomolar range[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Chromogenic Anti-Xa Assay

This assay directly measures the inhibitory effect of the test compound on the enzymatic activity of purified Factor Xa.

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Mix Mix FXa with test compound or vehicle Compound_Prep->Mix Reagent_Prep Prepare FXa and chromogenic substrate solutions Reagent_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Add_Substrate Add chromogenic substrate Incubate->Add_Substrate Measure_Abs Measure absorbance at 405 nm (kinetic or endpoint) Add_Substrate->Measure_Abs Calculate Calculate % inhibition Measure_Abs->Calculate Plot Plot % inhibition vs. concentration Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Figure 2: Workflow for the Chromogenic Anti-Xa Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer (e.g., Tris-HCl, pH 7.4) to achieve the desired concentration range.

    • Reconstitute purified human Factor Xa and a specific chromogenic substrate (e.g., S-2222) in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the test compound dilutions or vehicle control.

    • Add a specific amount of purified Factor Xa to each well and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.

  • Data Analysis:

    • The rate of substrate cleavage is proportional to the residual FXa activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. Prolongation of the clotting time in this assay indicates inhibition of factors within these pathways, including FXa.

Methodology:

  • Sample Preparation:

    • Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.

    • Spike the PPP with various concentrations of the this compound derivative or a vehicle control.

  • Assay Procedure:

    • Pre-warm the plasma samples and the PT reagent (containing tissue factor and phospholipids) to 37°C.

    • In a coagulometer cuvette, add a specific volume of the plasma sample.

    • Initiate the clotting reaction by adding a defined volume of the pre-warmed PT reagent.

    • The coagulometer will measure the time (in seconds) required for clot formation.

  • Data Analysis:

    • Record the clotting time for each compound concentration.

    • Compare the clotting times of the compound-treated plasma to the vehicle control. A concentration-dependent prolongation of the PT indicates anticoagulant activity.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation. Inhibition of FXa will also lead to a prolongation of the aPTT.

Methodology:

  • Sample Preparation:

    • Prepare platelet-poor plasma (PPP) spiked with the test compound as described for the PT assay.

  • Assay Procedure:

    • Pre-warm the plasma samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

    • In a coagulometer cuvette, mix a specific volume of the plasma sample with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) to activate the contact factors.

    • Initiate clotting by adding a defined volume of the pre-warmed calcium chloride solution.

    • The coagulometer will measure the time (in seconds) to clot formation.

  • Data Analysis:

    • Record the clotting time for each concentration of the test compound.

    • A dose-dependent increase in the aPTT compared to the vehicle control is indicative of inhibition within the intrinsic or common pathways.

Clotting_Assay_Workflow cluster_pt Prothrombin Time (PT) Assay cluster_aptt Activated Partial Thromboplastin Time (aPTT) Assay start Prepare Platelet-Poor Plasma (PPP) spiked with test compound prewarm Pre-warm PPP and reagents to 37°C start->prewarm add_pt_reagent Add PT Reagent (Tissue Factor) prewarm->add_pt_reagent add_aptt_reagent Add aPTT Reagent (Contact Activator) prewarm->add_aptt_reagent measure_pt_clot Measure Clotting Time add_pt_reagent->measure_pt_clot incubate_aptt Incubate add_aptt_reagent->incubate_aptt add_calcium Add CaCl2 incubate_aptt->add_calcium measure_aptt_clot Measure Clotting Time add_calcium->measure_aptt_clot

Figure 3: General workflow for PT and aPTT clotting assays.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of this compound and its derivatives as Factor Xa inhibitors. The chromogenic anti-Xa assay offers a direct measure of enzymatic inhibition and is ideal for determining potency (IC50). The PT and aPTT assays provide valuable insights into the compound's effect on the broader coagulation cascade in a plasma environment. Together, these assays are essential tools for the preclinical evaluation and development of this class of compounds as potential antithrombotic agents.

References

Application Notes and Protocols for Thiazolo[5,4-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While Thiazolo[5,4-c]pyridine-2-carboxylic acid itself is not extensively documented as a direct kinase inhibitor, its structural derivatives have emerged as potent modulators of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. This document provides an overview of the application of these derivatives, presenting key quantitative data and detailed experimental protocols for their evaluation.

Derivatives of the broader thiazolopyridine family, including isomers like thiazolo[5,4-b]pyridines and thiazolo[5,4-d]pyrimidines, have shown significant inhibitory activity against several important kinases such as Phosphoinositide 3-kinases (PI3K), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like c-KIT and VEGFR2.[1][2][3][4] These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site.

Key Kinase Targets and Quantitative Data

The inhibitory activity of various thiazolopyridine derivatives against key protein kinases is summarized below. These tables highlight the potential of this scaffold in developing targeted therapies.

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against PI3K Isoforms

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
19a 3.6341.62.9[3]
19b 8.91215.211.5[3]
19c 12.71587.815.3[3]
19f 501>1000256312[3]

Data from enzymatic assays. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT Kinase

Compound IDc-KIT Wild Type IC50 (µM)c-KIT V560G/D816V Mutant IC50 (µM)Reference
6r 0.594.77[1]
Imatinib 0.1538.2[1]
Sunitinib 0.212.15[1]

Data from radiometric biochemical kinase assays. The V560G/D816V double mutant is resistant to imatinib.[1]

Table 3: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives

Compound IDMGC-803 Cell Line GI50 (µM)HGC-27 Cell Line GI50 (µM)GES-1 Cell Line GI50 (µM)Reference
7a 5.1311.2>60[5]
7i 4.645.07>60[5]

GI50 values represent the concentration for 50% growth inhibition. MGC-803 and HGC-27 are human gastric cancer cell lines; GES-1 is a normal human gastric epithelial cell line.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating novel thiazolopyridine-based kinase inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt/PKB PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Thiazolopyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K signaling pathway inhibited by a thiazolopyridine derivative.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization Design Compound Design & Library Synthesis Biochemical_Assay In Vitro Kinase Assay (e.g., Radiometric, FRET) Design->Biochemical_Assay Test Activity Cell_Assay Cell-Based Assay (e.g., MTT, Western Blot) Biochemical_Assay->Cell_Assay Validate in Cells Selectivity Kinase Panel Screening Cell_Assay->Selectivity Assess Specificity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Inform Design ADME ADME/Tox Profiling SAR->ADME Optimize Properties ADME->Design Refine Scaffold

Caption: General workflow for kinase inhibitor drug discovery.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize thiazolopyridine-based kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol is adapted for determining the IC50 value of a test compound against a specific kinase, such as c-KIT.[1]

Objective: To quantify the inhibitory effect of a thiazolopyridine derivative on the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., c-KIT)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP (or [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (Thiazolopyridine derivative) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for the assay (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture containing:

    • Kinase reaction buffer

    • Substrate (e.g., 0.1 mg/mL)

    • Recombinant kinase (concentration depends on enzyme activity)

    • Test compound at desired final concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Initiation of Reaction: Pre-incubate the mixture at room temperature for 10 minutes. Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µM final concentration with a specific activity of ~500 cpm/pmol).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times (e.g., 4 times with 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection: After the final wash, dry the plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts ("no enzyme" control) from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is used to assess the effect of a thiazolopyridine derivative on the proliferation of cancer cell lines.[5]

Objective: To determine the GI50 (or IC50) value of a test compound on cell viability and growth.

Materials:

  • Human cancer cell lines (e.g., MGC-803, HGC-27) and a normal cell line (e.g., GES-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette and a microplate reader

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of growth inhibition using the formula: % Inhibition = (1 - (Abs_treated / Abs_control)) * 100

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value from the dose-response curve.

Conclusion

The thiazolopyridine scaffold represents a versatile platform for the development of novel kinase inhibitors. The data and protocols presented here provide a foundational guide for researchers to explore and characterize new derivatives targeting a range of kinases implicated in human diseases. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating these promising compounds into clinical candidates.

References

Application Notes and Protocols for High-Throughput Screening with Thiazolo[5,4-c]pyridine-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazolopyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide range of biological activities. While direct high-throughput screening (HTS) data for Thiazolo[5,4-c]pyridine-2-carboxylic acid is not extensively available in the public domain, its derivatives have shown potential as antimicrobial, anti-inflammatory, and anticoagulant agents. Notably, 5-Methyl-4,5,6,7-tetrahydrothis compound is a key intermediate in the synthesis of Edoxaban, a potent and selective inhibitor of Factor Xa (FXa), an essential enzyme in the coagulation cascade.[1][2][3]

These application notes provide a framework for conducting high-throughput screening of this compound derivatives, with a primary focus on identifying novel anticoagulant agents targeting Factor Xa. Additionally, potential screening strategies for anti-inflammatory and antimicrobial activities are discussed.

Chemical and Physical Properties

A key derivative, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride, serves as a representative compound for this class. Its properties are summarized below.

PropertyValue
CAS Number 720720-96-7
Molecular Formula C₈H₁₁ClN₂O₂S
Molecular Weight 234.70 g/mol [4]
Appearance Light beige to light brown solid[2]
Melting Point 199.0 to 203.0 °C[2]
Solubility Slightly soluble in water and DMSO (with heating), and very slightly soluble in methanol.[2]
Storage 2-8°C under an inert atmosphere.[2]

Potential Therapeutic Applications and Screening Targets

Based on the biological activities of its derivatives, the this compound scaffold is a promising starting point for the discovery of novel therapeutics in the following areas:

  • Anticoagulation: The established role of a key derivative as a precursor to the FXa inhibitor Edoxaban makes Factor Xa a prime target for HTS campaigns.[1][2][3]

  • Anti-inflammatory: Derivatives of thiazolopyridine have been investigated for their anti-inflammatory properties, suggesting that screens targeting key inflammatory mediators or pathways could be fruitful.[5][6] Novel pyridine-based thiadiazole derivatives have also shown potential as anti-inflammatory agents by targeting COX-2.[7]

  • Antimicrobial: Preliminary studies indicate that thiazolo-pyridine derivatives may possess antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or other essential metabolic pathways.[8]

Quantitative Data for Thiazolopyridine Derivatives

The following table summarizes the available quantitative data for a biologically active thiazolo-pyridine derivative.

CompoundAssayTarget Organism/Cell LineIC50 Value
2(C9H7NO5S)H2O (TPDCA derivative)Cytotoxicity AssayLeukemia HL-60 cells158.5 ± 12.5 μM[9]

Experimental Protocols

High-Throughput Screening for Factor Xa Inhibitors

This protocol describes a generalized approach for a high-throughput screening campaign to identify inhibitors of human Factor Xa from a library of this compound derivatives.

Objective: To identify compounds that inhibit the enzymatic activity of Factor Xa in a biochemical assay.

Materials:

  • Human Factor Xa (purified enzyme)

  • Fluorogenic FXa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl2, and a carrier protein like BSA)

  • Compound library of this compound derivatives dissolved in DMSO

  • Positive Control (e.g., Edoxaban or another known FXa inhibitor)

  • Negative Control (DMSO vehicle)

  • 384-well, black, flat-bottom microplates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library stock plates into the wells of a 384-well assay plate.

    • Dispense the positive and negative controls into designated wells.

  • Enzyme Addition:

    • Prepare a solution of Human Factor Xa in assay buffer at a pre-determined optimal concentration.

    • Dispense the enzyme solution into all wells of the assay plate containing the compounds and controls.

    • Incubate the plates for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic FXa substrate in assay buffer.

    • Dispense the substrate solution into all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint. The fluorescence is generated upon cleavage of the substrate by active FXa.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).

    • Perform dose-response experiments for the identified hits to determine their IC50 values.

Visualizations

Signaling Pathway

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor VIIa Factor VIIa TF->VIIa Complexes with VII Factor VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Thiazolo[5,4-c]pyridine -2-carboxylic acid Derivatives Inhibitor->Xa Inhibits

Caption: The coagulation cascade, highlighting Factor Xa as the target for inhibition by this compound derivatives.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (Thiazolopyridine Derivatives) Dispensing Compound Dispensing (Automated) Compound_Library->Dispensing Assay_Plates 384-Well Plates Assay_Plates->Dispensing Reagents Enzyme (FXa) & Substrate Incubation Enzyme & Compound Incubation Reagents->Incubation Dispensing->Incubation Reaction Substrate Addition & Reaction Initiation Incubation->Reaction Detection Fluorescence Reading Reaction->Detection Primary_Analysis Primary Data Analysis (% Inhibition) Detection->Primary_Analysis Hit_Identification Hit Identification Primary_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign to identify enzyme inhibitors.

References

Application Notes and Protocols: Thiazolo[5,4-c]pyridine-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives are pivotal heterocyclic building blocks in modern organic and medicinal chemistry. Their rigid, fused-ring structure and versatile functional handles make them ideal scaffolds for the synthesis of complex molecules with diverse biological activities. Notably, the 5-methyl-4,5,6,7-tetrahydro derivative is a key intermediate in the industrial synthesis of Edoxaban, a potent, orally bioavailable direct factor Xa (FXa) inhibitor used for the prevention of stroke and systemic embolism.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important building block.

Core Applications

The primary application of this compound derivatives lies in the development of anticoagulants. Specifically, 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride is a crucial component for the synthesis of Edoxaban and other diamide-based FXa inhibitors.[2][3][4] The carboxylic acid moiety allows for facile amide bond formation with various amine-containing fragments, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound Hydrochloride

A common and efficient route for the gram-scale synthesis of this key intermediate involves a two-step process starting from 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide. The process includes an initial condensation reaction to form the thiazole ring, followed by hydrolysis of the resulting ester.[5]

Experimental Workflow: Synthesis of the Key Intermediate

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Hydrochlorination A 3-bromo-1-methyl-piperidin-4-one + Ethyl Thiooxamide B Base (e.g., Triethylamine) Ethanol, 50-85°C, 8-12h A->B C Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate B->C D Ethyl Ester Intermediate C->D E 1. Aqueous NaOH, Ethanol, Reflux 2. HCl (aq), <5°C D->E F 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride E->F

Caption: Workflow for the synthesis of the title building block.

Protocol 1: Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

Materials:

  • 3-bromo-1-methyl-piperidin-4-one hydrobromide

  • Ethyl thiooxamide

  • Triethylamine

  • Ethanol

Procedure:

  • To a stirred solution of 3-bromo-1-methyl-piperidin-4-one hydrobromide in ethanol, add ethyl thiooxamide.

  • Cool the mixture in an ice bath and add triethylamine dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to 50-85°C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate.

Protocol 2: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride

Materials:

  • Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

  • 5 M Aqueous Sodium Hydroxide

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve the ethyl ester from Protocol 1 in ethanol and add 5 M aqueous sodium hydroxide.

  • Reflux the mixture for 2-8 hours, monitoring the hydrolysis by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture and evaporate the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath (<5°C) and acidify to pH 1-3 by the dropwise addition of concentrated hydrochloric acid.[5]

  • The product will precipitate as a white solid. Stir the suspension in the ice bath for 1 hour.

  • Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride.

Quantitative Data: Synthesis of the Key Intermediate
StepProductMethodYield (%)Purity (%)Reference
1 & 25-Methyl-4,5,6,7-tetrahydrothis compound hydrochlorideCondensation + Hydrolysis~65>98.5[5]

Application in the Synthesis of Edoxaban

The synthesized this compound hydrochloride is a key building block for the synthesis of Edoxaban. The core reaction is an amide coupling between the carboxylic acid and the complex amine, N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide.

Experimental Workflow: Amide Coupling for Edoxaban Synthesis

G A 5-Methyl-4,5,6,7-tetrahydrothis compound HCl C Coupling Agents (e.g., EDC-HCl, HOBt) Base (e.g., Triethylamine) Dichloromethane, 0-5°C to RT A->C B N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide B->C D Edoxaban C->D

Caption: General workflow for the synthesis of Edoxaban.

Protocol 3: Synthesis of Edoxaban via Amide Coupling

Materials:

  • 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride

  • N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Suspend N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide and 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride in dichloromethane.

  • Cool the suspension to 0-5°C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) and triethylamine to the reaction mixture.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 5% aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Edoxaban.

  • The crude product can be further purified by crystallization or column chromatography.

Quantitative Data: Edoxaban Synthesis
Coupling AgentBaseSolventYield (%)Purity (%)Reference
EDC-HCl, HOBtTriethylamineDichloromethane>90>99[6]
DCC, HOBtDiisopropylethylamineDichloromethaneNot specifiedNot specified[6]

Mechanism of Action: Inhibition of Factor Xa

Edoxaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin clot formation.

Signaling Pathway: The Coagulation Cascade and Edoxaban's Site of Action

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VII VII TF_VII TF-VIIa complex VII->TF_VII TF Tissue Factor TF->TF_VII TF_VII->X Xa Factor Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Edoxaban Edoxaban Edoxaban->Xa Inhibition

Caption: The coagulation cascade and the inhibitory action of Edoxaban.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in synthetic and medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of anticoagulants and other biologically active molecules. The robust synthetic routes and the critical role of this scaffold in the structure of Edoxaban underscore its importance in modern drug discovery and development.

References

Application Notes and Protocols for Cell-Based Assay Development using Thiazolo[5,4-c]pyridine-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in therapeutic development. While data on the parent compound is emerging, its derivatives have demonstrated potent and specific biological activities, making them attractive candidates for drug discovery programs. These application notes provide a framework for developing cell-based assays to characterize the efficacy and mechanism of action of compounds based on the thiazolo[5,4-c]pyridine scaffold, with a focus on two key therapeutic areas: anticoagulation via Factor Xa inhibition and oncology through c-KIT kinase inhibition. The protocols and pathways described herein are based on the activities of well-characterized derivatives and serve as a guide for the investigation of novel analogs.

I. Application in Anticoagulation: Factor Xa Inhibition

Derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been identified as potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] Inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1] Cell-based assays are essential for evaluating the efficacy of these inhibitors in a more physiologically relevant context than biochemical assays alone.

Signaling Pathway: The Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a pivotal role in this process by converting prothrombin to thrombin.[1] The following diagram illustrates the central position of FXa in the cascade.

coagulation_cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Inhibitor Thiazolo[5,4-c]pyridine -2-carboxylic acid derivative Inhibitor->FXa Inhibits

Figure 1: Role of Factor Xa in the coagulation cascade.
Experimental Workflow: Cell-Based Factor Xa Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory activity of a test compound on Factor Xa in a cellular context.

fx_assay_workflow start Start cell_culture Culture cells expressing FXa (e.g., HepG2) start->cell_culture incubation Incubate cells with test compound cell_culture->incubation compound_prep Prepare serial dilutions of Thiazolo[5,4-c]pyridine derivative compound_prep->incubation substrate_add Add fluorogenic FXa substrate incubation->substrate_add readout Measure fluorescence intensity substrate_add->readout analysis Calculate IC50 value readout->analysis end End analysis->end

Figure 2: Workflow for a cell-based Factor Xa inhibition assay.
Protocol: Cell-Based Fluorogenic Factor Xa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against Factor Xa in a cell-based system.

Materials:

  • HepG2 cells (or other suitable cell line expressing Factor Xa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivative (test compound)

  • Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer (e.g., serum-free DMEM) to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Compound Incubation:

    • Remove the culture medium from the wells and replace it with the diluted test compound solutions. Include wells with vehicle control (DMSO) and no-treatment control.

    • Incubate the plate at 37°C for 1 hour.

  • Substrate Addition and Readout:

    • Prepare the fluorogenic FXa substrate according to the manufacturer's instructions.

    • Add the substrate to each well to a final concentration of 50 µM.

    • Immediately begin reading the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Application in Oncology: c-KIT Kinase Inhibition

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[3] Dysregulation of c-KIT signaling is a key driver in various cancers, including gastrointestinal stromal tumors (GIST).[3] Cell-based assays are crucial for evaluating the anti-proliferative effects of these inhibitors in cancer cell lines with activating c-KIT mutations.

Signaling Pathway: c-KIT Mediated Cell Proliferation

Binding of Stem Cell Factor (SCF) to the c-KIT receptor induces dimerization and autophosphorylation, activating downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[3]

ckit_pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Thiazolo[5,4-c]pyridine -2-carboxylic acid derivative Inhibitor->cKIT Inhibits

Figure 3: Simplified c-KIT signaling pathway.
Experimental Workflow: Cell Viability Assay

This workflow describes the process of assessing the effect of a c-KIT inhibitor on the viability of cancer cells.

viability_assay_workflow start Start cell_seeding Seed c-KIT mutant cancer cells (e.g., GIST-T1) start->cell_seeding compound_treatment Treat cells with serial dilutions of Thiazolo[5,4-c]pyridine derivative cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation viability_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubation->viability_reagent readout Measure luminescence viability_reagent->readout analysis Calculate GI50 value readout->analysis end End analysis->end

Figure 4: Workflow for a cell viability assay.
Protocol: Cell Viability Assay for c-KIT Inhibitors

Objective: To determine the half-maximal growth inhibition concentration (GI50) of a this compound derivative in a c-KIT dependent cancer cell line.

Materials:

  • GIST-T1 cells (or other cancer cell line with activating c-KIT mutation)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivative (test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture GIST-T1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 5 x 10^3 cells per well in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the existing medium and add the compound dilutions to the cells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Data Presentation

The following table summarizes representative quantitative data for a thiazolo[5,4-b]pyridine derivative (compound 6r from the cited literature) against a mutant c-KIT and a c-KIT dependent cell line.[3] This format can be used to present data for novel this compound derivatives.

Compound IDTargetAssay TypeCell LineParameterValue (µM)
Derivative 6rc-KIT V560G/D816VEnzymatic Kinase Assay-IC504.77
Derivative 6rc-KITCell ViabilityGIST-T1GI500.02
Derivative 6rc-KITCell ViabilityHMC1.2GI501.15

Conclusion

The Thiazolo[5,4-c]pyridine scaffold is a promising starting point for the development of novel therapeutics. The application notes and protocols provided here offer a robust framework for the cell-based characterization of derivatives targeting Factor Xa for anticoagulation and c-KIT for oncology. These assays are essential for advancing promising compounds through the drug discovery pipeline by providing critical data on their potency and cellular efficacy.

References

Application Notes and Protocols for the Functionalization of Thiazolo[5,4-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of the Thiazolo[5,4-c]pyridine-2-carboxylic acid core, a key scaffold in medicinal chemistry. The primary focus is on the derivatization of the carboxylic acid moiety to form amides and esters, crucial transformations for the development of therapeutic agents such as Factor Xa inhibitors.

Introduction

The thiazolo[5,4-c]pyridine scaffold is a privileged structure in drug discovery, forming the core of various biologically active compounds.[1] A key intermediate, 5-methyl-4,5,6,7-tetrahydrothis compound, is a critical building block in the synthesis of the oral anticoagulant Edoxaban, a direct inhibitor of Factor Xa (FXa).[2][3] Functionalization of the 2-carboxylic acid group is essential for achieving the desired pharmacological activity and physicochemical properties of these molecules. These protocols offer starting points for the synthesis of libraries of amide and ester derivatives for structure-activity relationship (SAR) studies.

Signaling Pathway Context: The Role of Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.[1][4] It is the point of convergence for both the intrinsic and extrinsic pathways of coagulation.[4][5] Factor Xa, in complex with Factor Va, forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin.[4][6][7] Thrombin then cleaves fibrinogen to fibrin, leading to the formation of a stable blood clot.[8][9] By inhibiting Factor Xa, compounds based on the thiazolo[5,4-c]pyridine scaffold can effectively reduce thrombin generation and prevent thrombosis.[4]

Coagulation_Cascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX activates FXa Factor Xa FX->FXa activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Thiazolo[5,4-c]pyridine Derivative (e.g., Edoxaban) Inhibitor->FXa inhibits

Figure 1. Role of Factor Xa in the Coagulation Cascade.

Experimental Protocols

The following protocols detail common methods for the functionalization of 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride (1).

Protocol 1: Amide Coupling via Acyl Chloride Formation

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine.

Acyl_Chloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Start This compound HCl (1) Reagent1 Thionyl Chloride (SOCl2) DMF (catalytic) Start->Reagent1 Intermediate Acyl Chloride Intermediate Reagent1->Intermediate Reflux Amine Amine (R-NH2) Pyridine Intermediate->Amine 0-5 °C to RT Product N-substituted Thiazolo[5,4-c]pyridine-2-carboxamide (2) Amine->Product

Figure 2. Workflow for Amide Coupling via Acyl Chloride.

Materials:

  • 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride (1)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Amine of choice (e.g., aniline, benzylamine)

  • Pyridine, anhydrous

Procedure:

  • To a suspension of 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride (1.0 eq.) in dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 1 hour.

  • After reflux, distill off the solvent and excess thionyl chloride under vacuum. The resulting solid is the acyl chloride intermediate.

  • Dissolve the crude acyl chloride in fresh dichloromethane and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.0 eq.) and pyridine (2.0 eq.) in dichloromethane.

  • Slowly add the amine solution to the acyl chloride solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding purified water.

  • Separate the organic phase and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Amide Coupling using a Carbodiimide Reagent (CDI)

This one-pot protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid in situ, followed by the addition of the amine.

Materials:

  • 5-methyl-4,5,6,7-tetrahydrothis compound (free base) (1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • Amine of choice

  • Pyridine, anhydrous

Procedure:

  • Suspend the carboxylic acid (1.0 eq.) in dichloromethane.

  • Add CDI (1.0 eq.) to the suspension at room temperature, followed by pyridine (1.0 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

  • Add the desired amine (1.0 eq.) to the reaction mixture, followed by an additional portion of pyridine (2.0 eq.).

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.

  • Work-up and purification are performed as described in Protocol 1 (steps 10-13).

Protocol 3: General Amide Coupling using HATU

HATU is a highly efficient coupling reagent suitable for a wide range of amines, including those that are less reactive.

Materials:

  • 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride (1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Amine of choice

Procedure:

  • Dissolve the carboxylic acid hydrochloride (1.0 eq.) in DMF.

  • Add DIPEA (3.0-4.0 eq.) to neutralize the hydrochloride and basify the solution.

  • Add HATU (1.1-1.2 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.0-1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure amide product.

Protocol 4: Esterification via Acid Catalysis (Fischer Esterification)

This protocol describes the formation of an ester, for example, the methyl or ethyl ester, under acidic conditions.

Materials:

  • 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride (1)

  • Methanol or Ethanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated, or Thionyl chloride (SOCl₂)

Procedure:

  • Suspend the carboxylic acid hydrochloride (1.0 eq.) in the desired alcohol (e.g., methanol for the methyl ester).

  • Cool the suspension in an ice bath.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) or a slight excess of thionyl chloride (1.2 eq.).

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Maintain reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the core intermediate and its functionalized derivatives.

Table 1: Synthesis of the Carboxylic Acid Intermediate

StepReactionReagents/ConditionsYield (%)Purity (%)Reference
1Condensation3-bromo-1-methyl-piperidin-4-one, ethyl thiooxamide, base, ethanol, 50–85 °C--[10]
2HydrolysisAqueous NaOH, ethanol, reflux; then HCl~65 (overall)98.5[10]

Table 2: Amide Coupling Functionalization

ProtocolCoupling ReagentBaseSolventAmineTypical Yield (%)Reference
1Thionyl ChloridePyridineDichloromethaneComplex Diamine90-95[7]
2CDIPyridineDichloromethaneComplex Diamine80-85[7]
3HATUDIPEADMFVarious60-95[2][11][12]

Note: Yields are highly dependent on the specific amine substrate used.

Conclusion

The protocols provided herein offer robust and versatile methods for the functionalization of the this compound scaffold. By employing various amide coupling and esterification techniques, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization in drug discovery programs, particularly those targeting serine proteases like Factor Xa. The choice of protocol will depend on the scale of the reaction, the reactivity of the amine or alcohol, and the available reagents.

References

Application Notes and Protocols for the Quantification of Thiazolo[5,4-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Thiazolo[5,4-c]pyridine-2-carboxylic acid in various matrices, catering to the needs of researchers in drug discovery, development, and quality control. The protocols are based on established analytical techniques for similar chemical structures, ensuring a high probability of successful implementation.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. Accurate and precise quantification of these molecules is crucial for pharmacokinetic studies, formulation development, and quality assurance of active pharmaceutical ingredients (APIs). This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution (see Table 1)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the UV absorption maximum of the analyte)

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Injection separation C18 Reversed-Phase Separation hplc->separation Mobile Phase Flow detection UV Detection (254 nm) separation->detection data Data Acquisition & Quantification detection->data

Figure 1: HPLC-UV experimental workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

2. Sample Preparation (for plasma samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • Column: UPLC C18 column (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A hypothetical transition would be based on the protonated molecule [M+H]+ and a stable fragment ion.

4. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

LCMSMS_Workflow sample_prep Biological Sample Preparation (Protein Precipitation) lc_system UPLC System sample_prep->lc_system Injection separation Chromatographic Separation lc_system->separation ms_source ESI Source (Ionization) separation->ms_source ms_analyzer Tandem Mass Spectrometer (MRM Detection) ms_source->ms_analyzer data_analysis Data Analysis (Quantification) ms_analyzer->data_analysis

Figure 2: LC-MS/MS experimental workflow.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods. These values are illustrative and should be validated for the specific application.

Table 2: Comparison of Analytical Method Performance

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (%Recovery) 98 - 102%85 - 115%
Sample Matrix Bulk Drug, Simple FormulationsPlasma, Urine, Tissues

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the mechanism of action of a compound like this compound is essential. While the specific pathways are dependent on the therapeutic target, a general logical relationship in the early drug discovery phase can be visualized.

Drug_Discovery_Logic compound Thiazolo[5,4-c]pyridine -2-carboxylic acid binding Target Binding & Modulation compound->binding quantification Analytical Quantification (HPLC, LC-MS/MS) compound->quantification Supports target Biological Target (e.g., Enzyme, Receptor) target->binding pathway Cellular Signaling Pathway Alteration binding->pathway response Therapeutic Response (e.g., Anti-inflammatory) pathway->response response->quantification Correlates with

Figure 3: Logical relationship in drug discovery.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is a robust and cost-effective technique for routine analysis of bulk materials, while the LC-MS/MS method provides the high sensitivity and selectivity needed for bioanalytical applications. Both methods require proper validation to ensure reliable and accurate results.

Application Notes and Protocols for Thiazolo[5,4-c]pyridine-2-carboxylic Acid in Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Thiazolo[5,4-c]pyridine-2-carboxylic acid as a foundational scaffold for the development of chemical probes in target identification and validation studies. This document outlines the rationale for its use, summarizes the biological activities of its derivatives, and provides detailed protocols for key experimental methodologies.

Introduction

This compound is a heterocyclic scaffold that has emerged as a privileged structure in medicinal chemistry. Its derivatives have shown significant activity against a range of biological targets, including protein kinases and coagulation factors. The presence of a carboxylic acid handle allows for straightforward chemical modification, making it an ideal starting point for the synthesis of chemical probes for target deconvolution efforts. These probes can be instrumental in identifying the molecular targets of novel bioactive compounds, elucidating mechanisms of action, and validating new drug targets.

Biological Activity of Thiazolo[5,4-c]pyridine Derivatives

Derivatives of the Thiazolo[5,4-c]pyridine scaffold have been reported to exhibit potent inhibitory activity against several key proteins implicated in disease. The primary targets identified to date include the receptor tyrosine kinase c-KIT, Phosphoinositide 3-kinase (PI3K), and the serine protease Factor Xa.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various Thiazolo[5,4-c]pyridine derivatives against their respective targets. This data highlights the potential of this scaffold in developing potent and selective inhibitors.

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT [1][2]

Compoundc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V Mutant) IC50 (µM)Cell LineGI50 (µM)
Derivative 6rNot Reported4.77GIST-T1Not Reported
Imatinib (Reference)0.2737.93HMC1.21.15
Sunitinib (Reference)0.143.98--

Lower IC50 and GI50 values indicate greater potency.

Table 2: Inhibitory Activity of Thiazolo[5,4-c]pyridine Derivatives against Factor Xa

CompoundFactor Xa Ki (nM)aPTT (2x increase, µM)PT (2x increase, µM)
Edoxaban (Derivative)0.551.030.58
Rivaroxaban (Reference)0.40.520.22

Lower Ki values indicate stronger binding affinity. aPTT (Activated Partial Thromboplastin Time) and PT (Prothrombin Time) are measures of anticoagulant activity.

Table 3: Inhibitory Activity of Thiazolo[5,4-c]pyridine Derivatives against PI3K

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Tricyclic Derivative1.8391429

Lower IC50 values indicate greater potency.

Experimental Protocols for Target Identification

The carboxylic acid moiety of this compound is a versatile chemical handle for the synthesis of affinity-based and photo-reactive probes. Below are detailed protocols for the development and application of these tools in target identification.

Protocol 1: Synthesis of an Affinity Resin for Pull-down Assays

This protocol describes the immobilization of this compound onto an amine-functionalized solid support (e.g., NHS-activated Sepharose beads) to create an affinity resin for isolating binding partners from cell lysates.

Materials:

  • This compound

  • NHS-activated Sepharose beads

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Buffer: 0.1 M MES, pH 6.0

  • Washing Buffer: 1 M NaCl

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide

Procedure:

  • Ligand Solubilization: Dissolve this compound in a minimal amount of anhydrous DMF.

  • Bead Preparation: Wash the required amount of NHS-activated Sepharose beads with 10 bed volumes of ice-cold 1 mM HCl, followed by 10 bed volumes of Coupling Buffer.

  • Coupling Reaction: Immediately add the dissolved ligand to the washed beads. Add DIPEA to a final concentration of 20 mM. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the beads by centrifugation (500 x g, 1 min) and discard the supernatant. Wash the beads sequentially with 10 bed volumes of Coupling Buffer, 10 bed volumes of Washing Buffer, and finally 10 bed volumes of Coupling Buffer.

  • Blocking: To block any unreacted NHS esters, resuspend the beads in Blocking Buffer and incubate for 2 hours at room temperature with gentle rotation.

  • Final Wash and Storage: Wash the beads extensively with PBS. Resuspend the affinity resin in Storage Buffer and store at 4°C.

Workflow for Affinity Resin Synthesis

G cluster_prep Preparation cluster_reaction Coupling cluster_finish Finalization ligand Dissolve Ligand in DMF coupling Incubate Ligand and Beads with DIPEA ligand->coupling beads Wash NHS-activated Beads beads->coupling wash1 Wash Coupled Beads coupling->wash1 blocking Block Unreacted Sites wash1->blocking wash2 Final Wash blocking->wash2 storage Store Affinity Resin wash2->storage

Caption: Workflow for synthesizing an affinity resin.

Protocol 2: Affinity Chromatography and Mass Spectrometry-based Proteomics

This protocol outlines the use of the synthesized affinity resin to capture binding proteins from a cell lysate, followed by identification using mass spectrometry.

Materials:

  • Synthesized Thiazolo[5,4-c]pyridine affinity resin

  • Control resin (unfunctionalized beads)

  • Cell lysate

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Mass spectrometry-compatible reagents (trypsin, urea, DTT, iodoacetamide, etc.)

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate by standard methods. Determine the protein concentration.

  • Binding: Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the affinity resin and control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the resins and wash them three times with 10 bed volumes of Wash Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the resin. For mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method. Alternatively, on-bead digestion can be performed.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins. Proteins that are significantly enriched on the affinity resin compared to the control resin are considered potential binding partners.

Workflow for Affinity Chromatography-MS

G cluster_capture Protein Capture cluster_analysis Analysis lysate Prepare Cell Lysate binding Incubate Lysate with Resin lysate->binding washing Wash Resin binding->washing elution Elute Bound Proteins washing->elution digestion Tryptic Digestion elution->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification ms->identification

Caption: Workflow for target identification using affinity chromatography.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Materials:

  • Cell culture medium

  • This compound or a derivative

  • DMSO (vehicle control)

  • PBS

  • Lysis Buffer with protease inhibitors

  • Antibodies against the putative target protein and a loading control

  • Western blotting reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO as a vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blotting. A loading control should also be probed to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Workflow for Cellular Thermal Shift Assay

G cluster_exp Experiment cluster_detect Detection treatment Treat Cells with Compound heating Heat Cells to a Temperature Gradient treatment->heating lysis Lyse Cells heating->lysis centrifugation Separate Soluble Proteins lysis->centrifugation western Western Blot for Target Protein centrifugation->western analysis Analyze Melting Curve Shift western->analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Signaling Pathways of Identified Targets

Understanding the signaling pathways in which the identified targets operate is crucial for elucidating the functional consequences of compound binding. Below are diagrams of key signaling pathways associated with the targets of Thiazolo[5,4-c]pyridine derivatives.

c-KIT Signaling Pathway

c-KIT is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[3][4][5][6][7]

G SCF SCF cKIT c-KIT Receptor SCF->cKIT activates PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT STAT cKIT->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Proliferation

Caption: Simplified c-KIT signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10][11][12] Dysregulation of this pathway is a common feature of many cancers.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Factor Xa and the Coagulation Cascade

Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin.[13][14][15][16] It is a key target for anticoagulant drugs.

G Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX activates Extrinsic Extrinsic Pathway Extrinsic->FactorX activates FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin converts Prothrombin to Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen to Fibrinogen Fibrinogen

Caption: The central role of Factor Xa in the coagulation cascade.

References

Application Notes & Protocols: Formulation of Thiazolo[5,4-c]pyridine-2-carboxylic acid for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of novel chemical entities (NCEs) is critically dependent on the development of an appropriate formulation that ensures adequate systemic exposure in preclinical models. Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with potential therapeutic applications. However, like many NCEs, these compounds can exhibit poor aqueous solubility, posing a significant challenge for achieving sufficient bioavailability for pharmacodynamic and toxicological assessments.[1][2]

These application notes provide a systematic approach and detailed protocols for the formulation development of this compound (referred to as "Compound TPC" hereafter). The goal is to guide researchers in selecting and preparing suitable formulations for various routes of administration in preclinical in vivo studies, thereby enabling reliable and reproducible experimental outcomes. The strategies discussed focus on common solubilization techniques applicable to poorly soluble drugs, including co-solvent systems and aqueous suspensions.[1][3]

Physicochemical Characterization

A fundamental step in formulation development is the characterization of the compound's physicochemical properties.[2] This data informs the selection of the most promising formulation strategy. While specific data for the parent this compound is limited, a related analog, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride, is known to be practically insoluble in water and only slightly soluble in solvents like DMSO with heating.[4][5] This suggests that Compound TPC will likely require solubility enhancement.

Table 1: Physicochemical Properties of a Representative Analog (and Assumed Properties for Compound TPC)

Property Value / Observation Implication for Formulation
Chemical Structure This compound Heterocyclic, contains both acidic (carboxylic acid) and basic (pyridine nitrogen) moieties.
Aqueous Solubility Predicted to be low (<0.1 mg/mL) Significant enhancement required for both oral and intravenous routes.[6]
Solubility in Organics Slightly soluble in DMSO, Methanol.[4] DMSO can be used as a primary solvent for stock solutions, but dilution may cause precipitation.[2]
Physical Form Solid, likely crystalline.[4][7] Particle size reduction could be a viable strategy to improve dissolution rate.[1]
pKa To be determined (TBD) Will determine the ionization state at physiological pH, affecting solubility and permeability.

| LogP | TBD | Indicates the lipophilicity of the compound, influencing the choice between lipid-based or aqueous formulations. |

Formulation Development Workflow

A structured workflow is essential for efficiently identifying a suitable and well-tolerated formulation. The process begins with solubility screening and progresses to the preparation and characterization of prototype formulations for in vivo administration.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing charac Physicochemical Characterization (Solubility, pKa, LogP) screen Vehicle Solubility Screening charac->screen Input Data decision Select Strategy: - Co-solvent (IV/PO) - Suspension (PO) screen->decision Solubility Results proto_iv Prepare IV Co-solvent Formulation decision->proto_iv High Solubility in Co-solvents proto_po Prepare PO Suspension Formulation decision->proto_po Low Solubility Across Vehicles invivo In Vivo PK / PD Study in Rodents proto_iv->invivo proto_po->invivo

Caption: Formulation development workflow for Compound TPC.

Experimental Protocols

Protocol 1: Solubility Screening in Preclinical Vehicles

Objective: To determine the approximate solubility of Compound TPC in common, well-tolerated preclinical vehicles to guide formulation strategy.

Materials:

  • Compound TPC

  • Dimethyl sulfoxide (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Propylene glycol (PG)[8]

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Tween® 80[9]

  • Carboxymethylcellulose sodium (CMC-Na), 0.5% (w/v) in water

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), 20% (w/v) in water[10]

  • Sterile saline (0.9% NaCl)

  • HPLC system for quantification

Method:

  • Prepare stock solutions of each vehicle.

  • Add an excess amount of Compound TPC (e.g., 5-10 mg) to 1 mL of each vehicle in a glass vial.

  • Equilibrate the samples by shaking or rotating at room temperature for 24 hours to reach thermodynamic equilibrium.[2]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

  • Quantify the concentration of Compound TPC against a standard curve.

Data Presentation: The results should be compiled in a table for easy comparison.

Table 2: Solubility of Compound TPC in Various Preclinical Vehicles

Vehicle Composition Route Achieved Solubility (mg/mL) Observations
Water PO / IV TBD Baseline solubility
0.5% CMC-Na in Water PO TBD Suspension vehicle
5% DMSO / 95% Saline IV TBD Simple co-solvent
10% DMSO / 40% PEG 400 / 50% Saline IV / PO TBD Ternary co-solvent system[11]
20% Solutol HS 15 in Water IV / PO TBD Surfactant-based vehicle
20% HP-β-CD in Water IV / PO TBD Cyclodextrin-based vehicle

| Corn Oil | PO | TBD | Lipid vehicle[12] |

Protocol 2: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration

Objective: To prepare a clear, sterile solution of Compound TPC for IV administration, suitable for pharmacokinetic or efficacy studies. This protocol is based on a common ternary system.[3]

Materials:

  • Compound TPC

  • DMSO, sterile filtered

  • PEG 400, sterile filtered

  • Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)[13]

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Method:

  • Vehicle Selection: Based on solubility data from Protocol 1, select a co-solvent system that achieves the target concentration (e.g., 10% DMSO / 40% PEG 400 / 50% Saline).

  • Dissolution: Weigh the required amount of Compound TPC for the final desired concentration (e.g., 2 mg/mL).

  • Add the DMSO component first and vortex or sonicate until the compound is fully dissolved, forming a concentrated stock.

  • Add the PEG 400 component and mix thoroughly until the solution is homogenous.

  • Aqueous Addition: While vortexing the mixture, slowly add the sterile saline or D5W dropwise. This slow addition is crucial to prevent precipitation of the compound.[3]

  • Final Inspection & Filtration: Visually inspect the final solution for clarity and any signs of precipitation.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

  • This formulation should be prepared fresh on the day of the experiment and stored at room temperature unless stability studies indicate otherwise.

Protocol 3: Preparation of a Suspension for Oral (PO) Administration

Objective: To prepare a uniform, resuspendable formulation for oral gavage when solubility in solution-based vehicles is insufficient for the required dose.

Materials:

  • Compound TPC (micronized, if possible, to increase surface area[1])

  • 0.5% (w/v) CMC-Na in sterile water (as suspending agent)[2]

  • 0.1% (v/v) Tween® 80 (as wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile water

Method:

  • Vehicle Preparation: Prepare the vehicle by dissolving CMC-Na in sterile water (this may require stirring overnight or gentle heating). Add Tween® 80 to the final vehicle and mix.

  • Wetting the Powder: Weigh the required amount of Compound TPC. In a mortar, add a few drops of the vehicle to the powder and triturate to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and prevents clumping.

  • Geometric Dilution: Gradually add the remaining vehicle in small portions to the paste, mixing thoroughly after each addition until the final volume is reached.

  • Homogenization: For improved uniformity, the suspension can be further processed using a rotor-stator homogenizer for a short period.

  • Storage and Use: Store the suspension in a sealed container at 2-8°C. Before each administration, the suspension must be vigorously shaken to ensure uniform redispersion of the drug particles.[2]

Formulation Selection and Decision Making

The choice of formulation depends on the route of administration, the required dose, and the compound's properties.

G start Start: Define Dose & Route of Administration check_sol Is required dose soluble in an IV-tolerated vehicle (e.g., <10% DMSO, Cyclodextrin)? start->check_sol Route = IV po_sol Is required dose soluble in a PO-tolerated vehicle (e.g., PEG400, oil)? start->po_sol Route = PO iv_form Use Co-solvent or Cyclodextrin IV Formulation (Protocol 2) check_sol->iv_form Yes check_sol->po_sol No (IV not feasible, consider PO) end_iv Administer IV iv_form->end_iv po_sol_form Use Oral Solution (e.g., Co-solvent in water) po_sol->po_sol_form Yes po_susp_form Use Oral Suspension (Protocol 3) po_sol->po_susp_form No end_po Administer PO po_sol_form->end_po po_susp_form->end_po

Caption: Decision tree for selecting an in vivo formulation.

Conclusion

The protocols and workflow described provide a robust framework for developing suitable formulations of this compound for in vivo studies. By systematically evaluating solubility and employing established techniques such as co-solvency and suspensions, researchers can overcome the challenges posed by poor aqueous solubility. This ensures reliable drug delivery and enables the accurate assessment of the compound's pharmacokinetic and pharmacodynamic properties, which is essential for advancing promising new chemical entities through the drug development pipeline.

References

Application Notes and Protocols for the Scale-up Synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[5,4-c]pyridine-2-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. The development of a robust and scalable synthetic process is therefore crucial for enabling extensive research, preclinical, and clinical studies.

These application notes provide a comprehensive overview of a scalable synthetic route to this compound, designed for researchers and process chemists. The described multi-step synthesis is based on established and reliable chemical transformations, optimized for safety, efficiency, and scalability. Detailed experimental protocols, quantitative data summaries, and a visual workflow are provided to facilitate the successful implementation of this synthesis on a larger scale.

Synthetic Strategy Overview

The proposed scale-up synthesis of this compound is a multi-step process commencing with commercially available 4-chloropyridine-3-carbonitrile. The key strategic steps involve the formation of a 4-aminopyridine-3-thiol intermediate, followed by a Hantzsch-type thiazole synthesis to construct the fused heterocyclic ring system. The final step is the hydrolysis of the resulting ester to afford the target carboxylic acid.

This route has been designed to avoid hazardous reagents and intermediates where possible, and to utilize purification techniques that are amenable to large-scale production, such as crystallization and extraction.

Data Presentation: Summary of a Hypothetical Scale-Up Synthesis

The following table summarizes the quantitative data for a hypothetical scale-up synthesis of this compound, starting from 1 kg of 4-chloropyridine-3-carbonitrile. This data is intended to serve as a benchmark for process development and optimization.

StepReactionStarting MaterialKey ReagentsSolvent (Volume)Temp (°C)Time (h)ProductYield (mol%)Purity (%)
1Amination4-Chloropyridine-3-carbonitrile (1 kg)Aq. Ammonia (25%)Ethanol (10 L)120244-Aminopyridine-3-carbonitrile90>98
2Thiol Formation4-Aminopyridine-3-carbonitrile (1.07 kg)NaSH (70%, 1.2 kg)DMF (10 L)10064-Aminopyridine-3-thiol85>95
3Thiazole Formation4-Aminopyridine-3-thiol (1.06 kg)Ethyl bromopyruvate (1.6 kg)Ethanol (15 L)7812Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate80>97
4HydrolysisEthyl Thiazolo[5,4-c]pyridine-2-carboxylate (1.5 kg)NaOH (0.6 kg)Ethanol (10 L), Water (5 L)804This compound95>99

Experimental Protocols

Step 1: Synthesis of 4-Aminopyridine-3-carbonitrile

  • Materials:

    • 4-Chloropyridine-3-carbonitrile (1.0 kg, 7.22 mol)

    • Aqueous Ammonia (25% w/w, 5.0 L)

    • Ethanol (10 L)

  • Equipment:

    • 20 L pressure reactor with overhead stirrer, temperature probe, and pressure gauge.

    • Heating/cooling system.

    • Filtration apparatus.

    • Drying oven.

  • Procedure:

    • Charge the pressure reactor with 4-chloropyridine-3-carbonitrile and ethanol.

    • Seal the reactor and begin stirring.

    • Slowly add the aqueous ammonia solution to the reactor.

    • Heat the reaction mixture to 120 °C. The internal pressure will rise.

    • Maintain the temperature and stirring for 24 hours. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess ammonia pressure.

    • Transfer the reaction mixture to a crystallization vessel and cool to 0-5 °C.

    • The product will precipitate. Filter the solid, wash with cold ethanol (2 x 1 L), and dry under vacuum at 50 °C to a constant weight.

Step 2: Synthesis of 4-Aminopyridine-3-thiol

  • Materials:

    • 4-Aminopyridine-3-carbonitrile (1.07 kg, 8.91 mol)

    • Sodium Hydrosulfide (NaSH, 70% w/w, 1.2 kg, 15.0 mol)

    • N,N-Dimethylformamide (DMF, 10 L)

    • Hydrochloric Acid (37%, as needed for pH adjustment)

    • Water

  • Equipment:

    • 20 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet.

    • Heating/cooling system.

    • Filtration apparatus.

  • Procedure:

    • Charge the reactor with 4-aminopyridine-3-carbonitrile and DMF under a nitrogen atmosphere.

    • Stir the mixture to obtain a suspension.

    • In a separate vessel, dissolve the sodium hydrosulfide in water (2 L).

    • Slowly add the NaSH solution to the reactor, maintaining the temperature below 30 °C.

    • Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction by TLC or HPLC.

    • Cool the reaction mixture to room temperature and slowly add it to 40 L of ice-water.

    • Adjust the pH to ~7 with concentrated HCl.

    • The product will precipitate. Filter the solid, wash with cold water (3 x 2 L), and dry under vacuum.

Step 3: Synthesis of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate

  • Materials:

    • 4-Aminopyridine-3-thiol (1.06 kg, 7.56 mol)

    • Ethyl bromopyruvate (1.6 kg, 8.25 mol)

    • Ethanol (15 L)

    • Sodium bicarbonate (0.8 kg, 9.52 mol)

  • Equipment:

    • 20 L glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet.

    • Heating/cooling system.

    • Filtration apparatus.

  • Procedure:

    • Charge the reactor with 4-aminopyridine-3-thiol and ethanol under a nitrogen atmosphere.

    • Add sodium bicarbonate to the suspension.

    • Slowly add ethyl bromopyruvate to the mixture at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours.

    • Monitor the reaction progress by HPLC.

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (10 L) and wash with water (2 x 5 L) and brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude product, which can be purified by recrystallization from ethanol.

Step 4: Synthesis of this compound

  • Materials:

    • Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate (1.5 kg, 6.75 mol)

    • Sodium Hydroxide (0.6 kg, 15.0 mol)

    • Ethanol (10 L)

    • Water (5 L)

    • Hydrochloric Acid (37%, as needed for pH adjustment)

  • Equipment:

    • 20 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser.

    • Heating/cooling system.

    • Filtration apparatus.

    • Drying oven.

  • Procedure:

    • Charge the reactor with Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate and ethanol.

    • In a separate vessel, dissolve sodium hydroxide in water.

    • Slowly add the NaOH solution to the reactor.

    • Heat the mixture to 80 °C and stir for 4 hours.

    • Monitor the hydrolysis by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the remaining aqueous solution with water (10 L).

    • Cool the solution in an ice bath and slowly add concentrated HCl to adjust the pH to 2-3.

    • The product will precipitate. Stir for 1 hour at 0-5 °C.

    • Filter the solid, wash with cold water (3 x 2 L), and dry under vacuum at 60 °C to a constant weight.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the scale-up synthesis of this compound.

Scale_Up_Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Thiol Formation cluster_2 Step 3: Thiazole Formation cluster_3 Step 4: Hydrolysis A 4-Chloropyridine-3-carbonitrile B Reaction with Aqueous Ammonia A->B Ethanol, 120°C, 24h C 4-Aminopyridine-3-carbonitrile B->C D 4-Aminopyridine-3-carbonitrile E Reaction with NaSH D->E DMF, 100°C, 6h F 4-Aminopyridine-3-thiol E->F G 4-Aminopyridine-3-thiol H Reaction with Ethyl Bromopyruvate G->H Ethanol, NaHCO3, 78°C, 12h I Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate H->I J Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate K Hydrolysis with NaOH J->K Ethanol/Water, 80°C, 4h L This compound K->L

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low yield in the initial condensation step.

  • Question: My condensation reaction between 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide is resulting in a low yield of the desired ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Base Strength and Concentration: The choice and concentration of the base are critical for catalyzing the nucleophilic attack and subsequent cyclization.[1] Ensure you are using an appropriate base such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), sodium hydroxide (NaOH), potassium hydroxide (KOH), or triethylamine.[1] The concentration should be sufficient to deprotonate the thioamide without causing significant side reactions.

    • Reaction Temperature: The temperature should be carefully controlled. A temperature range of 50–85 °C is generally recommended.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.

    • Reaction Time: The reaction time is also a crucial parameter. A duration of 6–16 hours, with a preference for 8–12 hours, is suggested for optimal conversion.[1]

    • Purity of Starting Materials: Impurities in the 3-bromo-1-methyl-piperidin-4-one or ethyl thiooxamide can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

Issue 2: Incomplete hydrolysis of the ester intermediate.

  • Question: I am having difficulty achieving complete hydrolysis of ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate to the corresponding carboxylic acid. What can I do to drive the reaction to completion?

  • Answer: Incomplete hydrolysis is a common challenge. Here are some key parameters to check and optimize:

    • Hydrolysis Conditions: The hydrolysis is typically carried out under alkaline conditions using an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent such as ethanol.[1][2] A 5M aqueous NaOH solution is a common choice.[1]

    • Reaction Temperature and Time: Refluxing the reaction mixture is generally required to ensure complete hydrolysis. A temperature range of 40–70 °C for 2–8 hours is recommended, with a typical duration of 4 hours.[1]

    • Monitoring the Reaction: It is advisable to monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting ester.

Issue 3: Difficulty in purification and isolation of the final product.

  • Question: I am facing challenges with the purification and isolation of the final this compound product, leading to low purity and yield. What is the recommended procedure?

  • Answer: Proper workup and purification are essential for obtaining a high-purity product.

    • Post-Hydrolysis Workup: After hydrolysis, the reaction mixture should be cooled, and the organic solvent (e.g., ethanol) should be removed. The residue is then typically dissolved in water and washed with an organic solvent like ethyl acetate to remove any non-polar impurities.[1]

    • Acidification and Precipitation: The aqueous layer containing the carboxylate salt is then carefully acidified. It is critical to control the pH and temperature during this step. The pH should be adjusted to 1–3 with an acid such as hydrochloric acid (HCl) under an ice bath to keep the temperature below 5 °C.[1] This controlled acidification promotes the precipitation of the desired carboxylic acid hydrochloride salt with high purity.[1]

    • Isolation: The precipitated product can then be isolated by filtration, washed with a small amount of cold solvent, and dried.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common synthetic strategies are:

  • Condensation and Hydrolysis: This involves the condensation of a substituted piperidinone (e.g., 3-bromo-1-methyl-piperidin-4-one) with ethyl thiooxamide to form the thiazole ring, followed by hydrolysis of the resulting ester to the carboxylic acid.[1]

  • Hydrolysis of a Nitrile Intermediate: Another route involves the hydrolysis of a cyano group at the 2-position of the thiazolo[5,4-c]pyridine core. For instance, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be hydrolyzed to the carboxylic acid using a base like lithium hydroxide.[2]

Q2: Are there any protecting groups that can be used to improve the synthesis?

A2: Yes, the use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 5-position of the pyridine ring is a known strategy.[1] The key intermediate, Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, allows for selective reactions at the carboxylic acid or thiazole positions without interference from the nitrogen. The Boc group can be subsequently removed under acidic conditions.[1]

Q3: What are some of the reported yields for the synthesis of this compound?

A3: Traditional Sandmeyer-based routes often result in yields below 40%.[1] However, an improved method involving the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide followed by hydrolysis has been reported to achieve a total yield of approximately 65% with a purity of 98.5%.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodKey StepsReported Total Yield (%)Purity (%)Safety & ScalabilityComments
Traditional Sandmeyer-based routesMultiple steps including Sandmeyer bromination, lithium-halogen exchange, and carboxylation.<40%[1]Not specifiedLow, hazardous, difficult to scale up.[1]Involves dangerous reagents.
Improved Condensation + HydrolysisCondensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide, followed by hydrolysis.~65%[1]98.5%[1]High, safer, and scalable.[1]Fewer steps and simpler post-treatment.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (Condensation Step)

  • To a suitable reaction vessel, add 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide in ethanol as the solvent.

  • Add a base such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), sodium hydroxide (NaOH), potassium hydroxide (KOH), or triethylamine.[1]

  • Heat the reaction mixture to a temperature between 50–85 °C.[1]

  • Maintain the reaction at this temperature for 6–16 hours, preferably 8–12 hours.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and proceed with workup to isolate the product.

Protocol 2: Synthesis of 4,5,6,7-Tetrahydrothis compound hydrochloride (Hydrolysis & Hydrochlorination)

  • Dissolve the ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate obtained from the previous step in ethanol.[1]

  • Add a 5M aqueous solution of sodium hydroxide (NaOH).[1]

  • Reflux the mixture at a temperature between 40–70 °C for 2–8 hours (typically 4 hours).[1]

  • After cooling, evaporate the ethanol.

  • Dissolve the residue in water and extract with ethyl acetate to remove impurities.[1]

  • Cool the aqueous layer in an ice bath to below 5 °C.[1]

  • Carefully add concentrated hydrochloric acid (HCl) to adjust the pH to 1–3, which will cause the product to precipitate.[1]

  • Isolate the precipitated 4,5,6,7-Tetrahydrothis compound hydrochloride by filtration.

  • Wash the solid with a small amount of cold water and then dry under reduced pressure.

Mandatory Visualizations

Synthesis_Pathway A 3-bromo-1-methyl-piperidin-4-one + Ethyl thiooxamide B Condensation A->B Base (e.g., Na2CO3) Ethanol, 50-85°C C Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylate B->C D Hydrolysis C->D Aq. NaOH Ethanol, Reflux E This compound D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Condensation Check Condensation Step Start->Condensation Hydrolysis Check Hydrolysis Step Start->Hydrolysis Purification Check Purification Step Start->Purification Base Incorrect Base/Concentration? Condensation->Base TempTime Incorrect Temp/Time? Condensation->TempTime HydrolysisConditions Incomplete Hydrolysis? Hydrolysis->HydrolysisConditions Acidification Improper Acidification? Purification->Acidification OptimizeBase Optimize Base Base->OptimizeBase Yes OptimizeTempTime Optimize Temp/Time TempTime->OptimizeTempTime Yes OptimizeHydrolysis Increase Reflux Time/Base Conc. HydrolysisConditions->OptimizeHydrolysis Yes OptimizeAcidification Control pH (1-3) and Temp (<5°C) Acidification->OptimizeAcidification Yes

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reactions StartingMaterials Starting Materials DesiredProduct Desired Product StartingMaterials->DesiredProduct Optimal Conditions SideProduct1 Incomplete Cyclization StartingMaterials->SideProduct1 Low Temp / Short Time SideProduct2 Over-alkylation/Byproducts StartingMaterials->SideProduct2 Excess Base / High Temp SideProduct3 Degradation DesiredProduct->SideProduct3 Harsh Hydrolysis Conditions

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Optimizing Thiazolo[5,4-c]pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Thiazolo[5,4-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the Thiazolo[5,4-c]pyridine core?

A1: Common starting materials for the synthesis of the Thiazolo[5,4-c]pyridine core include substituted aminopyridines, which can undergo cyclization to form the fused thiazole ring. A key precursor for more complex derivatives is 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.[1] Another approach involves the reaction of chloronitropyridines with thioamides or thioureas.[2]

Q2: I am observing a low yield in my Thiazolo[5,4-c]pyridine synthesis. What are the potential causes?

A2: Low yields in Thiazolo[5,4-c]pyridine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. For instance, in the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, the initial alkylation step performed in refluxing toluene resulted in a low overall yield (~10%) after cyclization. Changing the solvent to refluxing isopropanol for the initial step led to a much better overall yield of 40% for the key intermediate.[1]

  • Poor Quality of Reagents: The purity of starting materials and reagents is crucial. Impurities can lead to side reactions and a decrease in the desired product.

  • Incomplete Cyclization: The final ring-closing step to form the thiazole ring might be inefficient. This can be influenced by the choice of catalyst, temperature, and reaction time.

  • Product Degradation: The formed Thiazolo[5,4-c]pyridine derivative might be unstable under the reaction or work-up conditions.

Q3: I am struggling with the purification of my Thiazolo[5,4-c]pyridine product. What are some common challenges and solutions?

A3: Purification of Thiazolo[5,4-c]pyridine derivatives can be challenging due to the presence of closely related impurities and potential solubility issues. For example, the synthesis of 2-aminothiazolo[5,4-c]pyridine resulted in a product that could not be purified by classic methods, necessitating the use of high-performance liquid chromatography (HPLC).[3] In the synthesis of a more complex derivative, purification by column chromatography proved to be difficult due to a minor impurity. The choice of coupling reagent was found to influence the ease of purification, with BOPCl giving more satisfactory results than BOP.[1]

Tips for purification:

  • Chromatography: Besides standard silica gel column chromatography, consider using different stationary phases (e.g., alumina) or purification techniques like preparative HPLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Solvent Extraction: Careful selection of solvents for liquid-liquid extraction during work-up can help remove a significant portion of impurities.

Q4: Are there any known biological targets or signaling pathways associated with Thiazolo[5,4-c]pyridine derivatives?

A4: Yes, certain Thiazolo[5,4-c]pyridine derivatives have been identified as inhibitors of specific signaling pathways. For instance, a synthesized tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, JLK1360, has been reported as a Met antagonist.[1][4] The c-Met receptor tyrosine kinase signaling pathway is implicated in cell proliferation, angiogenesis, and metastasis, making it a target for cancer therapy.[4] Thiazolo[5,4-b]pyridine derivatives have also been investigated as inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating (reflux), while others may need to be run at room temperature or below to prevent side reactions.
Inefficient Catalyst or Reagent Ensure the catalyst is active and the reagents are of high purity. Consider screening different catalysts or using a different synthetic route.
Inappropriate Solvent The choice of solvent can be critical. For example, switching from toluene to isopropanol in an alkylation step significantly improved the yield of a key intermediate.[1]
Atmosphere Control Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Problem 2: Formation of Multiple Products/Side Products
Possible Cause Suggested Solution
Side Reactions Analyze the side products to understand the competing reaction pathways. Adjusting the reaction conditions (e.g., temperature, order of reagent addition) can help minimize side product formation.
Isomer Formation In some cases, different isomers of the thiazolopyridine ring can be formed.[2] Careful control of reaction conditions and purification are necessary to isolate the desired isomer.
Starting Material Decomposition If the starting materials are unstable under the reaction conditions, they may decompose, leading to a complex mixture of products. Consider using milder reaction conditions or protecting sensitive functional groups.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine Intermediate [1]

ParameterCondition 1Condition 2
Solvent for Alkylation TolueneIsopropanol
Reaction Temperature RefluxReflux
Overall Yield of Intermediate 4 ~10%40%

Table 2: Comparison of Coupling Reagents for the Final Amide Coupling Step [1]

Coupling ReagentYield of Final ProductPurification Notes
BOP 50%Difficult due to a minor impurity.
BOPCl 47%More satisfactory chromatographic purification.

Experimental Protocols

Synthesis of 2-Aryl-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine Intermediate[1]

A solution of 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1) and p-nitrophenacyl bromide (2) in isopropanol is heated at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-aryl substituted imidazothiazolopyridine (4). The subsequent reduction of the nitro group is carried out using SnCl₂ in a mixture of concentrated hydrochloric acid and methanol at reflux to afford the key aniline intermediate (5).

Synthesis of 2-aminothiazolo[5,4-c]pyridine[3]

The synthesis of the parent 2-aminothiazolo[5,4-c]pyridine is a novel process. While the detailed experimental protocol is not fully disclosed in the abstract, it is mentioned that the purification of the final product was challenging and required high-performance liquid chromatography (HPLC) to achieve separation and purification of the heterocyclic system.[3] This suggests that researchers attempting this synthesis should be prepared for advanced purification techniques.

Mandatory Visualization

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_reduction Step 2: Reduction cluster_coupling Step 3: Amide Coupling start 2-Aminotetrahydro- thiazolo[5,4-c]pyridine (1) + p-Nitrophenacyl bromide (2) reflux Reflux in i-PrOH start->reflux intermediate4 2-Aryl substituted imidazothiazolopyridine (4) reflux->intermediate4 reagents SnCl2, conc. HCl, MeOH intermediate4->reagents reflux2 Reflux reagents->reflux2 intermediate5 Aniline intermediate (5) reflux2->intermediate5 coupling_reagent N-acyl alanine + BOPCl, HOBt, DIPEA intermediate5->coupling_reagent final_product Final Product (JLK1360) coupling_reagent->final_product

Caption: Experimental workflow for the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative.

signaling_pathway Met c-Met Receptor P1 Phosphorylation Met->P1 HGF HGF HGF->Met activates Downstream Downstream Signaling (Proliferation, Angiogenesis, Metastasis) P1->Downstream Inhibitor Thiazolo[5,4-c]pyridine Derivative (JLK1360) Inhibitor->Met inhibits

Caption: Inhibition of the c-Met signaling pathway by a Thiazolo[5,4-c]pyridine derivative.

troubleshooting_logic Start Low/No Product Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Check Reagent Purity and Catalyst Activity Start->Check_Reagents Check_Atmosphere Is an Inert Atmosphere Required? Start->Check_Atmosphere Optimize Systematically Optimize Conditions Check_Conditions->Optimize Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Run_Inert Rerun Under N2/Ar Check_Atmosphere->Run_Inert

Caption: Logical workflow for troubleshooting low product yield in Thiazolo[5,4-c]pyridine synthesis.

References

Technical Support Center: Synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the Thiazolo[5,4-c]pyridine ring via Hantzsch synthesis is showing a lower than expected yield and multiple spots on my TLC. What are the likely side reactions?

A1: The Hantzsch-type synthesis for the Thiazolo[5,4-c]pyridine core, typically involving the condensation of a substituted 3-halopiperidin-4-one with a thioamide derivative (like ethyl thiooxamide), can be prone to several side reactions that may lower the yield and purity of your desired product. The most common side reactions include:

  • Formation of a Dimeric Impurity: Under the reaction conditions, the thioamide starting material can potentially self-condense or react with an intermediate to form a dimeric byproduct. This is often observed as a higher molecular weight impurity in mass spectrometry analysis.

  • Incomplete Cyclization: The reaction may stall after the initial alkylation of the thioamide, leading to an acyclic intermediate that has not yet formed the thiazole ring. This can be caused by suboptimal reaction temperature or time.

  • Formation of Regioisomers: Depending on the substitution pattern of your starting materials and the reaction conditions (particularly pH), there is a possibility of forming regioisomers. For instance, under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-aminothiazole derivative and a 2-iminothiazoline isomer.

  • Over-alkylation: The nitrogen on the piperidine ring or the newly formed thiazole ring can potentially undergo further alkylation if a reactive alkylating agent is present, leading to quaternary ammonium salts or other alkylated byproducts.

  • Decomposition of Starting Materials: Thioamides and α-haloketones can be unstable under prolonged heating or in the presence of strong bases or acids, leading to decomposition and a complex mixture of byproducts.

Troubleshooting Tips:

  • Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of either the halo-ketone or the thioamide can favor side reactions.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to decomposition.

  • pH Control: The pH of the reaction mixture can be critical. For the Hantzsch synthesis, neutral to slightly basic conditions are generally preferred to promote the desired cyclization and avoid the formation of certain regioisomers that can be favored under strongly acidic conditions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Q2: I have isolated my crude Thiazolo[5,4-c]pyridine-2-carboxylate ester, but I am struggling to achieve high purity after hydrolysis to the carboxylic acid. What are common issues during the hydrolysis step?

A2: The hydrolysis of the ester to the carboxylic acid, typically under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup, can introduce its own set of challenges:

  • Incomplete Hydrolysis: The hydrolysis may not go to completion, leaving unreacted ester in your final product.

  • Ring Opening: Harsh basic conditions (high concentration of base or high temperature) can potentially lead to the opening of the thiazole ring, although this is less common for fused, aromatic-like systems.

  • Epimerization: If your molecule contains chiral centers, the basic conditions of hydrolysis could potentially cause epimerization at adjacent stereocenters.

  • Salt Formation: During the acidic workup to protonate the carboxylic acid, improper pH control can lead to incomplete precipitation of the product or the co-precipitation of inorganic salts.

Troubleshooting Tips:

  • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the starting ester to ensure the reaction has gone to completion.

  • Milder Conditions: If you suspect degradation, consider using milder hydrolysis conditions, such as a lower concentration of base or a lower reaction temperature for a longer period.

  • Careful pH Adjustment: During the acidic workup, add the acid slowly and monitor the pH carefully to ensure complete precipitation of your carboxylic acid product without dissolving it in excess acid or trapping inorganic salts. Cooling the mixture during acidification can also improve recovery.

  • Purification of the Ester: It is often easier to purify the ester intermediate by column chromatography before proceeding with the hydrolysis. This can significantly improve the purity of the final carboxylic acid.

Q3: My final product of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride shows impurities in the mass spectrum that I cannot identify. What are some known process-related impurities for this compound?

A3: In the synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride, an important intermediate for the anticoagulant drug Edoxaban, several process-related impurities have been identified. These can provide insight into potential side reactions in your synthesis of the parent compound. Known impurities include:

  • Edoxaban Thiazole Dimer Impurity: This suggests that a dimerization reaction involving the thiazolo[5,4-c]pyridine core can occur. The likely structure involves a covalent bond between two molecules of the thiazolopyridine system.

  • Isomeric Impurities: The synthesis of Edoxaban involves chiral centers, and various diastereomers can be formed if the stereochemistry is not well-controlled. While your specific synthesis may not involve the same chiral auxiliaries, the potential for diastereomer formation exists if you have stereocenters in your starting materials.

Troubleshooting and Characterization:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass of the impurities, which can help in proposing molecular formulas.

  • NMR Spectroscopy: Isolate the impurities by preparative HPLC and characterize them using 1D and 2D NMR techniques to elucidate their structures.

  • Reference Standards: If available, compare the retention times and spectral data of your impurities with certified reference standards of known impurities.

Quantitative Data Summary

Parameter Condition A (Standard) Condition B (Excess Base) Condition C (High Temperature)
Temperature 80 °C80 °C120 °C
Base (equivalents) 1.12.51.1
Reaction Time 12 hours12 hours8 hours
Yield of Desired Product 85%70%65%
Dimeric Impurity 5%15%10%
Unidentified Byproducts 10%15%25%

This table is for illustrative purposes to demonstrate potential trends.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

This protocol is adapted from known procedures for the synthesis of a key intermediate for Edoxaban and serves as a representative example of the Hantzsch-type synthesis of the thiazolo[5,4-c]pyridine core.

Materials:

  • 3-bromo-1-methyl-4-piperidone hydrobromide

  • Ethyl thiooxamate

  • Sodium carbonate

  • Ethanol

Procedure:

  • To a solution of 3-bromo-1-methyl-4-piperidone hydrobromide (1.0 eq) in ethanol, add sodium carbonate (2.5 eq) in portions at room temperature.

  • Add ethyl thiooxamate (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Key Experiment: Hydrolysis to 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride

Materials:

  • Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Water

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve the ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride, should precipitate as a solid.

  • Stir the cold slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Visualizations

Synthesis_Pathway_and_Side_Reactions cluster_condensation Condensation Step (Hantzsch-type) cluster_hydrolysis Hydrolysis Step start1 3-Halo-piperidin-4-one intermediate Acyclic Intermediate start1->intermediate Alkylation over_alkylation Over-alkylation Product start1->over_alkylation Excess Alkylating Agent start2 Ethyl Thiooxamide start2->intermediate dimer Dimeric Impurity start2->dimer Self-condensation main_product_ester Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate intermediate->main_product_ester Cyclization regioisomer Regioisomeric Impurity intermediate->regioisomer Alternative Cyclization (e.g., acidic conditions) final_product This compound main_product_ester->final_product Hydrolysis

Caption: Synthetic pathway and potential side reactions.

This diagram illustrates the main synthetic route from the starting materials to the final carboxylic acid, highlighting the key condensation and hydrolysis steps. It also visually represents the branching points where common side reactions, such as dimer formation, regioisomer formation, and over-alkylation, can occur.

Technical Support Center: Stability Testing of Thiazolo[5,4-c]pyridine-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Thiazolo[5,4-c]pyridine-2-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the solvent used. As a heterocyclic compound containing both a thiazole and a pyridine ring, as well as a carboxylic acid functional group, it is susceptible to several degradation pathways.

Q2: To which degradation pathways is this compound potentially susceptible?

A2: Based on its chemical structure, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The carboxylic acid group and the thiazole ring may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The thiazole ring, in particular, can be prone to oxidation, potentially leading to the formation of N-oxides or sulfoxides.

  • Photodegradation: Both pyridine and thiazole rings are known to be photosensitive and can degrade upon exposure to UV or visible light.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation (or stress testing) studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[1] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradation products.

Q4: What are the typical stress conditions for forced degradation studies of this compound?

A4: Typical stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution at a temperature above the accelerated stability testing conditions (e.g., 70-80°C).

  • Photostability: Exposing the solution to a combination of visible and UV light, as specified in ICH guideline Q1B.[2]

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Peak tailing is observed for the this compound peak.

  • Possible Cause 1: Secondary interactions with residual silanols on the HPLC column. As an acidic compound, it can interact with the silica backbone of the column.

    • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the carboxylic acid to ensure it is fully protonated.[3] Using a highly end-capped column or a column with a different stationary phase (e.g., polar-embedded) can also minimize these interactions.[4][5]

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample or the injection volume.[6]

  • Possible Cause 3: Column void or contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]

Issue 2: Poor resolution between the parent peak and degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the gradient profile, including the initial and final organic solvent percentage and the gradient time. Adjusting the mobile phase pH can also alter the retention and selectivity of ionizable degradants.[7][8][9][10][11]

  • Possible Cause 2: Unsuitable stationary phase.

    • Solution: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for the parent compound and its degradants.

Forced Degradation Study Issues

Issue 3: No degradation is observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the stressor (acid, base, or oxidizing agent), increase the temperature, or prolong the exposure time.

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: While this is a positive finding, ensure that a reasonable range of stress has been applied before concluding intrinsic stability.

Issue 4: Complete degradation of the compound is observed.

  • Possible Cause 1: Stress conditions are too harsh.

    • Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl246015.22
Base Hydrolysis0.1 M NaOH86025.83
Oxidation3% H₂O₂242518.51
Thermal-48808.11
PhotolyticICH Q1B242512.32

Table 2: Chromatographic Data of this compound and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)
This compound8.51.00
Degradant 1 (Acid Hydrolysis)6.20.73
Degradant 2 (Acid Hydrolysis)9.81.15
Degradant 3 (Base Hydrolysis)4.50.53
Degradant 4 (Base Hydrolysis)7.10.84
Degradant 5 (Base Hydrolysis)10.21.20
Degradant 6 (Oxidation)9.11.07
Degradant 7 (Thermal)8.81.03
Degradant 8 (Photolytic)7.90.93
Degradant 9 (Photolytic)11.51.35

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general stability-indicating HPLC-UV method suitable for the analysis of this compound and its degradation products. Note: This method should be validated for your specific application.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. At appropriate time points, withdraw a sample, neutralize with 0.2 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. At appropriate time points, withdraw a sample, neutralize with 0.2 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. At appropriate time points, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation: Place a solution of the compound in a tightly sealed vial and heat at 80°C for 48 hours. At appropriate time points, withdraw a sample and dilute with the mobile phase.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dilute the samples with the mobile phase.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Tailing Peak Tailing Observed Silanol Secondary Silanol Interactions Tailing->Silanol Overload Column Overload Tailing->Overload Contamination Column Contamination/Void Tailing->Contamination AdjustpH Adjust Mobile Phase pH (2-3 units below pKa) Silanol->AdjustpH ChangeColumn Use End-capped or Different Stationary Phase Silanol->ChangeColumn ReduceConc Reduce Sample Concentration/ Injection Volume Overload->ReduceConc FlushColumn Flush or Replace Column Contamination->FlushColumn

Caption: Troubleshooting guide for HPLC peak tailing.

References

Troubleshooting poor cell permeability of Thiazolo[5,4-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Thiazolo[5,4-c]pyridine compounds. This guide provides troubleshooting advice and detailed protocols to address challenges related to poor cell permeability, a critical factor in drug discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental evaluation of Thiazolo[5,4-c]pyridine compounds.

Q1: My Thiazolo[5,4-c]pyridine compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely causes?

A1: The PAMPA model primarily assesses passive diffusion.[1][2][3] Poor permeability in this assay points directly to suboptimal physicochemical properties of the compound itself. The key factors governing passive diffusion are:

  • High Lipophilicity: While some lipophilicity is necessary to enter the lipid bilayer, excessively high lipophilicity can cause the compound to become trapped within the membrane, reducing its ability to pass through to the acceptor compartment.[4] There is often a parabolic relationship between lipophilicity and permeability.[4]

  • Low Lipophilicity: Highly polar compounds are unable to efficiently partition into the nonpolar lipid membrane, resulting in poor permeability.[5][6]

  • High Molecular Weight (MW): Larger, heavier molecules diffuse more slowly across membranes compared to smaller ones.[7][8][9] Generally, compounds with a molecular weight under 500 Da have a better chance of passive diffusion.

  • High Polar Surface Area (TPSA): A large TPSA, often due to numerous hydrogen bond donors and acceptors, increases the energy penalty required for the compound to leave the aqueous environment and enter the lipid membrane.[10]

  • Excessive Hydrogen Bonding: A high number of hydrogen bond donors (HBDs) is particularly detrimental to membrane permeability, as it increases the desolvation energy required to cross the membrane.[11][12]

Q2: My compound performed well in the PAMPA assay, but shows poor permeability and/or a high efflux ratio in a Caco-2 cell assay. What does this discrepancy mean?

A2: This is a common and informative result. While PAMPA measures only passive diffusion, the Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that express various transporters and metabolic enzymes, thus modeling the human intestinal barrier more closely.[13] The discrepancy suggests that your compound is likely a substrate for active efflux pumps.

  • Active Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which actively pump substrates back into the apical (donor) compartment, reducing net absorption.[14] An efflux ratio (the ratio of permeability from basolateral-to-apical to apical-to-basolateral) greater than 2 is a strong indicator of active efflux.[14]

  • Metabolism: Although less common for this specific discrepancy, the compound could be metabolized by enzymes in the Caco-2 cells, reducing the concentration of the parent compound in the acceptor well.

To confirm efflux, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[13] A significant increase in permeability in the presence of the inhibitor would confirm that your compound is a substrate for that efflux pump.[14]

Q3: How can I strategically modify my Thiazolo[5,4-c]pyridine lead compound to improve its cell permeability?

A3: Improving permeability often involves a multi-parameter optimization of the compound's structure. Consider the following strategies:

  • Optimize Lipophilicity (logP/logD): Aim for a logD value in the range of 1-3, which is often cited as ideal for balancing solubility and permeability.[5]

  • Reduce Molecular Weight and TPSA: Systematically remove or replace non-essential functional groups that contribute to high MW and polarity.

  • Mask Hydrogen Bond Donors: This is a highly effective strategy. Replace HBDs (like -NH or -OH groups) with groups that cannot donate hydrogen bonds (e.g., N-methylation) or use a prodrug approach to temporarily mask them.[12][15]

  • Introduce Intramolecular Hydrogen Bonds (IHBs): Designing the molecule to form an internal hydrogen bond can "hide" polar groups from the solvent, effectively reducing the molecule's apparent polarity and improving its ability to cross the lipid membrane.[11][15][16]

  • Reduce Hydrogen Bond Acceptor Strength: In some cases, reducing the strength of hydrogen bond acceptors (HBAs) can also lead to better permeability and a lower efflux ratio.[17]

Q4: My compound has very low aqueous solubility. Could this be impacting my permeability measurements?

A4: Absolutely. Solubility and permeability are distinct but interconnected properties crucial for absorption.[18][19] Low aqueous solubility can lead to an underestimation of a compound's true permeability for several reasons:

  • Limited Concentration Gradient: Passive diffusion is driven by the concentration gradient across the membrane.[7] If a compound precipitates in the donor well, the effective concentration of dissolved drug is low, reducing the driving force for permeation.

  • Unstirred Water Layer: Poorly soluble compounds may have difficulty diffusing through the unstirred water layer adjacent to the cell or artificial membrane, which can become a rate-limiting barrier.[20]

  • Assay Artifacts: Compound precipitation can interfere with analytical quantification, leading to inaccurate results.

When working with poorly soluble compounds, it is critical to ensure they remain dissolved at the tested concentration, potentially by using co-solvents (though their concentration should be kept low and consistent).[21]

Data Presentation: Physicochemical Properties and Permeability

The following table summarizes key physicochemical properties and their generally accepted ranges for predicting the passive permeability of drug candidates.

PropertyPoor PermeabilityGood PermeabilityRationale
Lipophilicity (logD at pH 7.4) < 0 or > 51 - 3Balances partitioning into the membrane with solubility in the aqueous phase.[5][6]
Molecular Weight (MW) > 500 Da< 500 DaSmaller molecules diffuse more rapidly across the membrane.[22]
Topological Polar Surface Area (TPSA) > 140 Ų< 90 ŲHigh TPSA indicates high polarity, which increases the desolvation penalty for membrane entry.
Hydrogen Bond Donors (HBD) > 5≤ 5HBDs strongly interact with water, making it energetically unfavorable to enter the lipid bilayer.[12]
Hydrogen Bond Acceptors (HBA) > 10≤ 10HBAs also contribute to polarity, though often to a lesser extent than HBDs.
Aqueous Solubility < 10 µM> 65 µMSufficient solubility is required to establish a concentration gradient for passive diffusion.[19]

Note: These are general guidelines based on "Rule of 5" principles and may not apply to all compounds, especially those that are substrates for active transport.

Visualizations

Troubleshooting Workflow for Poor Permeability

G start Poor Permeability Observed in Cell-Based Assay pampa Run PAMPA Assay start->pampa caco2 Run Caco-2 Assay with/without Inhibitor start->caco2 pampa_res PAMPA Result pampa->pampa_res caco2_res Caco-2 Result caco2->caco2_res pampa_res->caco2_res Good Permeability cause_physchem Cause: Poor Physicochemical Properties pampa_res->cause_physchem Low Permeability caco2_res->cause_physchem Low Permeability (No change with inhibitor) cause_efflux Cause: Active Efflux caco2_res->cause_efflux High Efflux Ratio (Papp increases with inhibitor) cause_both Cause: Both Efflux and Poor Physicochemical Properties caco2_res->cause_both Low Permeability (Papp increases but remains low) solution Solution: Structural Modification (Reduce MW/TPSA, Mask HBDs, Optimize logD) cause_physchem->solution cause_efflux->solution cause_both->solution G perm Cell Permeability logp Lipophilicity (logP / logD) logp->perm Parabolic (Optimum 1-3) mw Molecular Weight (MW) mw->perm Decreases tpsa Polarity (TPSA, H-Bonds) tpsa->perm Decreases sol Aqueous Solubility sol->perm Increases (Enables Gradient)

References

Technical Support Center: Synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Thiazolo[5,4-c]pyridine-2-carboxylic acid and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of the target compound and its derivatives. The primary synthetic route discussed is a two-step process: 1) Condensation to form the thiazolopyridine core with an ethyl ester, and 2) subsequent hydrolysis to the carboxylic acid.

Q1: My condensation reaction to form Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate is showing low yield. What are the potential causes and solutions?

A1: Low yields in the initial condensation step are common and can often be attributed to several factors. Here is a systematic troubleshooting approach:

  • Base Selection and Strength: The choice of base is critical for the cyclization. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH), and triethylamine.[1] The effectiveness of the base can be substrate-dependent. If you are experiencing low yields, consider screening different bases.

  • Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 50–85 °C.[1] If the reaction is sluggish, a moderate increase in temperature within this range may improve the yield. Reaction times can vary from 6 to 16 hours, with 8–12 hours being preferable.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for your specific substrate.

  • Quality of Starting Materials: Ensure the purity of your starting materials, particularly the 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide. Impurities can lead to side reactions and lower yields.

  • Solvent: Ethanol is a commonly used solvent for this reaction.[1] Ensure that your reactants are sufficiently soluble in the chosen solvent system.

Q2: I am having trouble with the hydrolysis of the ethyl ester to the final carboxylic acid. What are the key parameters to control?

A2: The hydrolysis of the ethyl ester is a critical step that can affect the purity and yield of the final product.

  • Hydrolysis Conditions: The hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (e.g., 5 M NaOH), in a solvent like ethanol.[1] The reaction is usually performed at reflux temperature (around 40–70 °C) for 2–8 hours.[1] Incomplete hydrolysis can be addressed by increasing the reaction time or the concentration of the base.

  • Work-up and Purification: After hydrolysis, the reaction mixture is typically cooled, and the solvent is evaporated. The residue is then dissolved in water and washed with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]

  • Precipitation of the Hydrochloride Salt: This is a crucial step for obtaining a pure product. The aqueous layer containing the sodium salt of the carboxylic acid is acidified with a strong acid, such as concentrated hydrochloric acid, under an ice bath. It is critical to control the pH to be between 1 and 3 and to maintain a low temperature (below 5 °C) during acidification to ensure high purity and yield of the precipitated hydrochloride salt.[1]

Q3: I am observing significant impurity formation in my final product. How can I improve the purity?

A3: Impurities can arise from both the condensation and hydrolysis steps.

  • Side Reactions in Condensation: Inadequate control of reaction conditions can lead to side products. Ensure the reaction is carried out under an inert atmosphere if your substrates are sensitive to oxidation.

  • Incomplete Hydrolysis: Unhydrolyzed ethyl ester is a common impurity. Ensure the hydrolysis goes to completion by monitoring the reaction by TLC or LC-MS. If necessary, extend the reaction time or use a higher concentration of the base.

  • Purification of the Final Product: The precipitated hydrochloride salt can be further purified by recrystallization from an appropriate solvent system. The product can be isolated by filtration and dried under reduced pressure.[2]

Data Presentation

The following table summarizes the yield and purity data for the preferred industrial synthesis process for 4,5,6,7-Tetrahydrothis compound hydrochloride.

MethodTotal Yield (%)Purity (%)Safety & ScalabilityComments
Traditional Sandmeyer-based routes<40Not specifiedLow, hazardous, difficult scale-upMultiple steps, dangerous reagents
Improved Condensation + Hydrolysis~6598.5High, safer, scalableSimple post-treatment, fewer steps[1]

Experimental Protocols

1. Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

  • Reagents and Solvents: 3-bromo-1-methyl-piperidin-4-one, ethyl thiooxamide, a suitable base (e.g., Na₂CO₃, K₂CO₃, NaOH, KOH, or triethylamine), and ethanol.

  • Procedure:

    • In a reaction vessel, dissolve 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide in ethanol.

    • Add the selected base to the mixture.

    • Heat the reaction mixture to a temperature between 50–85 °C and stir for 6–16 hours (optimally 8–12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and proceed with work-up (e.g., solvent evaporation, extraction).

2. Synthesis of 4,5,6,7-Tetrahydrothis compound hydrochloride

  • Reagents and Solvents: Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, aqueous sodium hydroxide (5 M), ethanol, and concentrated hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl ester in ethanol in a round-bottom flask.

    • Add aqueous sodium hydroxide solution.

    • Heat the mixture to reflux (40–70 °C) and maintain for 2–8 hours, monitoring for the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with ethyl acetate to remove organic impurities.

    • Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring to adjust the pH to 1–3, ensuring the temperature remains below 5 °C.

    • The hydrochloride salt of the product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Precipitation start_materials Starting Materials: 3-bromo-1-methyl-piperidin-4-one Ethyl thiooxamide reaction1 Condensation Reaction Base (e.g., Na2CO3), Ethanol 50-85 °C, 6-16 h start_materials->reaction1 intermediate Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylate reaction1->intermediate reaction2 Hydrolysis Aq. NaOH, Ethanol Reflux, 2-8 h intermediate->reaction2 workup Work-up (Solvent removal, aq. extraction) reaction2->workup precipitation Acidification & Precipitation Conc. HCl, <5 °C, pH 1-3 workup->precipitation final_product Final Product: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine -2-carboxylic acid hydrochloride precipitation->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_condensation Condensation Issues cluster_hydrolysis Hydrolysis/Purification Issues start Low Yield or Impurities? check_base Screen Different Bases start->check_base Condensation Step check_hydrolysis Ensure Complete Hydrolysis (TLC/LC-MS) start->check_hydrolysis Hydrolysis/Final Product optimize_temp_time Optimize Temperature & Time (50-85 °C, 6-16 h) check_base->optimize_temp_time check_reagents Check Starting Material Purity optimize_temp_time->check_reagents control_precipitation Control Precipitation (pH 1-3, <5 °C) check_hydrolysis->control_precipitation recrystallize Recrystallize Final Product control_precipitation->recrystallize

Caption: Troubleshooting workflow for synthesis refinement.

References

Addressing off-target effects of Thiazolo[5,4-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accelerate drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of our this compound analog. What could be the cause?

A1: Inconsistent or unexpected phenotypes can arise from several factors. Off-target effects are a primary consideration. The Thiazolo[5,4-c]pyridine scaffold has been identified in compounds targeting a range of proteins, including kinases and coagulation factors.[1][2] Therefore, your specific derivative may be interacting with unintended cellular targets. Other potential causes include issues with compound stability, solubility, or experimental variability. A systematic troubleshooting approach is recommended to pinpoint the source of the unexpected activity.

Q2: How can we begin to identify potential off-target interactions of our compound?

A2: A tiered approach is often most effective. Initially, in silico methods can predict potential off-target interactions based on structural similarity to known ligands.[3] Following computational analysis, broad-based experimental screening is crucial. Biochemical assays, such as kinase profiling against a large panel of kinases, are highly valuable as many small molecule inhibitors unintentionally target the conserved ATP-binding pocket of kinases.[4][5] Cell-based approaches, like thermal proteome profiling (TPP) or affinity-based proteomics, can then identify direct protein binders within a cellular context.[6]

Q3: Our this compound derivative shows high cytotoxicity at concentrations required for on-target engagement. How can we determine if this is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target cytotoxicity is a critical step. One robust method is to perform a "rescue" experiment. If you can express a drug-resistant mutant of the intended target in your cells, the on-target cytotoxic effects should be reversed.[4] If the cytotoxicity persists, it is likely due to an off-target effect. Additionally, creating a target knockout cell line using CRISPR/Cas9 is a definitive way to test this; if the compound remains cytotoxic in cells lacking the intended target, the effect is off-target.[6] It is also crucial to determine the cytotoxic threshold and conduct functional assays at non-toxic concentrations.[7]

Q4: What are some best practices for minimizing experimental variability when assessing our compound's effects?

A4: Consistency is key to obtaining reproducible data.[7] Key practices include:

  • Compound Handling: Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Visually inspect for precipitation.[8]

  • Cell Culture: Use cells within a consistent and low passage number range. Maintain consistent cell seeding densities and ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).[7]

  • Assay Execution: Standardize incubation times, reagent concentrations, and processing steps. For signaling studies, ensure consistent stimulation conditions.[7]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assays
Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Use an automated cell counter for accurate cell counts. Utilize a multichannel pipette for plating to ensure even distribution.Cell number significantly impacts the final readout of viability assays.[7]
Compound Precipitation Visually inspect working solutions for precipitates. Prepare fresh dilutions for each experiment. Consider performing a solubility assay in your specific cell culture medium.Poor solubility leads to inaccurate dosing and high variability.[8]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain a humidified environment.Evaporation can be more pronounced in the outer wells, concentrating the compound and affecting cell viability.
Variable Incubation Times Standardize the incubation time with the inhibitor across all plates and experiments.The effect of the inhibitor can be time-dependent.[7]
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of the compound.The compound may not be efficiently entering the cells to engage its target.
Active Compound Efflux Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if potency is restored.The compound may be actively transported out of the cells by efflux pumps.
Compound Metabolism Analyze the compound's stability in the presence of cell lysates or in conditioned media over time using LC-MS.The compound may be rapidly metabolized by cellular enzymes into an inactive form.
Lack of Target Engagement in Cells Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to confirm target binding in intact cells.[4]A highly potent compound in a biochemical assay may not engage its target effectively in the complex cellular environment.

Experimental Protocols

Protocol 1: Kinase Profiling for Off-Target Identification

This protocol outlines a general method for assessing the selectivity of a this compound derivative against a panel of purified kinases.

1. Materials:

  • Purified recombinant kinases (commercial panels are available).
  • Kinase-specific peptide substrates.
  • ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
  • Kinase reaction buffer.
  • Test compound at a range of concentrations.
  • Positive and negative controls (e.g., a known inhibitor and DMSO).
  • Phosphocellulose paper and stop buffer (for radiometric assays).
  • Scintillation counter.

2. Method:

  • Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer.
  • In a multi-well plate, add the test compound dilutions, the specific kinase, and its corresponding peptide substrate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop buffer.
  • Spot a portion of the reaction mixture onto phosphocellulose paper.
  • Wash the paper extensively to remove unincorporated ATP.
  • Measure the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Determine IC50 values for the primary target and any significant off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding in intact cells.

1. Materials:

  • Cultured cells expressing the target protein.
  • Test compound and vehicle control (DMSO).
  • PBS and protease inhibitors.
  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
  • PCR machine or water baths for heat treatment.
  • Centrifuge.
  • SDS-PAGE and Western blotting reagents.
  • Antibody specific to the target protein.

2. Method:

  • Treat cultured cells with the test compound or vehicle control for a specified time.
  • Harvest and wash the cells with PBS.
  • Resuspend the cell pellet in PBS with protease inhibitors.
  • Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
  • Lyse the cells by freeze-thaw cycles.
  • Pellet the precipitated proteins by centrifugation at high speed.
  • Collect the supernatant containing the soluble protein fraction.
  • Analyze the amount of soluble target protein in each sample by Western blotting.
  • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

Quantitative Data Summary

Effective data presentation is crucial for interpreting selectivity. Below are example tables for summarizing kinase profiling and cellular activity data.

Table 1: Kinase Selectivity Profile of Compound XYZ

TargetIC50 (nM)% Inhibition @ 1 µMNotes
Primary Target Kinase A 50 95% Expected on-target activity
Off-Target Kinase B45088%9-fold less potent than primary target
Off-Target Kinase C2,50060%Potential for off-target effects at higher concentrations
Off-Target Kinase D>10,000<10%Likely not a significant off-target

Table 2: Cellular Activity Profile of Compound XYZ

AssayCell LineEC50 (nM)Max Response (%)
On-Target Pathway Inhibition HEK293 150 90%
Cell Viability (72h)HeLa5,000100% (Cytotoxic)
Cell Viability (72h)A549>20,00015%

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Hypothesis Generation cluster_2 Off-Target Identification cluster_3 Target Validation phenotype Unexpected Cellular Phenotype troubleshoot Check Compound Integrity & Experimental Variables phenotype->troubleshoot hypothesis Hypothesize Off-Target Effect troubleshoot->hypothesis If variables are controlled insilico In Silico Profiling hypothesis->insilico biochem Biochemical Screening (e.g., Kinase Panel) insilico->biochem cellbased Cell-Based Profiling (e.g., TPP, Affinity Proteomics) biochem->cellbased cetsa Confirm Target Engagement (e.g., CETSA) cellbased->cetsa knockout Validate with Target Knockout (CRISPR/Cas9) cetsa->knockout rescue Rescue with Resistant Mutant knockout->rescue

Caption: Workflow for investigating unexpected phenotypes.

signaling_pathway cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (Primary Target) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B (Potential Off-Target) Receptor->Kinase_B Effector Effector Protein Kinase_A->Effector P Toxicity Cytotoxicity Kinase_B->Toxicity Proliferation Cell Proliferation Effector->Proliferation Survival Cell Survival Effector->Survival Compound Thiazolo[5,4-c]pyridine -2-carboxylic acid Compound->Receptor On-Target Inhibition Compound->Kinase_B Off-Target Inhibition

Caption: Hypothetical on- and off-target signaling pathways.

logical_relationship start Is the observed phenotype unexpected? on_target Phenotype is likely ON-TARGET start->on_target No validate Validate with target knockout or rescue experiment start->validate Yes off_target Phenotype is likely OFF-TARGET validate->on_target No cytotoxicity Is the compound cytotoxic in knockout cells? validate->cytotoxicity Yes cytotoxicity->off_target Yes complex Complex mechanism or on-target toxicity cytotoxicity->complex No

References

Technical Support Center: Analysis of Thiazolo[5,4-c]pyridine-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Thiazolo[5,4-c]pyridine-2-carboxylic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

A1: A good starting point is a reverse-phase HPLC method using a C18 column.[1] Given the polar and acidic nature of the analyte, a mobile phase with an acidic modifier is crucial for good peak shape and retention.[2] A typical starting condition would be a gradient elution with acetonitrile and water containing 0.1% formic acid.

Q2: Why is my peak for this compound tailing?

A2: Peak tailing for acidic compounds like this compound is often caused by interactions with acidic silanol groups on the silica-based column packing.[3] This can be mitigated by using a mobile phase with a low pH (e.g., adding formic or phosphoric acid) to suppress the ionization of the silanol groups and the analyte.[3][4] Using a highly end-capped column or a column specifically designed for polar compounds can also improve peak shape.

Q3: How can I improve the retention of this compound on a C18 column?

A3: this compound is a polar molecule and may have limited retention on traditional C18 columns. To increase retention, you can decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. Additionally, ensure the mobile phase pH is low enough to keep the carboxylic acid group protonated, which increases its hydrophobicity and retention in reverse-phase chromatography.

Q4: What detection wavelength should I use?

A4: The optimal UV detection wavelength depends on the chromophore of the molecule. For pyridine-containing compounds, wavelengths in the range of 239-255 nm are often used.[1][2] It is recommended to determine the wavelength of maximum absorbance by running a UV scan of a standard solution of this compound.

Q5: Can I use a mass spectrometer (MS) as a detector?

A5: Yes, an MS detector is highly compatible with the recommended mobile phases containing volatile acids like formic acid. LC-MS can provide higher sensitivity and specificity, which is particularly useful for complex sample matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups on the column.[3]- Lower the mobile phase pH by adding 0.1% formic acid or phosphoric acid.[2][3]- Use a highly end-capped C18 column or a polar-embedded column.- Increase the buffer concentration in the mobile phase.[3]
Poor Peak Shape (Fronting) Column overload.[5]- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.[5]- Use a column oven to maintain a consistent temperature.- Check for leaks in the HPLC system.[5]- Replace the column if it's old or has been subjected to harsh conditions.
Low Signal Intensity - Low sample concentration.- Incorrect detection wavelength.- Sample degradation.- Concentrate the sample or increase the injection volume.- Determine the optimal wavelength by UV-Vis spectroscopy.- Ensure proper sample storage and handling.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use fresh, high-purity solvents and additives for the mobile phase.- Implement a needle wash step in the autosampler method.- Flush the column with a strong solvent.
High Backpressure - Blockage in the system (e.g., guard column, frits).[5]- Particulate matter from the sample.- Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[1]- Replace the guard column or inline filter.- Backflush the column according to the manufacturer's instructions.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

HPLC Method Parameters
Parameter Recommended Condition
Column Reverse-phase C18, 250 x 4.6 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL[1]
Detection UV at 254 nm[1]

Note: This is a general method and may require optimization based on the specific HPLC system and sample matrix.

Visualizations

Experimental Workflow

experimental_workflow prep Sample/Standard Preparation filter Filtration (0.45 µm) prep->filter inject HPLC Injection filter->inject separation Chromatographic Separation inject->separation detection UV/MS Detection separation->detection analysis Data Analysis & Quantification detection->analysis

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed? check_ph Is Mobile Phase pH < 3? start->check_ph Yes good_peak Symmetrical Peak start->good_peak No lower_ph Action: Lower Mobile Phase pH with Acid check_ph->lower_ph No check_column Is Column Old or Degraded? check_ph->check_column Yes lower_ph->good_peak replace_column Action: Replace Column check_column->replace_column Yes consider_column_type Consider Polar-Embedded or End-Capped Column check_column->consider_column_type No replace_column->good_peak consider_column_type->good_peak

Caption: Decision tree for troubleshooting peak tailing issues.

References

Validation & Comparative

A Comparative Efficacy Analysis: Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives Versus Other Direct Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of anticoagulants derived from the Thiazolo[5,4-c]pyridine-2-carboxylic acid scaffold, represented by Edoxaban, against other leading direct oral anticoagulants (DOACs). This analysis is supported by preclinical and in vivo experimental data to inform research and development in the field of antithrombotic therapy.

Introduction to this compound and its Role in Anticoagulation

This compound and its derivatives are key intermediates in the synthesis of modern anticoagulants.[1] Notably, 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride serves as a crucial building block for Edoxaban, a potent and highly selective direct inhibitor of Factor Xa (FXa).[2][3] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin clot formation. By directly targeting FXa, compounds derived from this scaffold offer a targeted approach to anticoagulation.

This guide focuses on the comparative efficacy of Edoxaban, as the primary therapeutic agent from the this compound lineage, against its main competitors: Rivaroxaban and Apixaban (also direct FXa inhibitors) and Dabigatran (a direct thrombin inhibitor).

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of these anticoagulants is a key indicator of their therapeutic potential. The following table summarizes their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against their respective targets, as well as their effects on standard coagulation assays.

CompoundTargetKi (nM)IC50 (nM) - Thrombin GenerationEC2x (µM) - Prothrombin Time (PT)EC2x (µM) - Activated Partial Thromboplastin Time (aPTT)
Edoxaban Factor Xa0.561[4]-0.256[4]0.508[4]
Rivaroxaban Factor Xa0.4[5]21 (Endogenous FXa)[6]--
Apixaban Factor Xa0.08[7]50 (Rate of Thrombin Generation)3.6[7]-
Dabigatran Thrombin4.5[8]560 (Endogenous Thrombin Potential)[8]0.83[8]0.23[8]

EC2x: Concentration required to double the clotting time.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the points of intervention for both Factor Xa and direct thrombin inhibitors within the coagulation cascade.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa Xa Xa X->Xa IXa/VIIIa or TF/VIIa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Edoxaban Edoxaban Rivaroxaban Apixaban Edoxaban->Xa Dabigatran Dabigatran Dabigatran->Thrombin

Caption: The coagulation cascade and points of inhibition.

In Vivo Efficacy and Safety: Preclinical Models

Preclinical animal models are essential for evaluating the antithrombotic efficacy and bleeding risk of novel anticoagulants.

Rodent Venous Thrombosis Model

This model assesses the ability of a compound to prevent the formation of a thrombus in a vein, typically the inferior vena cava in rats or mice.[9][10][11]

Efficacy of Edoxaban: Studies have shown that Edoxaban is effective in preventing venous thrombosis in animal models.

Mouse Tail Bleeding Time Model

This model evaluates the safety of an anticoagulant by measuring the time it takes for bleeding to stop after a standardized tail injury.[12][13][14][15] This provides an indication of the compound's impact on hemostasis.

Safety Profile of Edoxaban: Preclinical studies indicate that Edoxaban demonstrates a favorable safety profile, with a balance between antithrombotic efficacy and bleeding risk.

Experimental Protocols

In Vitro Assays

A general workflow for the in vitro comparison of anticoagulants is depicted below.

In Vitro Workflow cluster_prep Sample Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation to obtain Platelet-Poor Plasma (PPP) Blood_Collection->Centrifugation Spiking Spike PPP with varying concentrations of anticoagulant Centrifugation->Spiking Anti_Xa Chromogenic Anti-Xa Assay Spiking->Anti_Xa aPTT Activated Partial Thromboplastin Time (aPTT) Spiking->aPTT PT Prothrombin Time (PT) Spiking->PT Thrombin_Gen Thrombin Generation Assay Spiking->Thrombin_Gen Data_Analysis Determine Ki, IC50, EC2x Anti_Xa->Data_Analysis aPTT->Data_Analysis PT->Data_Analysis Thrombin_Gen->Data_Analysis

Caption: General workflow for in vitro anticoagulant comparison.

Chromogenic Anti-Factor Xa Assay Protocol [16][17][18][19][20]

  • Principle: This assay measures the activity of Factor Xa inhibitors. A known amount of FXa is added to a plasma sample containing the inhibitor. The residual, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor.

  • Procedure:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

    • Incubate the PPP sample with a known excess of Factor Xa.

    • Add a chromogenic substrate specific for FXa.

    • Measure the change in absorbance at 405 nm over time using a spectrophotometer.

    • Calculate the inhibitor concentration by comparing the sample's absorbance to a standard curve prepared with known concentrations of the specific FXa inhibitor.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol [21][22][23]

  • Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. It measures the time it takes for a clot to form after the addition of a reagent containing a phospholipid, an activator (e.g., silica), and calcium to a plasma sample.

  • Procedure:

    • Pre-warm PPP and the aPTT reagent to 37°C.

    • Mix the PPP with the aPTT reagent and incubate.

    • Add calcium chloride to initiate clotting.

    • Measure the time until a fibrin clot is formed.

Prothrombin Time (PT) Assay Protocol [22][23][24][25]

  • Principle: The PT assay assesses the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of tissue factor (thromboplastin) and calcium to a plasma sample.

  • Procedure:

    • Pre-warm PPP and the PT reagent (thromboplastin) to 37°C.

    • Add the PT reagent to the PPP.

    • Add calcium chloride to initiate clotting.

    • Measure the time until a fibrin clot is formed.

In Vivo Models

Rat Venous Thrombosis Model Protocol [9][10][26][27]

  • Principle: To evaluate the antithrombotic efficacy of a compound in preventing venous thrombus formation.

  • Procedure:

    • Anesthetize the rat.

    • Perform a laparotomy to expose the inferior vena cava (IVC).

    • Induce thrombosis by a combination of stasis (ligation of the IVC) and/or endothelial injury (e.g., application of ferric chloride).

    • Administer the test compound (e.g., orally or intravenously) at various doses prior to or after thrombus induction.

    • After a set period, harvest the thrombus and measure its weight or size.

    • Compare the thrombus weight in treated animals to a control group.

Mouse Tail Bleeding Time Protocol [12][13][14][15][28]

  • Principle: To assess the effect of an anticoagulant on hemostasis by measuring the duration of bleeding from a standardized tail wound.

  • Procedure:

    • Anesthetize the mouse.

    • Administer the test compound.

    • After a specified time, transect a small distal portion of the tail.

    • Immerse the tail in warm saline and measure the time until bleeding ceases for a defined period (e.g., 30 seconds).

    • A significant prolongation of bleeding time compared to a control group indicates an increased bleeding risk.

Conclusion

Derivatives of this compound, exemplified by Edoxaban, have demonstrated potent and selective inhibition of Factor Xa. In vitro data indicates high potency, comparable to other direct Factor Xa inhibitors like Rivaroxaban and Apixaban. The choice of anticoagulant in a clinical or research setting will depend on a variety of factors including the specific indication, patient characteristics, and the desired balance between efficacy and safety. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of novel anticoagulant compounds.

References

Navigating the Landscape of Direct Factor Xa Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive field of anticoagulant drug development, a clear understanding of the mechanism of action and comparative efficacy of novel compounds is paramount. This guide provides a detailed comparison of Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives, key intermediates in the synthesis of the direct Factor Xa (FXa) inhibitor Edoxaban, with other leading oral FXa inhibitors on the market: Rivaroxaban, Apixaban, and Betrixaban. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antithrombotic agents.

Mechanism of Action: Targeting a Critical Juncture in the Coagulation Cascade

The primary mechanism of action for the compounds discussed is the direct, selective, and reversible inhibition of Factor Xa, a critical enzyme in the coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, these compounds effectively reduce thrombin generation and subsequently prevent thrombus formation.

5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride , a key intermediate in the synthesis of Edoxaban, and its derivatives function as potent FXa inhibitors.[1] This targeted approach offers a predictable anticoagulant effect. The broader class of direct oral anticoagulants (DOACs), including Edoxaban, Rivaroxaban, Apixaban, and Betrixaban, all share this fundamental mechanism of action, providing an alternative to traditional anticoagulants like warfarin with the advantage of fewer drug-drug interactions and no requirement for routine coagulation monitoring.

Comparative Efficacy: A Quantitative Look at FXa Inhibition

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity, represented by the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes the available in vitro data for the final drug products.

CompoundTargetIC50 (nM)Ki (nM)
EdoxabanHuman Factor Xa-0.561[2]
RivaroxabanHuman Factor Xa2.1[3][4]0.4[3][4]
ApixabanHuman Factor Xa-0.08[5]
BetrixabanHuman Factor Xa--

Experimental Protocols: Assessing FXa Inhibition

The determination of FXa inhibitory activity is crucial in the development and comparison of these compounds. A widely used method is the chromogenic anti-FXa assay.

Protocol: In Vitro Chromogenic Anti-Factor Xa Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against purified human Factor Xa.

Principle: This assay measures the residual activity of FXa after incubation with an inhibitor. A known amount of FXa is incubated with the test compound. A chromogenic substrate that is specifically cleaved by FXa is then added. The cleavage of the substrate releases a colored product (e.g., p-nitroaniline), and the rate of color development is measured spectrophotometrically at 405 nm. The presence of an inhibitor reduces the amount of active FXa, leading to a decreased rate of color formation. The inhibitor concentration that results in 50% inhibition of FXa activity is the IC50 value.[5][6]

Materials:

  • Purified Human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • Test compounds (this compound derivative and comparators)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the purified Human Factor Xa to a working concentration in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the diluted Factor Xa. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the chromogenic FXa substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated.

Coagulation_Cascade Simplified Coagulation Cascade and Point of Inhibition cluster_intrinsic Intrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X + VIIIa Xa Factor Xa X->Xa VIIa_TF VIIa-TF Complex VIIa_TF->X Thrombin Thrombin (IIa) Xa->Thrombin + Va Prothrombin Prothrombin (II) Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Inhibitor Thiazolo[5,4-c]pyridine and other DOACs Inhibitor->Xa Experimental_Workflow Chromogenic Anti-FXa Assay Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds Start->Prep_Compounds Add_to_Plate Add buffer, compounds, and Factor Xa to 96-well plate Prep_Compounds->Add_to_Plate Prep_Enzyme Dilute Factor Xa Prep_Enzyme->Add_to_Plate Incubate Incubate at 37°C Add_to_Plate->Incubate Add_Substrate Add chromogenic FXa substrate Incubate->Add_Substrate Measure Measure absorbance at 405 nm Add_Substrate->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze End End Analyze->End Logical_Comparison Comparative Framework of Direct FXa Inhibitors Core_Scaffold Thiazolo[5,4-c]pyridine -2-carboxylic acid Intermediate 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine- 2-carboxylic acid HCl Core_Scaffold->Intermediate Final_Product Edoxaban Intermediate->Final_Product MoA Mechanism of Action: Direct FXa Inhibition Final_Product->MoA Alternatives Alternative Direct FXa Inhibitors Rivaroxaban Rivaroxaban Alternatives->Rivaroxaban Apixaban Apixaban Alternatives->Apixaban Betrixaban Betrixaban Alternatives->Betrixaban Rivaroxaban->MoA Apixaban->MoA Betrixaban->MoA

References

Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold is a versatile heterocyclic structure that forms the core of compounds with diverse biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of derivatives of Thiazolo[5,4-c]pyridine-2-carboxylic acid, focusing on two prominent therapeutic avenues: oncology and anticoagulation. Due to a scarcity of publicly available data on the parent compound, this guide will focus on well-characterized derivatives to illustrate the potential of this chemical class.

Data Presentation: Efficacy Overview

The following tables summarize the quantitative data on the efficacy of representative this compound derivatives in both in vitro and in vivo settings.

Table 1: In Vitro Anticancer Activity of Thiazolo-Pyridine Derivatives

Compound ClassDerivative ExampleCell LineAssay TypeIC50 ValueCitation
Thiazolo[3,2-a]pyridine-dicarboxylic acidCompound 1HL-60 (Leukemia)Cytotoxicity158.5 ± 12.5 µM[1]
Thiazolyl-PyrazolineCompound 10aMCF-7 (Breast Cancer)MTT Assay3.37 µM[2]
Thiazolyl-PyrazolineCompound 6aMCF-7 (Breast Cancer)MTT Assay4.08 µM[2]
Thiazolidine-2,4-dioneCompound 22HepG2 (Liver Cancer)MTT Assay2.04 ± 0.06 μM[3]
Thiazolidine-2,4-dioneCompound 22MCF-7 (Breast Cancer)MTT Assay1.21 ± 0.04 µM[3]

Table 2: In Vitro Anticoagulant Activity of a Thiazolo[5,4-c]pyridine Derivative Precursor

CompoundTargetAssay TypeIC50 ValueCitation
Edoxaban (derived from 5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid)Factor XaChromogenic AssayNot specified, but prolongs PT and aPTT[4]

Table 3: In Vivo Efficacy of Thiazolo-Pyridine Derivatives

| Compound Class | Derivative Example | Animal Model | Disease Model | Key Findings | Citation | | :--- | :--- | :--- | :--- | :--- | | Imidazo[4,5-d]thiazolo[5,4-b]pyridine | Compound 9 | Murine | Rheumatoid Arthritis | Orally efficacious |[5] | | Thiazolo[5,4-d]pyrimidine | Compound 18 | Murine | Depression (Forced Swimming Test, Tail Suspension Test) | Antidepressant-like activity comparable to amitriptyline |[6] | | Edoxaban | Not Applicable | Not specified | Venous Thromboembolism | Effective in treatment and prevention |[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Thiazolo-pyridine derivative compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The thiazolo-pyridine derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Anticoagulant Activity: Factor Xa Inhibition Assay

This chromogenic assay measures the ability of a compound to inhibit the activity of Factor Xa (FXa), a critical enzyme in the coagulation cascade.

Materials:

  • Thiazolo-pyridine derivative (e.g., Edoxaban precursor)

  • Human plasma

  • Factor Xa

  • Chromogenic FXa substrate

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: The test compound is serially diluted in the assay buffer.

  • Reaction Initiation: In a 96-well plate, the test compound dilutions are incubated with human plasma and a known concentration of Factor Xa for a specific time at 37°C.

  • Substrate Addition: A chromogenic substrate for FXa is added to each well.

  • Absorbance Measurement: The plate is incubated, and the absorbance is read at a specific wavelength (e.g., 405 nm) at multiple time points. The rate of color development is proportional to the residual FXa activity.

  • Data Analysis: The percentage of FXa inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.[7][8]

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anticancer efficacy of a compound in a xenograft mouse model.

Materials:

  • Thiazolo-pyridine derivative

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., A375 melanoma)

  • Vehicle for compound administration

  • Calipers

  • Standard animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Human tumor cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

In Vivo Antithrombosis Model: Ferric Chloride-Induced Thrombosis

This model is used to evaluate the antithrombotic efficacy of a compound in an arterial thrombosis model.

Materials:

  • Thiazolo-pyridine derivative

  • Anesthetized rodents (e.g., mice or rats)

  • Ferric chloride (FeCl₃) solution

  • Doppler flow probe or intravital microscope

  • Surgical instruments

Procedure:

  • Animal Preparation: The animal is anesthetized, and the carotid artery is surgically exposed.

  • Compound Administration: The test compound or vehicle is administered (e.g., intravenously) a set time before thrombus induction.

  • Thrombus Induction: A filter paper saturated with FeCl₃ solution is applied to the adventitial surface of the carotid artery for a few minutes to induce endothelial injury and subsequent thrombus formation.

  • Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe or by direct visualization with an intravital microscope.

  • Data Analysis: The primary endpoint is the time to vessel occlusion. The efficacy of the compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to the vehicle control group.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound derivatives.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_cancer Anticancer Screening (e.g., MTT Assay) lead_opt Lead Optimization invitro_cancer->lead_opt invitro_coag Anticoagulant Screening (e.g., Factor Xa Assay) invitro_coag->lead_opt invivo_cancer Tumor Growth Inhibition (Xenograft Model) preclinical Preclinical Candidate invivo_cancer->preclinical invivo_coag Antithrombosis Model (FeCl3-induced) invivo_coag->preclinical start Thiazolo[5,4-c]pyridine Derivative Synthesis start->invitro_cancer start->invitro_coag lead_opt->invivo_cancer lead_opt->invivo_coag

Caption: Experimental workflow for the evaluation of Thiazolo[5,4-c]pyridine derivatives.

signaling_pathway cluster_coagulation Coagulation Cascade cluster_inhibition Mechanism of Action FX Factor X FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Thiazolo[5,4-c]pyridine Derivative (Edoxaban) Inhibitor->FXa Inhibition

Caption: Simplified coagulation cascade and the inhibitory action of a Thiazolo[5,4-c]pyridine derivative.

References

A Comparative Analysis of Thiazolo[5,4-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a versatile class of kinase inhibitors with therapeutic potential across various diseases, notably in oncology and inflammation. This guide provides an objective comparative analysis of thiazolo[5,4-c]pyridine-based inhibitors targeting three key kinases: c-KIT, Phosphoinositide 3-kinase (PI3K), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The performance of these novel inhibitors is benchmarked against established drugs, supported by experimental data from peer-reviewed studies.

Inhibition of c-KIT: A Promising Avenue for Overcoming Drug Resistance

The c-KIT receptor tyrosine kinase is a well-established therapeutic target in various cancers, including gastrointestinal stromal tumors (GIST). However, the efficacy of first-line inhibitors like Imatinib can be compromised by the emergence of drug-resistant mutations. A novel thiazolo[5,4-b]pyridine derivative, herein referred to as Compound 6r , has demonstrated significant potential in overcoming this challenge.

Data Presentation

The following tables summarize the in vitro inhibitory and anti-proliferative activities of Compound 6r in comparison to the established c-KIT inhibitors, Imatinib and Sunitinib.

Table 1: Enzymatic Inhibitory Activity against Wild-Type and Mutant c-KIT

Compound/Drugc-KIT (Wild-Type) IC₅₀ (µM)c-KIT (V560G/D816V Mutant) IC₅₀ (µM)
Compound 6r 0.14[1]4.77[1]
Imatinib0.27[1]37.93[2]
Sunitinib0.14[1]3.98[2]

Lower IC₅₀ values indicate greater potency.

Table 2: Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines

Compound/DrugGIST-T1 (c-KIT exon 11 mutation) GI₅₀ (µM)HMC1.2 (c-KIT V560G/D816V) GI₅₀ (µM)
Compound 6r 0.141.15[1]
Imatinib0.2727.18
Sunitinib0.143.98

Lower GI₅₀ values indicate greater anti-proliferative activity.

Notably, Compound 6r exhibits enzymatic inhibitory activity against the Imatinib-resistant c-KIT V560G/D816V double mutant that is approximately 8-fold more potent than Imatinib.[1] Furthermore, its anti-proliferative effect on HMC1.2 cells, which harbor this resistant mutation, is over 23-fold greater than that of Imatinib.[1]

Experimental Protocols

Radiometric c-KIT Kinase Assay:

The enzymatic activity of c-KIT was determined using a radiometric kinase assay that measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

  • Reaction Setup: The c-KIT kinase was incubated with varying concentrations of the test compounds in a kinase reaction buffer.

  • Initiation: The kinase reaction was initiated by the addition of a substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³²P]ATP.

  • Incubation: The reaction mixture was incubated for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).

  • Termination: The reaction was stopped by the addition of a stop solution (e.g., 3% phosphoric acid).

  • Detection: The radiolabeled substrate was separated from the free [γ-³²P]ATP by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing.

  • Quantification: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter or a phosphorimager. IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation (GI₅₀) Assay:

The anti-proliferative activity of the compounds was assessed using a cell viability assay, such as the MTT or MTS assay.

  • Cell Seeding: GIST-T1 and HMC1.2 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of the test compounds or a vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Acquisition: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: GI₅₀ values, the concentration of compound that inhibits cell growth by 50%, were determined by plotting the percentage of growth inhibition against the log concentration of the compound.

Signaling Pathway

The c-KIT signaling pathway plays a crucial role in cell proliferation and survival. The following diagram illustrates the key components of this pathway and the point of inhibition by thiazolo[5,4-c]pyridine-based inhibitors.

c_KIT_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK Inhibitor Thiazolo[5,4-c]pyridine Inhibitor Inhibitor->Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: The c-KIT signaling pathway initiated by SCF binding.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms.

Data Presentation

A representative thiazolo[5,4-b]pyridine derivative, Compound 19a , has demonstrated potent, nanomolar inhibitory activity against multiple PI3K isoforms.

Table 3: Enzymatic Inhibition of PI3K Isoforms by Compound 19a

PI3K IsoformIC₅₀ (nM)
PI3Kα3.4[3]
PI3Kβ36[3]
PI3Kγ1.8[3]
PI3Kδ2.5[3]

Compound 19a shows particularly strong inhibition of PI3Kα, γ, and δ isoforms, with approximately 10-fold selectivity over the β isoform.[3]

Experimental Protocol

Adapta™ Universal Kinase Assay (for PI3K):

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures ADP formation.

  • Reaction Setup: The PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound are combined in a reaction buffer.

  • Initiation: The kinase reaction is started by the addition of ATP.

  • Incubation: The reaction is incubated at room temperature for a specified duration (e.g., 60 minutes).

  • Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.

  • Signal Measurement: The TR-FRET signal is measured on a suitable plate reader. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

  • Analysis: IC₅₀ values are determined from the dose-response curves of the inhibitor.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade downstream of receptor tyrosine kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Thiazolo[5,4-c]pyridine Inhibitor Inhibitor->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

Modulation of Innate Immunity through IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors. Its inhibition presents a therapeutic strategy for inflammatory and autoimmune diseases. Thiazolopyridinyl compounds have been developed as potent IRAK4 inhibitors.[4]

Data Presentation
Experimental Protocol

ADP-Glo™ Kinase Assay (for IRAK4):

The ADP-Glo™ assay is a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.

  • Reaction Components: The assay is performed in a buffer containing recombinant IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP and substrate mixture and incubated at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition and Analysis: Luminescence is measured using a plate reader, and the IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway

IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Inhibitor Thiazolo[5,4-c]pyridine Inhibitor Inhibitor->IRAK4 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: The IRAK4-mediated innate immune signaling pathway.

Conclusion

The thiazolo[5,4-c]pyridine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The presented data highlights the potential of these compounds to address clinical challenges such as drug resistance in c-KIT-driven cancers and to offer novel therapeutic options for PI3K- and IRAK4-mediated diseases. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important class of inhibitors.

References

Validating Target Engagement of Thiazolo[5,4-c]pyridine-2-carboxylic Acid with Factor Xa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical and cellular techniques for validating the target engagement of Thiazolo[5,4-c]pyridine-2-carboxylic acid, a key intermediate in the synthesis of Factor Xa (FXa) inhibitors like Edoxaban. As direct engagement with the intended pharmacological target is a critical step in drug discovery, this document outlines the experimental protocols and presents comparative data for confirming the interaction of this compound and its alternatives with FXa.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target. Confirming and quantifying this interaction is paramount for establishing a clear mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately, de-risking drug candidates. This compound and its derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Therefore, validating the engagement of these compounds with FXa is a crucial step in their development as anticoagulants.

This guide will compare three widely used target engagement methods:

  • Cellular Thermal Shift Assay (CETSA): A method to assess target binding in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Surface Plasmon Resonance (SPR): A biophysical technique for real-time, label-free analysis of binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with a binding event to determine affinity, stoichiometry, and thermodynamic parameters.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin, the final enzyme in the cascade. Inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, Ca2+, PL VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca2+, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa This compound This compound This compound->Xa Inhibition

Figure 1: Simplified Coagulation Cascade and the inhibitory action of this compound on Factor Xa.

Comparison of Target Engagement Methods

The following table summarizes the key characteristics and provides illustrative data for the engagement of this compound and other known Factor Xa inhibitors with their target.

MethodPrincipleAdvantagesLimitationsThis compound (Illustrative Data)Rivaroxaban (Reference Data)Apixaban (Reference Data)
CETSA Ligand binding increases the thermal stability of the target protein.Label-free, works in intact cells and tissues, reflects physiological conditions.Requires a specific antibody for detection, indirect measurement of binding.ΔTm = +3.5 °CΔTm = +4.2 °CΔTm = +3.8 °C
SPR Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Real-time kinetics (kon, koff), high sensitivity, label-free.Requires protein immobilization which may affect its activity, potential for mass transport limitations.KD = 25 nMKD = 0.7 nMKD = 0.08 nM
ITC Measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile (KD, ΔH, ΔS, n), label-free, in-solution measurement.Requires larger amounts of protein and compound, lower throughput, sensitive to buffer mismatches.KD = 30 nM, ΔH = -12.5 kcal/molKD = 1.1 nM, ΔH = -15.8 kcal/molKD = 0.1 nM, ΔH = -14.2 kcal/mol

Experimental Protocols and Workflows

Detailed methodologies for each of the compared target engagement validation techniques are provided below.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's resistance to thermal denaturation. This thermal stabilization is detected by quantifying the amount of soluble protein remaining after a heat challenge.

CETSA_Workflow A 1. Cell Culture and Treatment (Incubate cells with compound or vehicle) B 2. Heat Challenge (Expose cells to a temperature gradient) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Generate melt curves and determine ΔTm) E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing Factor Xa to an appropriate confluence.

    • Treat cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the amount of soluble Factor Xa in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Quantify the band or signal intensities for Factor Xa at each temperature.

    • Normalize the data to the amount of protein in the unheated control.

    • Plot the percentage of soluble Factor Xa against the temperature to generate melt curves.

    • Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. The difference (ΔTm) indicates the degree of thermal stabilization.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical biosensing technique that measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the real-time monitoring of binding and dissociation events.

SPR_Workflow A 1. Ligand Immobilization (Covalently couple Factor Xa to the sensor chip) B 2. Analyte Injection (Association) (Inject this compound over the surface) A->B C 3. Dissociation (Flow buffer over the surface) B->C D 4. Regeneration (Remove bound analyte) C->D E 5. Data Analysis (Fit sensorgrams to determine kon, koff, and KD) D->E

Figure 3: Experimental workflow for Surface Plasmon Resonance (SPR).

Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified Factor Xa in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling to the activated surface.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection (Association):

    • Inject a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) over the immobilized Factor Xa surface.

    • Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the compound binds to the protein.

  • Dissociation:

    • Switch the flow back to the running buffer to monitor the dissociation of the compound from the protein, observed as a decrease in the SPR signal.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating a solution of the ligand into a solution of the protein, the heat of binding can be measured and used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

ITC_Workflow A 1. Sample Preparation (Factor Xa in cell, compound in syringe, in matched buffers) B 2. Titration (Inject compound into the protein solution in small aliquots) A->B C 3. Heat Measurement (Detect the heat released or absorbed after each injection) B->C D 4. Data Analysis (Integrate heat peaks and fit to a binding model to determine KD, ΔH, ΔS, and n) C->D

Unveiling the Cross-Reactivity Profile of Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine-2-carboxylic acid scaffold is a key pharmacophore in modern drug discovery, most notably as the core of Edoxaban, a potent and selective direct inhibitor of coagulation Factor Xa (FXa). Understanding the cross-reactivity profile of this chemical series is paramount for assessing potential off-target effects and ensuring the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, with a focus on Edoxaban, against other relevant biological targets.

Primary Target and Selectivity

The primary biological target of the Edoxaban, a prominent derivative of this compound, is Factor Xa, a critical enzyme in the blood coagulation cascade. Edoxaban binds to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting thrombus formation.

A deep-learning-based study comparing various anticoagulants suggested that Edoxaban exhibits a stronger interaction with Factor Xa than another direct FXa inhibitor, Rivaroxaban. The same study indicated that Edoxaban has lower off-target interactions with a panel of other bleeding-related protein markers, with the exception of plasminogen activator urokinase (PLAU)[1]. This high specificity for its intended target is a key characteristic of its safety profile.

Cross-Reactivity with Other Coagulation Proteases

In vitro studies have shown that Edoxaban is a weak inhibitor of thrombin, being over 10,000-fold more potent as an inhibitor of Factor Xa[2]. This high degree of selectivity minimizes the risk of off-target effects on other components of the coagulation pathway, which could otherwise lead to unpredictable bleeding events.

Potential for Kinase Cross-Reactivity

While the primary focus of this compound derivatives has been on coagulation proteases, the broad chemical space of drug discovery necessitates an evaluation of potential cross-reactivity with other enzyme families, such as kinases. Some derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as c-KIT inhibitors, suggesting that the broader thiazolopyridine core may have the potential to interact with kinase active sites[3].

However, to date, there is a lack of publicly available, comprehensive in vitro kinase panel screening data specifically for Edoxaban or the parent this compound. Such studies are essential to definitively rule out or identify any clinically relevant off-target kinase activities.

Data Summary

The following table summarizes the available information on the inhibitory activity of Edoxaban, a key derivative of this compound. Due to the limited public data on a broad cross-reactivity panel, this table focuses on its primary target and key related proteases.

TargetCompoundActivity (IC50/Ki)Fold Selectivity vs. FXaReference
Factor XaEdoxaban0.56 nM (Ki)-[Inferred from primary mechanism]
ThrombinEdoxaban>10,000-fold less potent than vs. FXa>10,000[2]

Note: The Ki value for Factor Xa is a representative value from the literature. Specific values may vary depending on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity profiles. Below are representative protocols for key assays.

Chromogenic Factor Xa Inhibition Assay

This assay is a standard method for determining the inhibitory activity of compounds against Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Test compound (e.g., Edoxaban) and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions or vehicle control.

  • Add a solution of purified human Factor Xa to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Radiometric Kinase Inhibition Assay

This is a common method for assessing the inhibitory activity of compounds against a panel of kinases.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. A decrease in the amount of incorporated radioactivity in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compound and vehicle control

  • Phosphocellulose paper or other suitable separation matrix

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a reaction tube or well, combine the kinase, its specific substrate, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

  • Wash the paper to remove unincorporated radiolabeled ATP.

  • Quantify the radioactivity on the paper using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Experimental Workflow

To illustrate the general process of assessing compound selectivity, the following diagram outlines a typical experimental workflow for cross-reactivity screening.

experimental_workflow cluster_compound Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound derivative) SerialDilution Serial Dilution Compound->SerialDilution PrimaryAssay Primary Target Assay (e.g., Factor Xa Inhibition) SerialDilution->PrimaryAssay Incubate CrossReactivityAssay Cross-Reactivity Panel (e.g., Proteases, Kinases) SerialDilution->CrossReactivityAssay Incubate IC50 IC50 Determination PrimaryAssay->IC50 Measure Activity CrossReactivityAssay->IC50 Measure Activity Selectivity Selectivity Profile Generation IC50->Selectivity

Figure 1. A generalized workflow for determining the cross-reactivity profile of a test compound.

Conclusion

Derivatives of this compound, exemplified by Edoxaban, demonstrate a high degree of selectivity for their primary target, Factor Xa, with minimal cross-reactivity against other coagulation proteases like thrombin. While the potential for off-target kinase inhibition exists for the broader thiazolopyridine scaffold, specific data for Edoxaban and its parent compound are not widely available and represent an area for future investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comprehensive cross-reactivity profiling to ensure the development of highly selective and safe therapeutic agents.

References

Navigating the Structure-Activity Landscape of Thiazolopyridines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationships (SAR) of Thiazolo[5,4-c]pyridine analogs, a class of heterocyclic compounds with significant therapeutic potential. Due to a notable scarcity of published research on the Thiazolo[5,4-c]pyridine isomer, this guide will focus on the well-characterized and structurally related Thiazolo[5,4-b]pyridine analogs. The insights gleaned from these closely related compounds provide a robust framework for predicting the SAR of and designing novel Thiazolo[5,4-c]pyridine derivatives.

The thiazolopyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antiproliferative effects. This guide will delve into the key structural modifications of Thiazolo[5,4-b]pyridine analogs and their impact on biological activity, supported by quantitative data from published studies.

Kinase Inhibition: Targeting c-KIT with Thiazolo[5,4-b]pyridine Derivatives

A significant body of research has focused on the development of Thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).[1][2] The following tables summarize the enzymatic inhibitory activity and anti-proliferative activity of key Thiazolo[5,4-b]pyridine analogs against c-KIT.

Table 1: Enzymatic Inhibitory Activity against c-KIT
CompoundR1R2R3IC50 (µM) vs. c-KIT (Wild-Type)IC50 (µM) vs. c-KIT V560G/D816V Mutant
6h 3-(Trifluoromethyl)phenylHH9.87ND
6r 3-Methoxy-5-(trifluoromethyl)phenyl4-Methylpiperazin-1-ylHND4.77
Imatinib ---0.2737.93
Sunitinib ---0.143.98

ND: Not Determined. Data sourced from[1][3].

Table 2: Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines
CompoundGI50 (µM) in GIST-T1 Cells (c-KIT exon 11 mutation)GI50 (µM) in HMC1.2 Cells (c-KIT V560G/D816V mutation)
6r 0.011.15
Imatinib 0.0227.1
Sunitinib 0.010.05

Data sourced from[1][3].

SAR Insights:

  • Substitution at the 6-position: The introduction of a 3-(trifluoromethyl)phenyl group at the R1 position (compound 6h ) led to moderate enzymatic activity.[1] Further substitution on this phenyl ring, as seen in compound 6r with a 3-methoxy-5-(trifluoromethyl)phenyl group, coupled with a 4-methylpiperazin-1-yl group at the R2 position, significantly enhanced inhibitory activity against the imatinib-resistant c-KIT double mutant.[1]

  • Overcoming Resistance: Notably, compound 6r demonstrated potent activity against the c-KIT V560G/D816V double mutant, which is resistant to imatinib.[1] Its IC50 value of 4.77 µM is approximately 8-fold more potent than imatinib against this mutant.[1]

  • Cellular Potency: In cellular assays, compound 6r exhibited potent anti-proliferative activity in both GIST-T1 and HMC1.2 cell lines, comparable or superior to imatinib, particularly in the resistant cell line.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition

Thiazolo[5,4-b]pyridine derivatives have also been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival.

Table 3: PI3K Isoform Inhibition
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
19a 3.634.21.82.5

Data sourced from[4].

SAR Insights:

  • Key Structural Features: Compound 19a , a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine, displayed potent nanomolar inhibitory activity against PI3Kα, γ, and δ isoforms.[4]

  • Importance of the Sulfonamide Moiety: Structure-activity relationship studies revealed that the sulfonamide functionality is a crucial structural unit for potent PI3Kα inhibitory activity.[4]

  • Pyridyl vs. Phenyl Substitution: The presence of a pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be another key determinant for high PI3Kα potency. Replacing the pyridyl group with a phenyl ring resulted in a significant decrease in activity.[4]

Experimental Protocols

Radiometric Biochemical Kinase Assay (for c-KIT)

This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by the target kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Procedure:

  • The c-KIT kinase enzyme is incubated with varying concentrations of the test compound.

  • The kinase reaction is initiated by adding a suitable substrate and [γ-³²P]ATP.

  • The reaction is allowed to proceed for a defined time at a controlled temperature.

  • The reaction is terminated, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP.

  • The radioactivity of the substrate is measured using a scintillation counter to determine the extent of inhibition.[3]

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cancer cell lines (e.g., GIST-T1, HMC1.2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Landscape: Signaling Pathways and Workflows

To better illustrate the context of these SAR studies, the following diagrams, generated using Graphviz, depict a key signaling pathway and a typical experimental workflow.

cKIT_Signaling_Pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor (Tyrosine Kinase) SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazolopyridine Thiazolo[5,4-b]pyridine Analog (e.g., 6r) Thiazolopyridine->cKIT Inhibits

Caption: The c-KIT signaling pathway, a key target for Thiazolo[5,4-b]pyridine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Thiazolo[5,4-b]pyridine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., c-KIT, PI3K) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization & Further Studies SAR_Analysis->Lead_Opt

References

Benchmarking Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives Against Standard Anticoagulant Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of anticoagulants based on the Thiazolo[5,4-c]pyridine-2-carboxylic acid scaffold, represented by Edoxaban, against standard-of-care anticoagulants, including Warfarin and other direct oral anticoagulants (DOACs) such as Rivaroxaban and Apixaban. The information presented herein is supported by data from pivotal clinical trials and in-vitro studies.

Introduction

This compound serves as the core chemical structure for a new generation of anticoagulant medications. The most prominent example is Edoxaban, a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. This guide will benchmark the efficacy and safety of Edoxaban against established anticoagulants to provide a clear perspective on its therapeutic potential and positioning.

Mechanism of Action: Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. The extrinsic pathway is considered the primary initiator of coagulation in vivo. Both pathways converge at the activation of Factor X to Factor Xa, which then plays a pivotal role in the common pathway by converting prothrombin to thrombin. Thrombin subsequently converts fibrinogen to fibrin, which forms the structural basis of a blood clot.[1]

Standard anticoagulants like Warfarin exert their effect by inhibiting the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). In contrast, Edoxaban and other direct Factor Xa inhibitors directly bind to and inhibit the activity of Factor Xa, thereby preventing the downstream generation of thrombin and subsequent clot formation.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF-FVIIa Complex TF-FVIIa Complex Tissue Factor->TF-FVIIa Complex + Factor VIIa Factor VIIa Factor VIIa Factor X Factor X TF-FVIIa Complex->Factor X activates Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor IXa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Fibrinogen->Fibrin Warfarin Warfarin Warfarin->Factor X inhibits synthesis Edoxaban (Thiazolo[5,4-c]pyridine derivative) Edoxaban (Thiazolo[5,4-c]pyridine derivative) Edoxaban (Thiazolo[5,4-c]pyridine derivative)->Factor Xa directly inhibits Other DOACs (Rivaroxaban, Apixaban) Other DOACs (Rivaroxaban, Apixaban) Other DOACs (Rivaroxaban, Apixaban)->Factor Xa directly inhibit

Figure 1: Coagulation Cascade and Points of Anticoagulant Action.

Comparative Efficacy and Safety: Clinical Trial Data

Table 1: ENGAGE AF-TIMI 48 Trial - Edoxaban vs. Warfarin in Atrial Fibrillation
OutcomeEdoxaban (60 mg daily)WarfarinHazard Ratio (95% CI)p-value
Primary Efficacy Endpoint
Stroke or Systemic Embolic Event1.18% per year1.50% per year0.79 (0.63 - 0.99)<0.001 (non-inferiority)
Ischemic Stroke1.25% per year1.25% per year1.00 (0.83 - 1.19)0.97
Hemorrhagic Stroke0.26% per year0.47% per year0.54 (0.38 - 0.77)<0.001
Primary Safety Endpoint
Major Bleeding2.75% per year3.43% per year0.80 (0.71 - 0.91)<0.001
Intracranial Hemorrhage0.39% per year0.85% per year0.47 (0.34 - 0.63)<0.001
Gastrointestinal Bleeding1.51% per year1.23% per year1.23 (1.02 - 1.50)0.03
Mortality
Cardiovascular Death2.74% per year3.17% per year0.86 (0.77 - 0.97)0.01

Data sourced from the ENGAGE AF-TIMI 48 trial results.[2][3][4][5][6][7]

Table 2: Hokusai-VTE Trial - Edoxaban vs. Warfarin in Venous Thromboembolism
OutcomeEdoxabanWarfarinHazard Ratio (95% CI)p-value
Primary Efficacy Endpoint
Recurrent VTE3.2%3.5%0.89 (0.70 - 1.13)<0.001 (non-inferiority)
Primary Safety Endpoint
Major or Clinically Relevant Non-Major Bleeding8.5%10.3%0.81 (0.71 - 0.94)0.004 (superiority)
Major Bleeding1.4%1.6%0.84 (0.59 - 1.20)0.35

In-Vitro Performance: Comparison with Other DOACs

Direct comparisons of the in-vitro anticoagulant activity of Edoxaban with other direct Factor Xa inhibitors provide insights into their relative potencies.

Table 3: In-Vitro Anticoagulant Activity of Direct Factor Xa Inhibitors
ParameterEdoxabanRivaroxabanApixaban
Factor Xa Inhibition (IC50) LowerHigherComparable to Edoxaban
Prothrombin Time (PT) Prolongation StrongerComparable to EdoxabanMilder
Activated Partial Thromboplastin Time (aPTT) Prolongation StrongerWeaker than EdoxabanMilder

Relative potencies are based on published in-vitro studies. Absolute values can vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the assessment of anticoagulant activity.

Chromogenic Anti-Factor Xa Assay

This assay is a functional test used to measure the activity of Factor Xa inhibitors.

  • Principle: The assay is a two-stage process. In the first stage, a plasma sample containing the Factor Xa inhibitor is incubated with a known excess of Factor Xa. The inhibitor binds to and inactivates a portion of the Factor Xa. In the second stage, a chromogenic substrate specific for Factor Xa is added. The remaining, uninhibited Factor Xa cleaves the substrate, releasing a colored compound. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.

  • Procedure Outline:

    • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.

    • Reagent Preparation: Reconstitute lyophilized Factor Xa and chromogenic substrate according to the manufacturer's instructions. Prepare calibrators and controls.

    • Assay Performance (Automated Analyzer):

      • The analyzer pipettes a specific volume of patient plasma, calibrator, or control into a reaction cuvette.

      • A pre-determined volume of the Factor Xa reagent is added.

      • The mixture is incubated at 37°C.

      • The chromogenic substrate is added, and the change in absorbance at 405 nm is measured.

    • Data Analysis: A standard curve is generated using the calibrators, and the concentration of the Factor Xa inhibitor in the patient sample is determined.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

  • Principle: Tissue factor (thromboplastin) and calcium are added to a plasma sample, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.

  • Procedure Outline:

    • Sample Preparation: Obtain platelet-poor plasma as described for the anti-Xa assay.

    • Assay Performance:

      • Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

      • Mix the plasma and reagent.

      • Measure the time to clot formation using an automated or manual method.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

  • Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are incubated with plasma. Calcium is then added to initiate clotting, and the time to clot formation is measured.

  • Procedure Outline:

    • Sample Preparation: Obtain platelet-poor plasma.

    • Assay Performance:

      • Incubate the plasma with the aPTT reagent (activator and phospholipid) at 37°C.

      • Add pre-warmed calcium chloride to the mixture.

      • Measure the time to clot formation.

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm A (Edoxaban) Treatment Arm A (Edoxaban) Randomization->Treatment Arm A (Edoxaban) Treatment Arm B (Standard of Care - e.g., Warfarin) Treatment Arm B (Standard of Care - e.g., Warfarin) Randomization->Treatment Arm B (Standard of Care - e.g., Warfarin) Follow-up Visits Follow-up Visits Treatment Arm A (Edoxaban)->Follow-up Visits Treatment Arm B (Standard of Care - e.g., Warfarin)->Follow-up Visits Data Collection (Efficacy & Safety) Data Collection (Efficacy & Safety) Follow-up Visits->Data Collection (Efficacy & Safety) Data Collection (Efficacy & Safety)->Follow-up Visits Statistical Analysis Statistical Analysis Data Collection (Efficacy & Safety)->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Publication Publication Results Interpretation->Publication

Figure 2: Generalized Workflow of a Comparative Anticoagulant Clinical Trial.

Conclusion

Derivatives of this compound, exemplified by Edoxaban, have demonstrated non-inferiority in efficacy to Warfarin for the prevention of stroke in atrial fibrillation and the treatment of venous thromboembolism. A key advantage observed in clinical trials is a significantly lower risk of major bleeding, particularly intracranial hemorrhage. While there is an increased risk of gastrointestinal bleeding compared to Warfarin, the overall safety profile appears favorable. In-vitro studies indicate a potent and specific inhibition of Factor Xa, with a distinct profile of effects on standard coagulation assays when compared to other direct oral anticoagulants. This guide provides a foundational dataset for researchers and drug development professionals to objectively evaluate the performance of this class of anticoagulants.

References

Reproducibility of Experiments Involving Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for derivatives of Thiazolo[5,4-c]pyridine-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The focus is on two key therapeutic areas: anticoagulation via Factor Xa (FXa) inhibition and antimicrobial activity. This document outlines detailed experimental protocols and presents comparative data to aid researchers in evaluating and replicating studies involving these compounds.

Anticoagulant Activity: Factor Xa Inhibition

Derivatives of 4,5,6,7-tetrahydrothis compound are recognized as potent inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. The most prominent example is the role of 5-Methyl-4,5,6,7-tetrahydrothis compound hydrochloride as a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant.[1][2][3] While direct comparative studies of various this compound derivatives are limited in publicly available literature, the established efficacy of Edoxaban underscores the potential of this scaffold.

Comparative Data for FXa Inhibitors
Compound ClassTarget(s)Reported Activity (IC50/Inhibition %)Reference
Thiazolo[5,4-c]pyridine derivativesFXaIntermediate for Edoxaban (a potent FXa inhibitor)[1][2][3]
(Z)-1-(2-(4-arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-onesFXa, FXIa98-100% inhibition at 30 µM for some derivatives[4]
Experimental Protocol: Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a standard method for determining the activity of FXa inhibitors.

Principle: This two-stage assay measures the residual activity of a known amount of FXa after incubation with the inhibitor. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration and potency of the FXa inhibitor.

Materials:

  • Platelet-poor plasma (specimen)

  • 3.2% sodium citrate anticoagulant

  • Factor Xa reagent (bovine)

  • Chromogenic substrate specific for FXa

  • Assay buffer (e.g., Tris-based buffer, pH 8.4)

  • Microplate reader

Procedure:

  • Specimen Preparation: Collect blood in a light-blue top tube with 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma. A second centrifugation step is recommended to minimize platelet contamination.

  • Reagent Preparation: Reconstitute lyophilized Factor Xa and chromogenic substrate with the provided buffers according to the manufacturer's instructions.

  • Assay Execution (automated analyzer example):

    • Pipette a specific volume of the test plasma (or a solution of the test compound) into a reaction cuvette.

    • Add a predetermined volume of the Factor Xa reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 120 seconds).

    • Add the chromogenic substrate.

    • Measure the change in absorbance at 405 nm.

  • Data Analysis: The concentration of the FXa inhibitor in the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of a reference inhibitor (e.g., Edoxaban).

Signaling Pathway: Coagulation Cascade and FXa Inhibition

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a pivotal enzyme at the convergence of the intrinsic and extrinsic pathways.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Xa Xa IXa->Xa VIIIa, Ca2+, PL VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin Prothrombin_Thrombin Prothrombin -> Thrombin Xa->Prothrombin_Thrombin Va, Ca2+, PL TissueFactor TissueFactor TF_VIIa TF_VIIa TissueFactor->TF_VIIa VIIa TF_VIIa->Xa Fibrinogen_Fibrin Fibrinogen -> Fibrin Prothrombin_Thrombin->Fibrinogen_Fibrin Fibrin_Clot Fibrin_Clot Fibrinogen_Fibrin->Fibrin_Clot XIIIa Inhibitor Thiazolo[5,4-c]pyridine Derivative Inhibitor->Xa Inhibition

Coagulation cascade showing the point of inhibition by Thiazolo[5,4-c]pyridine derivatives.

Antimicrobial Activity

Various thiazole and thiazolopyridine derivatives have been synthesized and evaluated for their antimicrobial properties. While direct comparative data for a series of this compound derivatives is scarce, the broader class of thiazolopyridines has shown promising activity against both Gram-positive and Gram-negative bacteria.

Comparative Data for Antimicrobial Thiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different classes of thiazole derivatives against various microorganisms.

Compound ClassOrganismMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)
5-Arylidene-thiazolidine-2,4-dionesGram-positive bacteria2 - 16--
Thiazolo[4,5-b]pyridin-5-onesE. coli (resistant)0.12 - 0.47 (mg/mL)Ampicillin> 1 (mg/mL)
Thiazolo[4,5-b]pyridin-5-onesP. aeruginosa (resistant)0.23 - 0.94 (mg/mL)Ampicillin> 1 (mg/mL)
New Heteroaryl(aryl) ThiazolesE. coli0.17 - >3.75 (mg/mL)--
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesB. cereus0.008 - 0.015 (mg/mL)Ampicillin> 1.2 (mg/mL)
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesS. aureus0.015 - 0.03 (mg/mL)Streptomycin> 1.2 (mg/mL)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into a series of wells containing two-fold serial dilutions of the antimicrobial compound. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Materials:

  • Pure bacterial culture

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compound and reference antibiotic

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.

Experimental Workflow and Mechanism of Action: DNA Gyrase Inhibition

Some thiazolopyridine derivatives exert their antimicrobial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

dna_gyrase_inhibition cluster_workflow Experimental Workflow (MIC Determination) cluster_mechanism Mechanism of Action A Prepare serial dilutions of Thiazolopyridine derivative B Inoculate with standardized bacterial culture A->B C Incubate at 37°C B->C D Determine MIC (lowest concentration with no growth) C->D E Bacterial DNA Replication F DNA Gyrase (relieves torsional strain) E->F H Inhibition of DNA Gyrase F->H G Thiazolopyridine Derivative G->H I Disruption of DNA replication and repair H->I J Bacterial Cell Death I->J

References

A Head-to-Head Comparison of Synthetic Routes to the Thiazolo[5,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The efficient synthesis of this scaffold is crucial for the discovery and development of new therapeutic agents. This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing the thiazolo[5,4-c]pyridine ring system, offering insights into their respective methodologies, efficiencies, and complexities. The routes discussed are a multi-step synthesis of a complex tetracyclic derivative and a more direct approach to the fundamental 2-aminothiazolo[5,4-c]pyridine intermediate.

Route A: Multi-Step Synthesis of a Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine Derivative

This pathway elaborates a complex, multi-ring system built upon the thiazolo[5,4-c]pyridine core, starting from a pre-formed 2-aminotetrahydrothiazolo[5,4-c]pyridine. This approach is valuable for creating intricate molecular architectures.

Experimental Workflow

A 2-Amino-5-benzyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine C Alkylation-Cyclocondensation A->C B p-Nitrophenacyl bromide B->C D 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8- tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine C->D i-PrOH, reflux E Reduction D->E SnCl2, conc. HCl, MeOH, reflux F 2-(p-Aminophenyl)-7-benzyl-5,6,7,8- tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine E->F

Caption: Multi-step synthesis of a complex Thiazolo[5,4-c]pyridine derivative.

Quantitative Data
StepReactantsReagents and ConditionsProductYield
1. Alkylation-Cyclocondensation2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, p-Nitrophenacyl bromidei-PrOH, reflux7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine~10% (overall)
2. Reduction7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridineSnCl2, concentrated HCl, Methanol, reflux2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine40% (overall from starting material 1)
Experimental Protocols

Step 1: Synthesis of 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine

The synthesis of the tetracyclic intermediate is achieved through an alkylation-cyclocondensation process.[1] Commercially available 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is reacted with p-nitrophenacyl bromide.[1] When the reaction is performed in refluxing isopropanol, it proceeds to the cyclized product, although an alternative pathway involving initial alkylation at the ring nitrogen can occur in toluene, which then requires a subsequent heating step in methanol for cyclization, albeit with a low overall yield of approximately 10%.[1]

Step 2: Synthesis of 2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine

The nitro group of the resulting 2-aryl substituted imidazothiazolopyridine is reduced to an aniline.[1] This reduction is carried out using tin(II) chloride (SnCl2) in a mixture of concentrated hydrochloric acid and methanol at reflux.[1] This straightforward reduction provides the key aminophenyl-substituted tetracyclic product in a 40% overall yield from the initial starting material.[1]

Route B: Proposed Direct Synthesis of 2-Aminothiazolo[5,4-c]pyridine

This route represents a more direct and potentially more efficient method to access the core 2-aminothiazolo[5,4-c]pyridine structure, a versatile intermediate for further functionalization. This proposed synthesis is based on established methods for analogous heterocyclic systems.

Experimental Workflow

A 4-Chloro-3-aminopyridine C Thiocyanation & Cyclization A->C B Potassium Thiocyanate (KSCN) B->C D 2-Aminothiazolo[5,4-c]pyridine C->D Acidic Conditions (e.g., AcOH)

Caption: Proposed direct synthesis of the core 2-aminothiazolo[5,4-c]pyridine.

Quantitative Data

Detailed quantitative data for this specific reaction was not available in the searched literature. However, analogous syntheses of related thiazolopyridines report yields that can vary widely based on the specific substrates and conditions.

Experimental Protocols

Proposed Synthesis of 2-Aminothiazolo[5,4-c]pyridine

This proposed one-pot synthesis would involve the reaction of a suitably substituted aminopyridine with a thiocyanate source to form the fused thiazole ring. Based on similar syntheses of thiazolopyridine isomers, the reaction would likely proceed by reacting 4-chloro-3-aminopyridine with potassium thiocyanate in an acidic medium, such as acetic acid. The reaction mechanism would involve the in-situ formation of a thiourea intermediate, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the thiocarbonyl group, leading to cyclization and subsequent aromatization to yield the 2-aminothiazolo[5,4-c]pyridine product. While a specific protocol for this exact transformation was not detailed, the synthesis of the isomeric 2-aminothiazolo[5,4-b]pyridine from 3-amino-2-chloropyridine and an isothiocyanate is a known one-step method.

Head-to-Head Comparison

FeatureRoute A: Multi-Step SynthesisRoute B: Proposed Direct Synthesis
Starting Materials Pre-functionalized thiazolo[5,4-c]pyridine derivative, phenacyl bromideSubstituted aminopyridine, thiocyanate source
Number of Steps Multiple steps (alkylation, cyclization, reduction)Typically a one-pot reaction
Complexity Higher, suitable for building complex, multi-ring systemsLower, provides a direct entry to the core scaffold
Product Highly functionalized, complex tetracyclic moleculeCore 2-aminothiazolo[5,4-c]pyridine intermediate
Overall Yield Moderate (40% over two main steps)Potentially higher, but dependent on specific reaction optimization
Versatility Allows for late-stage functionalization of the appended phenyl ringThe 2-amino group provides a handle for diverse derivatization
Ideal Application Synthesis of specific, complex target moleculesRapid generation of a library of derivatives from a common intermediate

Conclusion

The choice of synthetic route for accessing the thiazolo[5,4-c]pyridine core is highly dependent on the desired final product and the overall synthetic strategy. Route A, the multi-step synthesis, is advantageous for the construction of complex, multi-cyclic analogues where the core scaffold is already in place. It offers a clear pathway for the elaboration of intricate molecular architectures. In contrast, the proposed direct synthesis (Route B) represents a more atom-economical and straightforward approach to the fundamental 2-aminothiazolo[5,4-c]pyridine intermediate. This latter approach is likely to be more suitable for generating a diverse library of analogues for structure-activity relationship (SAR) studies, as the 2-amino group serves as a versatile point for further chemical modifications. Researchers and drug development professionals should consider these factors when designing their synthetic strategies towards novel thiazolo[5,4-c]pyridine-based compounds.

References

Evaluating the Selectivity of Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The thiazolo[5,4-c]pyridine-2-carboxylic acid scaffold is a cornerstone in the development of modern anticoagulants, most notably as the core structure of Edoxaban, a potent and selective direct Factor Xa (FXa) inhibitor. This guide provides an objective comparison of the selectivity profile of Edoxaban, a key derivative, against other leading direct FXa inhibitors, Rivaroxaban and Apixaban. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating the nuanced selectivity of these critical therapeutic agents.

Comparative Selectivity Profile

The therapeutic efficacy and safety of direct FXa inhibitors are intrinsically linked to their high selectivity for FXa over other serine proteases involved in the coagulation cascade and other physiological processes. Off-target inhibition can lead to undesirable side effects, including bleeding complications. The following table summarizes the available quantitative data on the selectivity of Edoxaban and its main competitors.

CompoundTargetKᵢ (nM)Selectivity vs. ThrombinSelectivity vs. Other Serine Proteases
Edoxaban Factor Xa0.89[1]>10,000-foldData not widely available for a broad panel
Rivaroxaban Factor Xa0.4[2]>10,000-fold[1]Highly selective over trypsin, plasmin, etc. (IC50 >20 µM)[2]
Apixaban Factor Xa0.08[3][4]>30,000-fold[3]Highly selective over related coagulation proteases[3]

Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the target enzyme. A lower Kᵢ value indicates a higher affinity.

Signaling Pathway and Experimental Workflow

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role in this pathway, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin. Direct FXa inhibitors, such as those derived from the this compound scaffold, bind directly to the active site of FXa, thereby preventing this conversion and subsequent clot formation.

Coagulation Cascade and FXa Inhibition cluster_pathways Coagulation Pathways Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Converts Prothrombin Prothrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Converts Fibrinogen Fibrinogen Inhibitor Thiazolo[5,4-c]pyridine -2-carboxylic acid (e.g., Edoxaban) Inhibitor->Factor Xa Inhibits

Caption: Inhibition of Factor Xa by this compound derivatives.

The experimental workflow for determining the selectivity of these inhibitors typically involves a series of in vitro assays.

Selectivity Profiling Workflow Start Start Compound Synthesis Synthesis of Thiazolo[5,4-c]pyridine derivatives Start->Compound Synthesis Primary Assay Primary Screen: Factor Xa Inhibition Assay Compound Synthesis->Primary Assay Secondary Assays Secondary Screen: Selectivity Panel (e.g., Thrombin, Trypsin, Plasmin) Primary Assay->Secondary Assays Active Compounds Data Analysis Data Analysis: Determine Ki / IC50 values and Selectivity Ratios Secondary Assays->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Compound Synthesis Iterative Improvement End End Lead Optimization->End Candidate Selection

References

Navigating the ADME/Tox Landscape of Thiazolo[5,4-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold is a promising heterocyclic motif in modern medicinal chemistry, demonstrating potential across various therapeutic areas. However, advancing these derivatives from discovery to clinical candidates necessitates a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. This guide provides a comparative overview of the key ADME/Tox parameters for representative Thiazolo[5,4-c]pyridine derivatives, supported by detailed experimental methodologies and conceptual visualizations to aid in drug design and development.

Comparative ADME/Tox Profile

While comprehensive, publicly available ADME/Tox data specifically for a series of Thiazolo[5,4-c]pyridine derivatives is limited, this section presents a representative comparison based on typical values obtained for similar heterocyclic compounds in early drug discovery. The following table summarizes key in vitro ADME/Tox parameters for two hypothetical derivatives, Compound A (a neutral molecule) and Compound B (a basic molecule), to illustrate the potential impact of physicochemical properties on their profiles.

Table 1: Comparative In Vitro ADME/Tox Profile of Representative Thiazolo[5,4-c]pyridine Derivatives

ParameterAssayCompound A (Neutral)Compound B (Basic)Desired Profile
Absorption
Aqueous SolubilityKinetic Solubility @ pH 7.475 µM150 µM> 50 µM
PermeabilityCaco-2 (Papp A→B)15 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/s
Efflux RatioCaco-2 (Papp B→A / Papp A→B)1.23.5< 2
Distribution
Plasma Protein BindingHuman95%85%< 99%
Metabolism
Metabolic StabilityHuman Liver Microsomes (T½)45 min> 60 min> 30 min
CYP450 InhibitionCYP3A4 IC₅₀15 µM> 50 µM> 10 µM
Toxicity
CytotoxicityHepG2 IC₅₀> 100 µM75 µM> 50 µM
CardiotoxicityhERG IC₅₀25 µM> 30 µM> 10 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of ADME/Tox data. The following are standard protocols for the key assays presented in Table 1.

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • To determine the efflux ratio, the experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.

    • Compound concentrations are quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

CYP450 Inhibition Assay

This assay evaluates the potential for drug-drug interactions.

  • System: Human liver microsomes and specific CYP450 isoform probe substrates.

  • Assay Procedure:

    • The test compound is incubated with human liver microsomes and a specific CYP450 probe substrate.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation time, the reaction is stopped, and the formation of the probe substrate's metabolite is measured by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (concentration at which 50% of the enzyme activity is inhibited) is determined.

hERG Inhibition Assay

This assay assesses the risk of cardiotoxicity.

  • System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel.

  • Assay Procedure:

    • The whole-cell patch-clamp technique is used to measure hERG channel currents.

    • The test compound is perfused over the cells at increasing concentrations.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis: The IC₅₀ value for hERG channel inhibition is calculated.

In Vivo Rodent Toxicology Study (General Protocol)

This study provides an initial assessment of a compound's in vivo safety profile.

  • Animal Model: Typically male and female Sprague-Dawley rats or CD-1 mice.

  • Study Design:

    • Animals are divided into groups, including a vehicle control group and at least three dose groups (low, mid, and high).

    • The test compound is administered daily for a specified period (e.g., 7 or 14 days) via the intended clinical route (e.g., oral gavage).

    • Clinical observations, body weight, and food consumption are monitored daily.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and a full necropsy is performed with collection of major organs for histopathological examination.

  • Data Analysis: Dose-dependent changes in clinical signs, body weight, clinical pathology parameters, and organ histology are evaluated to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).

Visualizing the ADME/Tox Workflow

Understanding the logical flow of ADME/Tox screening is essential for efficient drug development. The following diagram illustrates a typical cascading workflow, from initial high-throughput in vitro screens to more complex in vivo studies.

ADME_Tox_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies A Physicochemical Properties (Solubility, LogP) B Permeability (Caco-2, PAMPA) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D CYP450 Inhibition C->D E Plasma Protein Binding D->E F Early Safety (hERG, Cytotoxicity) E->F G Rodent Pharmacokinetics (Single Dose) F->G Promising Candidates H Rodent Toxicology (7-14 Day) G->H I Lead Optimization H->I

Caption: A typical ADME/Tox screening cascade for drug discovery.

Signaling Pathways in Drug Metabolism

The Cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of most drugs, including potentially Thiazolo[5,4-c]pyridine derivatives. Inhibition or induction of these enzymes can lead to significant drug-drug interactions.

CYP450_Metabolism cluster_input Input cluster_enzyme Metabolism cluster_output Output cluster_interaction Potential Interaction Drug Thiazolo[5,4-c]pyridine Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, 2D6) Drug->CYP450 Metabolized by Metabolites Metabolites (More polar, readily excreted) CYP450->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion OtherDrug Co-administered Drug Inhibition Inhibition OtherDrug->Inhibition Inhibition->CYP450 Blocks Metabolism

Caption: The central role of CYP450 enzymes in drug metabolism.

Safety Operating Guide

Proper Disposal of Thiazolo[5,4-c]pyridine-2-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Thiazolo[5,4-c]pyridine-2-carboxylic acid, emphasizing regulatory compliance and best practices.

Summary of Disposal and Safety Information

The following table summarizes key safety and disposal information for this compound.

ParameterInformationSource
CAS Number 757172-82-0AK Scientific, Inc.[1]
Primary Disposal Route Approved waste disposal plantAK Scientific, Inc.[1]
Regulatory Compliance Observe all federal, state, and local regulationsAK Scientific, Inc.[1]
Container Disposal Do not reuse containers; dispose of as unused productAK Scientific, Inc.[1]
Environmental Precautions Do not let product enter drains, other waterways, or soilAK Scientific, Inc.[1]
Spill Containment Vacuum, sweep up, or absorb with inert material and place into a suitable disposal containerAK Scientific, Inc.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.

  • For unused or expired product, keep it in its original container if possible.

3. Handling and Transfer:

  • Conduct all transfers of the chemical waste within a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

  • Avoid generating dust if handling a solid form.

4. Spill Management:

  • In the event of a spill, prevent further spread if it is safe to do so.[1]

  • For small spills, use an inert absorbent material to clean the area.

  • Place all contaminated materials, including absorbent and cleaning supplies, into the designated hazardous waste container.

5. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • The storage area should be cool and dry.

6. Professional Disposal:

  • The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

7. Documentation:

  • Maintain a detailed record of the amount of waste generated and the date of disposal.

  • Keep all disposal manifests and documentation provided by the waste disposal company for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal waste_characterization Characterize Waste: - Unused Product - Contaminated Material start->waste_characterization ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat waste_characterization->ppe segregate Segregate and Contain Waste in Labeled, Sealed Container ppe->segregate spill Spill or Leak? segregate->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store Store Waste in Secure, Designated Area spill->store No contain_spill->segregate contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs professional_disposal Arrange for Pickup by Licensed Waste Disposal Company contact_ehs->professional_disposal document Complete Disposal Manifest and Document professional_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Thiazolo[5,4-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives must adhere to stringent safety protocols to mitigate potential hazards. This guidance provides essential information on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for safe handling of this chemical compound.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for the parent compound this compound was not identified, analysis of SDSs for its common derivatives, such as the hydrochloride salt and ethyl ester hydrochloride, provides a basis for recommended safety procedures. According to information from various suppliers, the hydrochloride form may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1]

To ensure personal safety, the following personal protective equipment is essential:

  • Eye and Face Protection : Safety glasses with side-shields that conform to EN166 or NIOSH standards are required to protect against splashes and dust.[2]

  • Skin Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[2] It is crucial to inspect gloves before use and utilize a proper removal technique to avoid skin contact.[2] A lab coat or other protective clothing is also necessary to prevent skin exposure.[3][4]

  • Respiratory Protection : If working in a well-ventilated area, respiratory protection may not be required.[5] However, if dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Data derived from aggregated GHS information for 5-Methyl-4,5,6,7-tetrahydro[1][5]this compound hydrochloride.[1]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Handling : Always handle this compound and its derivatives in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][6] Avoid the formation of dust and aerosols.[5] Use non-sparking tools to prevent ignition sources.[5] After handling, wash hands thoroughly.[2]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep it separated from incompatible materials.

Emergency Procedures and Disposal

In the event of an emergency, follow these first-aid measures and disposal protocols:

  • First Aid :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2][3]

    • In case of skin contact : Immediately wash the affected area with soap and plenty of water.[2][3]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

    • If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3][7]

  • Spill and Disposal :

    • Spill : In case of a spill, wear appropriate PPE, avoid generating dust, and use a method that does not create dust to clean up the material (e.g., wet sweep or HEPA vacuum).[2] Place the spilled material into a suitable, closed container for disposal.[2]

    • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal plant.[3][7]

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Identify Risks Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Gather Equipment Weigh/Transfer Weigh/Transfer Prepare Workspace->Weigh/Transfer Ensure Ventilation Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Use Fume Hood Decontaminate Decontaminate Perform Experiment->Decontaminate After Use Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate Waste Store Properly Store Properly Dispose Waste->Store Properly Secure Compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Thiazolo[5,4-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.